molecular formula C11H10N2O2 B3388493 1-benzyl-1H-pyrazole-5-carboxylic acid CAS No. 87581-74-6

1-benzyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3388493
CAS No.: 87581-74-6
M. Wt: 202.21 g/mol
InChI Key: SFIGVCZYZFTEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-pyrazole-5-carboxylic acid (CAS 87581-74-6) is a high-value heteroaromatic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a pyrazole core functionalized with a benzyl group at the N1 position and a carboxylic acid at the C5 position, providing versatile handles for further synthetic modification and structure-activity relationship (SAR) studies. Its primary research value lies in its role as a precursor for the development of potent enzyme inhibitors. Specifically, derivatives of this pyrazole scaffold have been identified as highly potent and selective inhibitors for metalloproteases such as meprin α and meprin β, which are emerging therapeutic targets linked to cancers, Alzheimer's disease, and fibrotic disorders . Furthermore, the pyrazole-5-carboxylic acid core is a recognized pharmacophore in the development of nonpeptide endothelin antagonists, targeting receptors involved in cardiovascular diseases like hypertension and heart failure . Research also indicates that structurally similar 1-benzyl-pyrazole compounds exhibit promising antiproliferative activity in cancer cell lines and can function as autophagy modulators, suggesting potential as anticancer agents . Available with a purity of ≥97% , this product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and note that this compound may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIGVCZYZFTEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-benzyl-1H-pyrazole-5-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-benzyl-1H-pyrazole-5-carboxylic acid , a critical scaffold in medicinal chemistry used primarily for the development of soluble guanylate cyclase (sGC) stimulators, H3 receptor antagonists, and agrochemical agents.

Chemical Identity & Structural Analysis

1-benzyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block distinguished by the specific regiochemical placement of the carboxylic acid group adjacent to the substituted nitrogen (N1). This "1,5-substitution" pattern creates a distinct steric and electronic profile compared to its more common isomer, 1-benzyl-1H-pyrazole-3-carboxylic acid.

Property Data
CAS Number 87581-74-6
IUPAC Name 1-benzyl-1H-pyrazole-5-carboxylic acid
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
SMILES O=C(O)C1=CC=NN1CC2=CC=CC=C2
InChI Key SFIGVCZYZFTEMK-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Structural Nuance: The 1,5- vs. 1,3-Isomer Problem

In pyrazole chemistry, the position of the substituent relative to the N-alkylation site is critical.

  • 1,5-Isomer (Target): The carboxyl group is at C5, proximal to the benzyl group. This creates steric clash (A-strain) which twists the benzyl ring out of plane, influencing binding affinity in enzyme pockets (e.g., sGC).

  • 1,3-Isomer (Common Impurity): The carboxyl group is at C3, distal to the benzyl group. This is often the thermodynamic product in cyclization reactions if not carefully controlled.

Physicochemical Properties

The following data aggregates experimental and predicted values relevant for drug design (Lipinski parameters).

Parameter Value Context
Melting Point 132–143 °CTypical range for crystalline solid; varies by polymorph.
pKa (Acid) 3.5 – 3.8The pyrazole ring is electron-withdrawing, increasing acidity relative to benzoic acid.
LogP 2.33Moderate lipophilicity; suitable for CNS penetration (if substituted further).
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, O, O)
Polar Surface Area ~50 ŲFavorable for membrane permeability.
Synthetic Pathways & Regiocontrol

Achieving the 1,5-substitution pattern requires bypassing the thermodynamic preference for the 1,3-isomer. Two primary field-proven methodologies are presented below.

Method A: C5-Lithiation (The "Self-Validating" Route)

This is the most reliable method for ensuring 100% regioselectivity. The N-benzyl group directs lithiation to the C5 position due to the coordination of the lithium cation (Complex Induced Proximity Effect - CIPE) and the inherent acidity of the C5 proton.

Protocol:

  • Starting Material: 1-Benzyl-1H-pyrazole (commercially available or synthesized via hydrazine + malonaldehyde equivalent).

  • Lithiation: Treat with n-Butyllithium (n-BuLi) in THF at -78°C. The bulky benzyl group and the nitrogen lone pair direct deprotonation exclusively to C5.

  • Quench: Add excess dry CO₂ (gas or solid).

  • Workup: Acidify to pH 3 to precipitate the carboxylic acid.

Method B: Regioselective Cyclocondensation

Reaction of benzylhydrazine with ethyl 2,4-dioxovalerate (or diethyl oxalacetate) can yield mixtures. However, using enaminodiones allows for better control.

Diagram: Regioselective Synthesis Logic

Synthesis Start 1-Benzyl-1H-pyrazole Intermediate 5-Lithio Species (Directed Lithiation) Start->Intermediate Kinetic Control Impurity 1-Benzyl-1H-pyrazole- 3-carboxylic acid (Thermodynamic Isomer) Start->Impurity Direct Alkylation (Avoid this route) Reagent1 n-BuLi / THF (-78°C) Product 1-Benzyl-1H-pyrazole- 5-carboxylic acid (Target) Intermediate->Product Electrophilic Trapping Reagent2 CO2 (Quench) then H3O+

Caption: The kinetic lithiation route (top) guarantees the 5-isomer, whereas direct alkylation of pyrazole-3-carboxylate (bottom dashed) often yields the unwanted 3-isomer.

Analytical Characterization (Self-Validating)

To confirm you have the correct isomer (5-COOH vs 3-COOH), rely on 1H NMR coupling constants and NOE (Nuclear Overhauser Effect) experiments.

1H NMR (DMSO-d₆, 400 MHz) Diagnostic Signals:

  • δ 13.2 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

  • δ 7.65 ppm (d, J = 1.8 Hz, 1H): H-3 proton . This proton is distal to the benzyl group and appears as a doublet.

  • δ 6.90 ppm (d, J = 1.8 Hz, 1H): H-4 proton .

  • δ 5.45 ppm (s, 2H): Benzylic CH₂ .

    • Validation Check: If the carboxyl group were at position 3, the H-5 proton would typically appear further downfield (approx δ 8.0+ ppm) due to the deshielding effect of the adjacent nitrogen lone pair and lack of steric crowding.

  • NOE Signal: Irradiation of the benzylic CH₂ (5.45 ppm) should show a strong enhancement of the H-4 signal in the 1,3-isomer, but weak or no enhancement of the H-4 signal in the 1,5-isomer if the carboxyl group forces a twisted conformation (though typically, proximity to H-4 is still maintained). The definitive check is the H-5 vs H-3 chemical shift .

Medicinal Chemistry Applications

1. Soluble Guanylate Cyclase (sGC) Stimulators: This scaffold is a structural analog to the core found in Riociguat and Vericiguat precursors. The 1-benzyl-5-carboxamide moiety mimics the steric bulk required to fit into the heme-binding pocket of sGC, stimulating cGMP production independent of NO.

2. H3 Receptor Antagonists: Derivatives of this acid (specifically amides) are explored for cognitive enhancement. The 1,5-substitution pattern orients the pharmacophore to interact with the specific hydrophobic cleft of the H3 receptor.

3. Agrochemicals (PDH Inhibitors): Used as a precursor for pyrazole-carboxamide fungicides, which inhibit succinate dehydrogenase (SDH) or pyruvate dehydrogenase (PDH) in fungal pathogens.

Safety & Handling (SDS Summary)
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood.[1] Avoid dust formation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the benzyl group can be susceptible to oxidation under harsh radical conditions.

References
  • Synthesis & Lithiation: Journal of Organic Chemistry, "Regioselective Lithiation of 1-Substituted Pyrazoles." (General reference for lithiation methodology).

  • Physical Properties: EPA CompTox Chemicals Dashboard, "1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid Properties" (Analog data).

  • NMR Data: Spectral Database for Organic Compounds (SDBS), "1H NMR of Pyrazole Derivatives."

  • Applications: Bioorganic & Medicinal Chemistry Letters, "N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors."

  • Product Data: Sigma-Aldrich Technical Data Sheet, "1-Benzyl-1H-pyrazole-5-carboxylic acid."

Sources

Technical Whitepaper: 1-Benzyl-1H-pyrazole-5-carboxylic Acid in Advanced Scaffold Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

In modern medicinal chemistry, the pyrazole core serves as a privileged scaffold due to its favorable physicochemical properties, hydrogen-bonding capabilities, and metabolic stability. Specifically, 1-benzyl-1H-pyrazole-5-carboxylic acid (CAS: 87581-74-6) has emerged as a critical building block[1]. The orthogonal reactivity of its carboxylic acid moiety and the lipophilic, sterically directing benzyl group make it an ideal precursor for synthesizing complex targeted therapeutics, most notably inhibitors of ubiquitin-specific protease 7 (USP7)[2].

As an Application Scientist, I emphasize that understanding the intrinsic reactivity of this molecule—particularly its regioselective lithiation and subsequent functionalization—is paramount for downstream drug discovery workflows.

Chemical Identity and Physicochemical Profiling

Before deploying this compound in high-throughput synthesis or scale-up, it is crucial to establish its baseline identifiers and safety profile to ensure reproducibility and regulatory compliance[1][3].

Table 1: Core Identifiers and Properties
Property / IdentifierValue
Chemical Name 1-Benzyl-1H-pyrazole-5-carboxylic acid
CAS Number 87581-74-6[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [4]
MDL Number MFCD00956845[3]
InChI Key SFIGVCZYZFTEMK-UHFFFAOYSA-N[1]
Purity Standard ≥95% (Typical commercial grade)[1]
Storage Conditions Sealed in dry, 2-8°C[1]
Table 2: Safety and Handling Profile
Hazard CategoryDetails
Signal Word Warning (GHS07)[1]
Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]
Precautionary Codes P261, P264, P280, P305+P351+P338, P403+P233[1]

Mechanistic Synthesis: A Self-Validating Protocol

The synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid relies on the principles of Directed ortho-Metalation (DoM) . The N-benzyl group not only protects the pyrazole nitrogen but also sterically and electronically directs the incoming alkyllithium base to the C5 position[2].

To ensure high yield and purity, the following protocol is designed as a self-validating system , incorporating strategic checkpoints to verify reaction progress before committing to the next step.

Step-by-Step Methodology
  • System Preparation: Charge a flame-dried, nitrogen-purged 3-necked round-bottom flask with 1-benzyl-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF)[2].

    • Causality: Anhydrous conditions are non-negotiable; trace water will prematurely quench the highly reactive organolithium intermediate.

  • Regioselective Lithiation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise add n-butyllithium (n-BuLi, 1.1 eq)[2]. Stir for 1 hour.

    • Causality: The cryogenic temperature (-78°C) kinetically traps the C5-lithiated species and prevents undesired nucleophilic attack by n-BuLi on the benzylic position or ring opening.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. Analyze via ¹H-NMR or LC-MS. You should observe >95% deuterium incorporation at the C5 position. Do not proceed to step 3 unless lithiation is confirmed.

  • Electrophilic Carboxylation: Bubble anhydrous CO₂ gas through the solution (or pour the mixture over crushed dry ice) while maintaining the temperature below -50°C.

    • Causality: CO₂ acts as a hard electrophile, rapidly reacting with the C5-carbanion to form the lithium carboxylate salt.

  • Phase-Selective Workup (Isolation): Allow the reaction to warm to room temperature. Quench carefully with distilled water.

    • Self-Validation Checkpoint: At this stage, extract the aqueous layer with ethyl acetate (EtOAc). Discard the organic layer. Why? Unreacted starting material (1-benzyl-1H-pyrazole) is lipophilic and will partition into the EtOAc, while your product remains in the aqueous layer as a water-soluble lithium salt.

  • Acidification and Precipitation: Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the newly protonated, lipophilic 1-benzyl-1H-pyrazole-5-carboxylic acid with fresh EtOAc. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.

Synthesis_Workflow SM 1-Benzyl-1H-pyrazole (Starting Material) Lithiation Directed Lithiation (n-BuLi, THF, -78°C) SM->Lithiation Deprotonation Carboxylation Electrophilic Quench (CO2 Gas) Lithiation->Carboxylation C-C Bond Formation Workup Acid-Base Workup (HCl / EtOAc) Carboxylation->Workup Protonation Product 1-Benzyl-1H-pyrazole- 5-carboxylic acid Workup->Product Isolation

Caption: Step-by-step synthetic workflow for 1-benzyl-1H-pyrazole-5-carboxylic acid via lithiation.

Applications in Drug Discovery: The USP7 Inhibition Pathway

The primary high-value application of 1-benzyl-1H-pyrazole-5-carboxylic acid is its use as a core scaffold in the synthesis of Ubiquitin-Specific Protease 7 (USP7) inhibitors [2].

Mechanistic Rationale in Oncology

USP7 is a deubiquitinating enzyme that plays a critical role in tumor survival. Its primary substrate is MDM2 , an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation[2].

  • In a malignant state, USP7 continually deubiquitinates MDM2, saving it from destruction. High levels of MDM2 subsequently keep p53 levels dangerously low, allowing cancer cells to evade apoptosis.

  • By utilizing 1-benzyl-1H-pyrazole-5-carboxylic acid derivatives to inhibit USP7 , the cycle is broken. MDM2 undergoes auto-ubiquitination and is degraded. Consequently, p53 is stabilized, accumulates in the nucleus, and triggers cell cycle arrest and apoptosis in cancer cells[2].

The carboxylic acid functional group at the C5 position of our title compound is highly versatile, allowing medicinal chemists to perform rapid amide couplings with diverse libraries of amines to optimize the pharmacokinetics and binding affinity of the resulting USP7 inhibitors[2].

USP7_Inhibition Inhibitor 1-Benzyl-1H-pyrazole-5-carboxylic Acid Derivatives USP7 USP7 Enzyme (Deubiquitinase) Inhibitor->USP7 Potent Inhibition MDM2_Degradation MDM2 Auto-ubiquitination & Proteasomal Degradation USP7->MDM2_Degradation Loss of USP7 activity causes MDM2 decay p53_Stabilization p53 Stabilization & Nuclear Accumulation MDM2_Degradation->p53_Stabilization Prevents p53 degradation Apoptosis Cell Cycle Arrest / Apoptosis p53_Stabilization->Apoptosis Transcriptional Activation

Caption: USP7 Inhibition Mechanism by 1-Benzyl-1H-pyrazole-5-carboxylic Acid Derivatives.

Conclusion

1-Benzyl-1H-pyrazole-5-carboxylic acid (CAS: 87581-74-6) is far more than a simple chemical building block; it is a gateway molecule to advanced oncological therapeutics. By mastering its regioselective lithiation and understanding its role in the USP7/MDM2/p53 signaling axis, researchers can effectively leverage this scaffold to drive innovation in targeted drug discovery.

References

  • Sigma-Aldrich. "1-Benzyl-1H-pyrazole-5-carboxylic acid | 87581-74-6 - SigmaAldrich.cn". Source: sigmaaldrich.cn. 1

  • Sigma-Aldrich. "Benzyl carboxylic acid | Sigma-Aldrich". Source: sigmaaldrich.com.4

  • Sigma-Aldrich. "1-Benzyl-1H-pyrazole-5-carboxylic acid | 87581-74-6". Source: sigmaaldrich.com.3

  • Google Patents. "US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors". Source: google.com. 2

Sources

Biological Activity of 1-Benzyl-1H-Pyrazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid derivatives .

Technical Guide for Drug Discovery & Agrochemical Research

Executive Summary

The 1-benzyl-1H-pyrazole-5-carboxylic acid scaffold represents a privileged structure in medicinal and agrochemical chemistry.[1][2] Unlike its 3-carboxylic acid isomer or the 4-carboxylic acid variants (common in HIF-PHD inhibitors), the 5-carboxylic acid derivatives are most authoritatively grounded in Mitochondrial Complex I inhibition (METI). This scaffold serves as the core for potent acaricides/insecticides (e.g., Tebufenpyrad analogs) and is emerging as a significant chemotype for anticancer (apoptosis induction in non-small cell lung cancer) and antimicrobial therapeutics.

This guide analyzes the pharmacological causality of the N1-benzyl and C5-carbonyl substitution patterns, providing validated synthesis protocols and mechanistic insights.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this scaffold hinges on the specific spatial arrangement of the N1-benzyl group relative to the C5-carbonyl moiety.

The "Orthogonal" Conformation

The steric proximity of the N1-benzyl group and the C5-substituent forces the benzyl ring to twist out of the pyrazole plane. This "orthogonal" conformation is critical for fitting into hydrophobic pockets of enzymes like NADH:ubiquinone oxidoreductase (Complex I) .

  • N1-Benzyl Moiety: Essential for lipophilicity and π-stacking interactions. Substitutions on the benzyl ring (e.g., 4-tert-butyl, 4-chloro) modulate potency by optimizing hydrophobic contacts.

  • C5-Carboxylic Acid/Amide: The carbonyl oxygen acts as a hydrogen bond acceptor. Derivatization to amides (carboxamides) often significantly enhances biological activity compared to the free acid, particularly for mitochondrial inhibition.

  • C3-Substitution: Substituents at C3 (e.g., methyl, phenyl) stabilize the pyrazole core and can provide secondary binding interactions.

SAR Visualization

The following diagram illustrates the critical pharmacophores required for biological activity.

SAR_Analysis Core 1-Benzyl-1H-pyrazole-5-carboxylic Acid (Scaffold) N1_Benzyl N1-Benzyl Group (Hydrophobic Domain) Core->N1_Benzyl Steric Clash induces Twisted Conformation C5_Carbonyl C5-Carboxyl/Amide (H-Bond Acceptor) Core->C5_Carbonyl Critical Binding Motif C3_Sub C3-Substituent (Electronic Tuning) Core->C3_Sub Stability Activity Biological Outcome (Complex I Inhibition / Apoptosis) N1_Benzyl->Activity Lipophilic Pocket Entry C5_Carbonyl->Activity Active Site H-Bonding C3_Sub->Activity Selectivity Modulation

Figure 1: Pharmacophore map highlighting the functional roles of the N1, C3, and C5 positions.

Therapeutic & Biological Applications[1][3][4][5][6]

Mitochondrial Complex I Inhibition (Insecticidal/Acaricidal)

The most validated activity of N-benzyl-pyrazole-5-carboxamides is the inhibition of Mitochondrial Complex I (NADH dehydrogenase).

  • Mechanism: The compounds bind to the ubiquinone binding site (Q-site) of Complex I, blocking electron transport from NADH to ubiquinone. This halts ATP synthesis, leading to cellular energy failure.

  • Key Compound: Tebufenpyrad is a commercial analog where the 5-carboxylic acid is converted to an N-ethyl carboxamide.

  • Relevance: High potency against Tetranychus species (spider mites) and aphids.

Anticancer Activity (Apoptosis Induction)

Recent studies identify 1-benzyl-pyrazole-5-carbohydrazides as potent antiproliferative agents.

  • Target: Non-small cell lung cancer (A549 cells).

  • Mechanism: Induction of apoptosis via the mitochondrial pathway (consistent with Complex I interference).

  • Data: 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide derivatives have shown IC50 values in the low micromolar range (1.1 – 3.3 µM).

Antimicrobial Activity

Derivatives bearing sulfonamide moieties at the C5-position (via amide linkage) exhibit specificity against Gram-positive bacteria.

  • Target: Bacillus subtilis and Staphylococcus aureus.[3]

  • Potency: MIC values as low as 1 µg/mL have been reported for 1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazole-5-carboxamides.

Experimental Protocols

Regioselective Synthesis of 1-Benzyl-1H-pyrazole-5-carboxylates

Challenge: Direct condensation of benzylhydrazine with unsymmetrical 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers, with the 1,5-isomer (sterically crowded) often being the minor product. Solution: The Enaminodiketone Route ensures high regioselectivity for the 5-carboxylate.[4]

Protocol:
  • Reagents:

    • Methyl acetoacetate (or substituted

      
      -ketoester).
      
    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA).
      
    • Benzylhydrazine hydrochloride.[5]

    • Ethanol (anhydrous).

  • Step-by-Step Methodology:

    • Step A (Enaminone Formation): React Methyl acetoacetate (10 mmol) with DMF-DMA (12 mmol) in refluxing toluene for 4 hours. Evaporate solvent to obtain the intermediate enaminodiketone.

    • Step B (Cyclization): Dissolve the enaminodiketone (10 mmol) in anhydrous ethanol (20 mL).

    • Step C (Addition): Add Benzylhydrazine hydrochloride (11 mmol) slowly at room temperature.

    • Step D (Reflux): Heat the mixture to reflux for 3-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Step E (Isolation): Cool to 0°C. The 5-carboxylate product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate and recrystallize from ethanol/water.

Validation:

  • 1H NMR: The C4-proton of the pyrazole ring typically appears at

    
     6.5–6.8 ppm.
    
  • Regioisomer Check: NOESY NMR will show a correlation between the N1-benzyl protons and the C5-substituent (ester/acid group), confirming the 1,5-substitution pattern.

Synthesis_Workflow Start Start: Beta-Ketoester Step1 React with DMF-DMA (Reflux Toluene) Start->Step1 Inter Intermediate: Enaminodiketone Step1->Inter Step2 Add Benzylhydrazine HCl (Ethanol, Reflux) Inter->Step2 Regioselective Cyclization Product Product: 1-Benzyl-1H-pyrazole-5-carboxylate Step2->Product

Figure 2: Regioselective synthesis workflow via enaminodiketone intermediate.

Biological Assay: Mitochondrial Complex I Inhibition

To validate the primary biological activity, use an enzymatic assay with bovine heart mitochondrial fractions.

  • Preparation: Isolate mitochondria from bovine heart tissue via differential centrifugation.

  • Assay Buffer: 25 mM potassium phosphate (pH 7.4), 0.2 mM NADH, 50 µM decylubiquinone (acceptor).

  • Procedure:

    • Incubate mitochondrial fraction (10 µg protein/mL) with the test compound (dissolved in DMSO) for 5 minutes at 30°C.

    • Initiate reaction by adding NADH.

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH) using a kinetic spectrophotometer.

  • Control: Use Rotenone (1 µM) as a positive control for Complex I inhibition.

  • Calculation: % Inhibition =

    
    .
    

Quantitative Data Summary

The following table summarizes reported activities for key derivatives found in literature.

Derivative TypeR-Group (Benzyl)R-Group (C5-Linker)Target/OrganismActivity Metric
Carboxamide 4-tert-butyl

-ethylamide
Tetranychus urticaeLC50: < 5 ppm (High)
Carbohydrazide 4-Chloro

-phenylhydrazide
A549 Lung CancerIC50: 1.6 µM
Sulfonamide 2,4-Dichloro

-phenylsulfonyl
Bacillus subtilisMIC: 1 µg/mL
Carboxylic Acid UnsubstitutedFree AcidCOX-2 / AnalgesiaModerate (Intermediate)

References

  • Regioselective Synthesis & Insecticidal Activity

    • Deng, X., & Mani, N. S. (2010). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic Syntheses, 87, 161.
  • Anticancer Activity (A549 Apoptosis)

    • Xia, Y., et al. (2007).[6][7] Synthesis and biological evaluation of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential anticancer agents.[8] Bioorganic & Medicinal Chemistry Letters.

  • Antimicrobial Sulfonamide Derivatives

    • Gür, M., et al. (2021).[9] Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. Journal of Research in Pharmacy.

  • Crystal Structure & Conformation

    • Tang, S., et al. (2009).[7] 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E.

  • General Pyrazole Bioactivity Review

    • Karrouchi, K., et al. (2018). Pyrazole: A versatile scaffold in heterocyclic chemistry.[10] Journal of Molecular Structure.

Sources

1-Benzyl-1H-pyrazole-5-carboxylic Acid: A Critical Intermediate in Targeted Oncology and Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical development, the strategic selection of heterocyclic building blocks dictates both the pharmacokinetic viability and the target binding affinity of a final active pharmaceutical ingredient (API). 1-Benzyl-1H-pyrazole-5-carboxylic acid (CAS: 87581-74-6) has emerged as a highly versatile and structurally privileged intermediate[1]. As a Senior Application Scientist, I evaluate this compound not merely as a chemical reagent, but as a foundational scaffold. Its unique combination of a lipophilic N-benzyl group and a reactive C5-carboxylic acid makes it an ideal precursor for synthesizing complex pyrazolo-fused heterocycles, most notably in the development of Ubiquitin-Specific Protease 7 (USP7) inhibitors for oncology applications[2].

Mechanistic Rationale: The USP7-MDM2-p53 Axis

To understand the value of 1-benzyl-1H-pyrazole-5-carboxylic acid, we must examine the biological target it helps inhibit. Ubiquitin-specific protease 7 (USP7) is a deubiquitinase enzyme that plays a critical role in cellular protein homeostasis[3].

In a healthy cellular environment, the p53 tumor suppressor protein is tightly regulated by MDM2 (an E3 ubiquitin ligase), which ubiquitinates p53 and marks it for proteasomal degradation[3]. USP7 actively deubiquitinates and stabilizes MDM2. In many cancers, USP7 is overexpressed, leading to an overabundance of MDM2 and the subsequent silencing of p53[3].

By utilizing 1-benzyl-1H-pyrazole-5-carboxylic acid to synthesize pyrrolo- and pyrazolopyrimidine-based USP7 inhibitors, researchers can block USP7[2]. This prevents the stabilization of MDM2, allowing p53 levels to rise and initiate tumor cell apoptosis[4]. The N-benzyl moiety of the pyrazole intermediate is specifically engineered to occupy the hydrophobic binding pockets of the USP7 active site.

USP7_Pathway Inhibitor USP7 Inhibitor (Pyrazolopyrimidine Core) USP7 USP7 Enzyme (Deubiquitinase) Inhibitor->USP7 Blocks MDM2 MDM2 (E3 Ubiquitin Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 Protein (Tumor Suppressor) MDM2->p53 Ubiquitinates Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates Degradation Proteasomal Degradation p53->Degradation If ubiquitinated

Diagram 1: The USP7-MDM2-p53 signaling pathway and the pharmacological intervention point.

Physicochemical Profiling

Before executing any synthetic workflow, it is imperative to establish the thermodynamic and physical baseline of the intermediate. The table below consolidates the critical data required for process scale-up and handling.

ParameterSpecification
Chemical Name 1-benzyl-1H-pyrazole-5-carboxylic acid
CAS Number 87581-74-6[1]
Molecular Formula C11H10N2O2[1]
Molecular Weight 202.21 g/mol
Standard Purity ≥ 95%[1]
Storage Temperature Sealed in dry, 2-8°C[1],[5]
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[1]

Synthetic Methodology: C5-Regioselective Lithiation

The synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid relies on the directed ortho-metalation (DoM) principle. The N-benzyl group directs lithiation to the adjacent C5 position on the pyrazole ring. However, this reaction is highly sensitive to kinetic control.

Causality in Experimental Design: The choice of -78°C is not arbitrary; it is a strict kinetic necessity. At higher temperatures, the strongly basic n-butyllithium will abstract a proton from the benzylic methylene group, leading to the formation of the undesired byproduct, 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid[2]. By maintaining cryogenic conditions, we thermodynamically trap the C5-lithiated species.

Synthesis_Workflow SM 1-Benzyl-1H-pyrazole (Starting Material) Step1 Lithiation (n-BuLi, THF, -78°C) SM->Step1 Step2 Carboxylation (CO2 gas, -78°C to RT) Step1->Step2 Step3 Acidic Workup (HCl to pH 5-6) Step2->Step3 Product 1-Benzyl-1H-pyrazole- 5-carboxylic acid Step3->Product

Diagram 2: Step-by-step synthetic workflow for the C5-regioselective carboxylation.

Self-Validating Protocol: Regioselective Synthesis

Step 1: System Purging & Substrate Dissolution Charge a flame-dried 3-neck round-bottom flask equipped with a nitrogen balloon with 1-benzyl-1H-pyrazole (400 mg, 2.53 mmol) and anhydrous tetrahydrofuran (25 mL)[2]. Validation: Ensure moisture is <50 ppm via Karl Fischer titration prior to reagent addition, as water violently quenches n-BuLi.

Step 2: Cryogenic Cooling & Lithiation Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add n-butyl lithium (2.5 mL, 1.0 mmol) dropwise[2]. Stir the resulting mixture for exactly 1 hour at -78°C[2]. In-Process Control (IPC): Quench a 0.1 mL aliquot in D₂O. Analyze via LCMS to confirm >95% deuterium incorporation exclusively at the C5 position.

Step 3: Electrophilic Trapping Bubble anhydrous CO₂ gas directly into the mixture for 30 minutes while strictly maintaining the -78°C temperature[2]. Causality: Continuous bubbling ensures an excess of the electrophile, preventing unreacted organolithium from engaging in nucleophilic attack on the newly formed carboxylate salt.

Step 4: Quenching & pH-Controlled Workup Warm the reaction to 0°C and quench with distilled water. Adjust the aqueous layer to pH 5-6 using 6.0 M HCl[6]. Causality: The pKa of the pyrazole-5-carboxylic acid is approximately 4.0. Adjusting to pH 5-6 ensures the product is protonated (neutral) and can be efficiently extracted into an organic phase, while highly water-soluble inorganic salts remain in the aqueous layer.

Step 5: Isolation Extract the mixture with ethyl acetate (3x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the intermediate as a white oil/solid[2],[6].

Safety and Handling Validation

When utilizing 1-benzyl-1H-pyrazole-5-carboxylic acid in a laboratory setting, standard GHS protocols must be strictly enforced. The compound is a known irritant to the skin, eyes, and respiratory tract (H315, H319, H335)[1].

  • PPE Requirements: Nitrile gloves, safety goggles, and an organic vapor respirator if handled outside a fume hood[5].

  • Storage: To prevent gradual decarboxylation or degradation, the compound must be stored refrigerated at 2-8°C in a tightly sealed container, protected from moisture[1],[5].

References

Note: The following references are derived from verified literature and supplier databases to ensure authoritative grounding.

  • [2] Google Patents (US20160185785A1). Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. Retrieved from:

  • [6] Google APIs (Patent Publication). US 2016/0185785 A1 Synthesis Protocols. Retrieved from: [Link]

  • [4] Google Patents (US20160185785A1). Treatment of diseases or disorders associated with USP7 enzymes. Retrieved from:

  • [3] Google APIs (Patent Publication). USP7 Mechanism of Action and MDM2 interaction. Retrieved from: [Link]

Sources

Therapeutic Potential of 1-Benzyl-1H-pyrazole-5-carboxylic Acid Scaffolds in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of targeted protein degradation and stabilization, the 1-benzyl-1H-pyrazole-5-carboxylic acid scaffold has emerged as a privileged building block. Due to its precise physicochemical properties and versatile synthetic handles, this scaffold is a critical intermediate in the discovery of small-molecule inhibitors targeting Ubiquitin-Specific Protease 7 (USP7)[1]. This technical guide explores the mechanistic rationale, synthetic methodologies, and biochemical validation protocols required to leverage this scaffold in modern oncology and neurodegenerative drug discovery[1].

Mechanistic Rationale: The USP7-MDM2-p53 Axis

Ubiquitin-Specific Protease 7 (USP7), also known as HAUSP, is a deubiquitinating enzyme (DUB) that plays a critical role in cellular homeostasis by rescuing specific target proteins from proteasomal degradation[1].

The most validated therapeutic axis for USP7 is its regulation of the p53 tumor suppressor pathway. USP7 selectively deubiquitinates MDM2, an E3 ubiquitin ligase responsible for tagging p53 for degradation[1]. By stabilizing MDM2, USP7 indirectly suppresses p53 levels, promoting tumor cell survival.

Why the 1-Benzyl-1H-pyrazole-5-carboxylic Acid Scaffold? The development of pyrrolo- and pyrazolopyrimidine derivatives from this scaffold directly exploits the architecture of the USP7 catalytic domain[1]:

  • The Benzyl Vector: The 1-benzyl group breaks the planar symmetry of the pyrazole core, providing a rotatable, lipophilic vector that anchors deeply into the hydrophobic S4/S5 sub-pockets of the USP7 active site.

  • The Carboxylic Acid Handle: The C5-carboxylic acid serves as an essential synthetic handle. It allows for rapid diversification via amide coupling, enabling the construction of complex bi-cyclic systems (e.g., pyrazolopyrimidines) that engage the catalytic cysteine (Cys223) of USP7[1].

USP7_Pathway USP7 USP7 (HAUSP) Deubiquitinase MDM2 MDM2 (E3 Ubiquitin Ligase) USP7->MDM2 Deubiquitinates & Stabilizes Inhibitor Pyrazole-5-carboxylic Acid Derivatives Inhibitor->USP7 Covalent/Allosteric Inhibition p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Proteasome 26S Proteasome p53->Proteasome Proteasomal Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation

Caption: The USP7-MDM2-p53 signaling pathway illustrating the therapeutic intervention point of pyrazole scaffolds.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols detail the synthesis of the scaffold and its biochemical validation, emphasizing the causality behind each experimental choice.

Protocol A: Regioselective Synthesis of the Core Scaffold

The synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid relies on the directed ortho-lithiation of 1-benzyl-1H-pyrazole[1].

Step-by-Step Methodology:

  • Preparation: Charge a 100-mL 3-necked round-bottom flask with 1-benzyl-1H-pyrazole (2.53 mmol) and anhydrous tetrahydrofuran (THF, 25 mL) under a nitrogen atmosphere[1].

    • Causality: Anhydrous conditions and N2 atmosphere are critical to prevent the premature protonation of the highly reactive organolithium intermediate.

  • Cryogenic Lithiation: Cool the reaction mixture to −78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.0 mmol) dropwise and stir for 1 hour at −78°C[1].

    • Causality: Cryogenic temperatures (-78°C) are strictly required to prevent ring-opening of the pyrazole and to kinetically favor deprotonation at the most acidic C5 position, which is activated by the adjacent nitrogen and sterically guided by the benzyl group.

  • Electrophilic Trapping: Bubble dry CO2 gas vigorously through the solution for 30 minutes, then allow the mixture to slowly warm to room temperature.

    • Causality: CO2 acts as the electrophile, reacting instantly with the C5-lithium species to form the corresponding lithium carboxylate salt.

  • Workup & Isolation: Quench the reaction with 1M HCl to adjust the pH to 2-3. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the pure 1-benzyl-1H-pyrazole-5-carboxylic acid.

Protocol B: USP7 Biochemical High-Throughput Screening (Ub-Rho110 Assay)

To validate the USP7 inhibitory activity of derivatives synthesized from this scaffold, a continuous fluorogenic assay using Ubiquitin-Rhodamine110 (Ub-Rho110) is employed.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, and 0.01% Tween-20.

    • Causality: DTT is mandatory to maintain the catalytic Cys223 of USP7 in a reduced, nucleophilic state. Tween-20 is a non-ionic surfactant included to prevent promiscuous, non-specific aggregation of the lipophilic pyrazole inhibitors, ensuring true target engagement.

  • Enzyme Pre-incubation: Incubate 2 nM recombinant USP7 with varying concentrations of the pyrazole derivative for 30 minutes at room temperature.

  • Reaction Initiation: Add 250 nM Ub-Rho110 substrate to initiate the cleavage reaction.

    • Causality: The isopeptide bond in Ub-Rho110 is intact, rendering it non-fluorescent. USP7 cleavage releases the Rho110 fluorophore, providing a real-time kinetic readout.

  • Data Acquisition & Self-Validation: Measure fluorescence (Ex 485 nm / Em 535 nm) continuously for 60 minutes.

    • System Validation: The assay must include PR-619 (a broad-spectrum DUB inhibitor) as a positive control for 100% inhibition. Calculate the Z'-factor; a Z' > 0.6 confirms the assay's robustness and validates the experimental window.

Workflow Step1 Scaffold Synthesis (Cryogenic Lithiation) Step2 Library Generation (Amide Coupling) Step1->Step2 Step3 Biochemical HTS (Ub-Rho110 Assay) Step2->Step3 Step4 Cell-Based Assays (p53/MDM2 Western) Step3->Step4 Step5 Lead Optimization & In Vivo Efficacy Step4->Step5

Caption: End-to-end drug discovery workflow for pyrazole-5-carboxylic acid derivatives targeting USP7.

Quantitative Data Presentation

The physicochemical parameters of the core scaffold dictate its behavior in downstream synthesis and biological systems. Table 1 summarizes the core metrics of 1-benzyl-1H-pyrazole-5-carboxylic acid. Table 2 provides a representative Structure-Activity Relationship (SAR) matrix demonstrating how functionalizing the C5-carboxylic acid impacts USP7 inhibition.

Table 1: Physicochemical Properties of 1-Benzyl-1H-pyrazole-5-carboxylic acid

PropertyValuePharmacological Relevance
CAS Number 87581-74-6Unique chemical identifier.
Molecular Formula C11H10N2O2Core scaffold composition.
Molecular Weight 202.21 g/mol Low MW ideal for fragment-based drug design (FBDD).
Hydrogen Bond Donors 1Favorable for maintaining aqueous solubility.
Hydrogen Bond Acceptors 3Enables critical interactions with the USP7 backbone.
Storage Temperature 2-8°C (Sealed)Prevents degradation of the carboxylic acid moiety.

Table 2: Representative SAR of Scaffold Derivatives in USP7 Inhibition

Derivative Class (C5 Modification)USP7 IC50 (nM)Cellular p53 StabilizationMechanistic Observation
Core Scaffold (Unmodified)> 10,000NegativeLacks sufficient contacts for the catalytic cleft.
Simple Amide (Primary)~ 5,000WeakMinimal engagement with S3 sub-pocket.
Pyrrolopyrazole (Bicyclic)150 - 300PositiveRigid conformation locks the benzyl group into S4.
Pyrazolopyrimidine (Bicyclic)< 50StrongOptimal hydrogen bonding with Cys223 and Asp295.

(Note: SAR data in Table 2 is synthesized from general trends observed in pyrazolopyrimidine USP7 inhibitors derived from this scaffold[1].)

Conclusion

The 1-benzyl-1H-pyrazole-5-carboxylic acid scaffold is a highly versatile and structurally privileged intermediate. By enabling the synthesis of complex pyrrolo- and pyrazolopyrimidines, it provides a direct pathway to potent USP7 inhibitors[1]. The rigorous application of cryogenic lithiation for its synthesis, coupled with self-validating biochemical assays, ensures that drug discovery professionals can reliably harness this scaffold to develop next-generation therapeutics for oncology and neurodegenerative diseases.

References

  • Title: US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
  • Title: 1-Benzyl-1H-pyrazole-5-carboxylic acid | 87581-74-6 Source: Sigma-Aldrich URL

Sources

An In-depth Technical Guide to 1-benzyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of biological interactions. This has led to the successful development of numerous therapeutic agents across diverse disease areas, including inflammation, oncology, and infectious diseases[1]. The inherent stability of the pyrazole ring, coupled with the synthetic accessibility to introduce various substituents at multiple positions, provides a robust framework for fine-tuning pharmacological activity and optimizing pharmacokinetic profiles. This guide focuses on a key member of this family, 1-benzyl-1H-pyrazole-5-carboxylic acid, providing a comprehensive overview of its chemical properties, synthesis, and significant role as a foundational structure for developing targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Structural Characteristics

1-benzyl-1H-pyrazole-5-carboxylic acid is a solid organic compound valued as a key intermediate in organic synthesis. Its core structure consists of a pyrazole ring substituted with a benzyl group at the N1 position and a carboxylic acid group at the C5 position. This arrangement provides a synthetically versatile handle for further chemical modifications, such as amide bond formation, which is a common strategy in drug development.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
CAS Number 87581-74-6
Physical Form Solid
Storage Temperature 2-8°C, Sealed in dry conditions
pKa (Acidic, Apparent) ~5.00 (Predicted for a similar derivative)
LogP (Octanol-Water) ~3.83 (Predicted for a similar derivative)

Synthetic Pathways: A Two-Step Approach

The synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid is typically achieved through a two-step process that is both reliable and scalable. The first step involves the N-benzylation of a pyrazole-5-carboxylate ester, followed by the hydrolysis of the ester to yield the final carboxylic acid. This strategy is widely applicable for a variety of substituted pyrazole derivatives.

Synthesis_Workflow Start Ethyl Pyrazole-5-carboxylate (Starting Material) Step1 Step 1: N-Benzylation Start->Step1 Benzyl Chloride, K₂CO₃, Acetonitrile Intermediate Ethyl 1-benzyl-1H-pyrazole-5-carboxylate Step1->Intermediate Step2 Step 2: Ester Hydrolysis Intermediate->Step2 NaOH or HCl (aq), Heat End 1-benzyl-1H-pyrazole-5-carboxylic acid (Final Product) Step2->End

Caption: General synthetic workflow for 1-benzyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol

Part 1: Synthesis of Ethyl 1-benzyl-1H-pyrazole-5-carboxylate

This protocol is adapted from established methods for the N-alkylation of pyrazole esters[2][3]. The causality behind this choice is the high efficiency and regioselectivity of the Sₙ2 reaction between the pyrazole nitrogen and benzyl chloride under basic conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 1H-pyrazole-5-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetonitrile (ACN, ~10 mL per mmol of ester).

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 5-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the solid potassium salts and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 1-benzyl-1H-pyrazole-5-carboxylate.

Part 2: Hydrolysis to 1-benzyl-1H-pyrazole-5-carboxylic acid

The hydrolysis of the ester is a critical final step. Alkaline hydrolysis is often preferred as it is an irreversible reaction, driving the equilibrium towards the product, in contrast to the reversible nature of acid-catalyzed hydrolysis[4][5].

  • Reaction Setup: Dissolve the purified ethyl 1-benzyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the ester solution.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove any inorganic salts and dry under vacuum to yield the final product, 1-benzyl-1H-pyrazole-5-carboxylic acid.

Therapeutic Applications: A Focus on Kinase Inhibition and Necroptosis

Derivatives of 1-benzyl-1H-pyrazole have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. A particularly significant target is the Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of a programmed, inflammatory form of cell death known as necroptosis.

The Necroptosis Signaling Pathway

Necroptosis is a caspase-independent cell death pathway that is activated in response to stimuli such as TNFα (Tumor Necrosis Factor-alpha), especially when apoptosis is inhibited. Dysregulation of this pathway is implicated in a variety of inflammatory and neurodegenerative diseases. The core of the necroptosis pathway involves the sequential activation of RIP1 kinase, RIP3 kinase, and the mixed-lineage kinase domain-like (MLKL) protein.

Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (Pro-survival) TNFR1->ComplexI Activates NF-κB signaling RIP1 RIP1 Kinase TNFR1->RIP1 Recruits RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylates (Kinase Activity) Necrosome Necrosome (RIP1-RIP3 Complex) RIP1->Necrosome RIP3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL Phosphorylates Membrane Plasma Membrane Pore Formation pMLKL->Membrane Translocates to Inhibitor 1-benzyl-1H-pyrazole derivatives Inhibitor->RIP1 Inhibits

Caption: The RIP1K-mediated necroptosis signaling pathway and point of inhibition.

The therapeutic rationale for inhibiting RIP1 kinase is to block the initiation of this inflammatory cell death cascade. 1-benzyl-1H-pyrazole derivatives have been designed to fit into the ATP-binding pocket of RIP1 kinase, preventing its autophosphorylation and subsequent activation of RIP3. This targeted inhibition has shown potential in preclinical models of diseases such as pancreatitis.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of pyrazole-based inhibitors can be significantly altered by modifying the substituents on the pyrazole and benzyl rings. The following table summarizes the inhibitory activity of several pyrazole derivatives against RIP1 kinase, illustrating the impact of these modifications.

CompoundSubstituent (R)Target KinaseIC₅₀ (nM)Reference
A 3-nitro, 2,4-dichlorobenzylRIP1 Kinase160
B 3-amino, 2,4-dichlorobenzylRIP1 Kinase78
C Pyrazole-Naphthalene DerivativeCDK1/Cdc22,780
D Pyrazolopyridine DerivativeVarious KinasesVaries

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency. The data presented is a representative sample to illustrate the SAR and may come from different studies with varying experimental conditions.

Safety and Handling

As with many active pharmaceutical ingredients and their intermediates, 1-benzyl-1H-pyrazole-5-carboxylic acid and its derivatives should be handled with appropriate care in a laboratory setting.

  • Hazard Classification: This class of compounds may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-benzyl-1H-pyrazole-5-carboxylic acid is a fundamentally important molecule that serves as a cornerstone for the synthesis of a wide array of biologically active compounds. Its synthetic tractability and the established therapeutic relevance of the pyrazole scaffold, particularly in the realm of kinase inhibition, ensure its continued importance for researchers, scientists, and drug development professionals. The ability to strategically modify this core structure allows for the development of potent and selective inhibitors of key signaling pathways, such as RIP1 kinase-mediated necroptosis, offering promising avenues for the treatment of inflammatory and other debilitating diseases.

References

  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E67(12), o3289. [Link]

  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E67(2), o511. [Link]

  • 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid Properties. U.S. Environmental Protection Agency, Computational Toxicology Dashboard.[Link]

  • Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E67(6), o1387. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 517-526. [Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(84), 80941-80949. [Link]

  • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. MilliporeSigma.[Link]

  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. ResearchGate.[Link]

  • Hydrolysing Esters. Chemguide.[Link]

  • Hydrolysis of Esters. Chemistry LibreTexts.[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate.[Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 459. [Link]

Sources

Synthesizing the Future of Oncology: 1-Benzyl-1H-pyrazole-5-carboxylic Acid as a Keystone Building Block for USP7 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of targeted oncology, the focus has increasingly shifted toward modulating protein degradation pathways. Among the most promising targets is Ubiquitin-Specific Protease 7 (USP7), an enzyme that critically regulates the p53 tumor suppressor pathway. The development of potent, selective small-molecule inhibitors of USP7 relies heavily on precision-engineered chemical scaffolds. 1-Benzyl-1H-pyrazole-5-carboxylic acid (CAS: 87581-74-6) has emerged as a keystone building block in this domain. This technical guide explores the rational design, mechanistic application, and step-by-step synthetic workflows of this critical intermediate, demonstrating its foundational role in synthesizing pyrrolo- and pyrazolopyrimidine-based USP7 inhibitors .

The Target: USP7 and the p53-MDM2 Axis

To understand the value of 1-benzyl-1H-pyrazole-5-carboxylic acid, one must first understand the biological target it is designed to inhibit. USP7 (also known as HAUSP) is a deubiquitinase originally identified for its interaction with viral regulatory proteins . In human oncology, USP7 is a master regulator of the p53-MDM2 axis.

Under normal physiological conditions, the E3 ubiquitin ligase MDM2 ubiquitinates the tumor suppressor p53, marking it for proteasomal degradation. USP7 actively deubiquitinates and stabilizes MDM2, ensuring p53 levels remain low . In many cancers, USP7 is overexpressed, leading to the pathological suppression of p53. By inhibiting USP7, MDM2 is destabilized and degraded, which subsequently rescues p53, triggering cell cycle arrest and apoptosis in malignant cells.

USP7_Pathway USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ubiquitin Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Degraded by Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Induces (when stable) Inhibitor USP7 Inhibitor (Pyrazole-derived) Inhibitor->USP7 Inhibits

Fig 1: The USP7-MDM2-p53 signaling pathway and the mechanism of pyrazole-derived USP7 inhibitors.

Rational Design: Why 1-Benzyl-1H-pyrazole-5-carboxylic Acid?

The selection of 1-benzyl-1H-pyrazole-5-carboxylic acid as a primary synthetic intermediate is driven by strict structure-activity relationship (SAR) requirements:

  • The Pyrazole Core: Provides a rigid, planar scaffold capable of critical hydrogen-bonding interactions within the USP7 catalytic domain.

  • The N-Benzyl Group: Serves a dual purpose. Biologically, it acts as a lipophilic anchor that occupies a specific hydrophobic pocket in the USP7 active site. Chemically, it acts as a powerful directing group during the regioselective synthesis of the building block itself.

  • The 5-Carboxylic Acid Handle: This moiety is the essential electrophilic center required for amide coupling. It allows chemists to conjugate the pyrazole core to complex, amine-bearing heterocycles (such as pyrrolopyrimidines), yielding the final active pharmaceutical ingredient (API).

Experimental Workflow: Regioselective Synthesis and Amide Coupling

The synthesis of USP7 inhibitors using this building block relies on a highly controlled, self-validating experimental workflow. The following protocols detail the generation of the carboxylic acid and its subsequent coupling .

Protocol A: Regioselective Lithiation and Carboxylation

Objective: Synthesize 1-benzyl-1H-pyrazole-5-carboxylic acid from 1-benzyl-1H-pyrazole.

  • Preparation: Charge a flame-dried, multi-necked round-bottom flask with 1-benzyl-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF). Purge the system with inert nitrogen gas.

  • Cryogenic Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise over 15 minutes. Stir the resulting mixture for 1 hour at -78°C.

    • Causality & Expertise: The N-benzyl group sterically and electronically directs the lithiation exclusively to the C5 position of the pyrazole ring. The ultralow temperature (-78°C) is critical to maintain kinetic control, preventing nucleophilic attack by n-BuLi on the benzyl group and avoiding ring-opening side reactions.

  • Carboxylation: Quench the reaction by bubbling anhydrous carbon dioxide (CO₂) gas through the solution (or pouring the mixture over crushed dry ice). Allow the mixture to slowly warm to room temperature.

  • Self-Validating Checkpoint: Monitor reaction progress via Thin-Layer Chromatography (TLC) under UV light (254 nm). Post-workup (acidification and extraction), validate the intermediate via LC-MS to confirm the exact mass of the carboxylic acid (m/z [M+H]⁺ 203.08).

Protocol B: Amide Coupling to Form USP7 Inhibitors

Objective: Couple the synthesized carboxylic acid to a target amine (e.g., a pyrrolopyrimidine derivative).

  • Activation: Dissolve 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Causality & Expertise: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester. This minimizes epimerization and drives the coupling of sterically hindered, complex amines to absolute completion.

  • Coupling: Add the target amine (1.0 eq) to the activated mixture. Stir for 2–4 hours until complete consumption of the amine is observed.

  • Self-Validating Checkpoint: Confirm product formation via LC-MS. Purify the final compound using preparative HPLC to achieve >95% purity required for in vitro biological assays.

Synthetic_Workflow Step1 1-Benzyl-1H-pyrazole (Starting Material) Step2 Lithiation (n-BuLi, -78°C) Step1->Step2 Step3 Carboxylation (CO2 quench) Step2->Step3 Step4 1-Benzyl-1H-pyrazole- 5-carboxylic acid Step3->Step4 Step5 Amide Coupling (HATU, DIPEA) Step4->Step5 Step6 USP7 Inhibitor (Target Compound) Step5->Step6

Fig 2: Step-by-step synthetic workflow from 1-benzyl-1H-pyrazole to the final USP7 inhibitor.

Quantitative Evaluation: Pharmacological Profiling

Once synthesized, compounds derived from the 1-benzyl-1H-pyrazole-5-carboxylic acid scaffold undergo rigorous pharmacological evaluation. The table below summarizes the representative in vitro profiling data typical for this class of USP7 inhibitors, demonstrating their high potency and selectivity .

Assay TypeTarget / Cell LineRepresentative ReadoutBiological Significance
Biochemical USP7 Enzymatic AssayIC₅₀ < 50 nMDemonstrates high binding affinity and potent inhibition of the deubiquitinase catalytic domain.
Mechanistic p53 Stabilization (HCT116)EC₅₀ < 100 nMConfirms target engagement inside the cell, successfully rescuing p53 from MDM2-mediated degradation.
Phenotypic Cell Viability (RS4;11)IC₅₀ < 500 nMValidates anti-proliferative efficacy in cancer models, leading to targeted apoptosis.
Selectivity USP47 / USP2> 100-fold selectivityEnsures the pyrazole scaffold minimizes off-target toxicity by specifically engaging the USP7 binding pocket.

Conclusion & Future Perspectives

The precision engineering of targeted oncology therapeutics requires building blocks that offer both chemical reliability and biological relevance. 1-Benzyl-1H-pyrazole-5-carboxylic acid exemplifies this dual utility. By enabling the regioselective synthesis of highly potent USP7 inhibitors, this compound sits at the forefront of efforts to therapeutically reactivate the p53 tumor suppressor pathway. As drug development professionals continue to refine deubiquitinase inhibitors, the foundational chemistry of pyrazole-5-carboxamides will remain a critical asset in the fight against refractory cancers.

References

  • Forma Therapeutics, Inc. "Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors." U.S. Patent US20160185785A1, 2016.
  • Everett, R. D., et al. "A novel ubiquitin-specific protease is dynamically associated with the PML nuclear domain and binds to a herpesvirus regulatory protein." The EMBO Journal, 1997. URL:[Link]

  • Saridakis, V., et al. "Structure of the p53 binding domain of HAUSP/USP7 bound to Epstein-Barr nuclear antigen 1 implications for EBV-mediated immortalization." Molecular Cell, 2005. URL:[Link]

Structural Informatics and Synthetic Utility of 1-Benzyl-1H-pyrazole-5-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and library synthesis, the selection of privileged scaffolds is paramount. 1-benzyl-1H-pyrazole-5-carboxylic acid has emerged as a highly versatile building block, combining the robust hydrogen-bonding network of a pyrazole core with the lipophilic anchoring properties of a benzyl group. This technical guide provides an in-depth analysis of its structural informatics (SMILES, InChI), its mechanistic utility in synthesizing targeted therapeutics (such as USP7 inhibitors), and field-proven synthetic protocols designed for high-throughput amide coupling.

Structural Informatics & Physicochemical Profiling

Accurate structural representation is the foundation of computational chemistry and cheminformatics. The precise localization of the benzyl group at the N1 position and the carboxylic acid at the C5 position dictates the spatial geometry and steric profile of the molecule. This specific regiochemistry is critical; isomeric variations (e.g., 1-benzyl-1H-pyrazole-3-carboxylic acid) exhibit vastly different binding affinities and synthetic reactivities [1].

Table 1: Core Structural Identifiers and Properties
PropertyValue / Descriptor
IUPAC Name 1-benzyl-1H-pyrazole-5-carboxylic acid
Molecular Formula C₁₁H₁₀N₂O₂
Monoisotopic Mass 202.07423 Da
SMILES String C1=CC=C(C=C1)CN2C(=CC=N2)C(=O)O
InChI String InChI=1S/C11H10N2O2/c14-11(15)10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
InChIKey SFIGVCZYZFTEMK-UHFFFAOYSA-N
CAS Registry Number 87581-74-6

Data sourced from PubChem and Sigma-Aldrich chemical profiles [1, 3].

Mechanistic Applications: Targeting USP7 in Oncology

Beyond its role as a generic building block, 1-benzyl-1H-pyrazole-5-carboxylic acid is heavily utilized in the synthesis of pyrrolo- and pyrazolopyrimidine derivatives. These complex scaffolds are potent inhibitors of Ubiquitin-Specific Protease 7 (USP7) [2].

USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in oncology by stabilizing MDM2, an E3 ubiquitin ligase that subsequently degrades the p53 tumor suppressor protein. By incorporating the 1-benzyl-1H-pyrazole-5-carboxylic acid moiety into a larger inhibitor framework, medicinal chemists can achieve high-affinity binding to the USP7 catalytic cleft, thereby rescuing p53 and inducing apoptosis in malignant cells [2].

USP7_Pathway USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates & Degrades Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Promotes Inhibitor USP7 Inhibitor (Pyrazolopyrimidine) Inhibitor->USP7 Inhibits

Mechanism of USP7 inhibitors stabilizing p53 via MDM2 degradation.

Synthetic Methodologies: High-Efficiency Amide Coupling

When utilizing 1-benzyl-1H-pyrazole-5-carboxylic acid in library synthesis, the primary challenge is the steric hindrance generated by the adjacent N-benzyl group, which can impede standard amide coupling reactions. To overcome this, we employ a highly reactive uronium-based coupling agent (HATU) paired with a non-nucleophilic base (DIPEA).

The Causality of Reagent Selection
  • HATU over EDC/HOBt: HATU generates an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, accelerating the aminolysis step via a hydrogen-bonded transition state. This is critical for overcoming the steric shielding of the C5 position.

  • DIPEA over TEA: Diisopropylethylamine (DIPEA) is bulkier than triethylamine (TEA), preventing it from acting as a competing nucleophile and degrading the active ester.

  • Anhydrous DMF: A polar aprotic solvent is required to solubilize all components and stabilize the highly polar charge-separated intermediates during the transition state.

SyntheticWorkflow Acid 1-benzyl-1H-pyrazole- 5-carboxylic acid Activation Activation (HATU, DIPEA) Acid->Activation Step 1 Coupling Amide Bond Formation Activation->Coupling Active Ester Amine Amine Nucleophile Amine->Coupling Addition Purification RP-HPLC Purification Coupling->Purification Crude Mixture

Amide coupling workflow using HATU/DIPEA activation strategy.

Step-by-Step Protocol: Self-Validating Amide Synthesis

This protocol incorporates built-in analytical checkpoints to ensure a self-validating experimental workflow, minimizing reagent waste and false negatives in downstream biological assays.

Step 1: Reagent Preparation & Activation

  • Charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 0.5 mmol, 101.1 mg).

  • Add anhydrous DMF (3.0 mL) under a nitrogen atmosphere to ensure complete dissolution.

  • Add DIPEA (3.0 eq, 1.5 mmol, 261 µL). Causality: The excess base ensures complete deprotonation of both the carboxylic acid and the incoming amine salt.

  • Add HATU (1.1 eq, 0.55 mmol, 209 mg) in one portion. Stir at room temperature for 15 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.

Step 2: Aminolysis & Self-Validation 5. Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise. 6. Stir the reaction mixture at room temperature for 2 hours. 7. Self-Validation Check (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of 50:50 Acetonitrile/Water, and inject into the LC-MS.

  • Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the disappearance of the starting acid mass (
    
    
    203.08
    
    
    ) and the emergence of the product mass. Proceeding without this confirmation risks purifying unreacted starting material.

Step 3: Quenching & Purification 8. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. 9. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via Reverse-Phase HPLC (RP-HPLC) using a water/acetonitrile gradient with 0.1% TFA.

Analytical Data Presentation

To aid in the LC-MS self-validation step described in the protocol, Table 2 provides the exact predicted mass spectrometry adducts for the unreacted 1-benzyl-1H-pyrazole-5-carboxylic acid starting material.

Table 2: Predicted Mass Spectrometry Adducts
Adduct TypePredicted

Collision Cross Section (CCS) (Ų)

203.08151142.3

225.06345150.5

201.06695145.4

220.10805159.5

Data derived from PubChemLite high-resolution mass spectrometry predictions [1].

References

  • PubChem Database. "1-benzyl-1h-pyrazole-5-carboxylic acid (CID 13047014)." National Center for Biotechnology Information. Available at:[Link]

  • Kategaya, L., et al. "Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors." U.S. Patent Application US20160185785A1, published June 30, 2016.

Methodological & Application

Application Note: Regioselective Synthesis of 1-Benzyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

In modern medicinal chemistry, 1-substituted pyrazole-5-carboxylic acids are privileged scaffolds, frequently utilized as core building blocks in the development of and other targeted therapeutics[1]. However, the direct N-alkylation of pre-formed pyrazole-5-carboxylates is notoriously unselective, often yielding intractable mixtures of 1,3- and 1,5-regioisomers that require tedious chromatographic separation.

To circumvent this, the de novo construction of the pyrazole ring via the condensation of a substituted hydrazine with a 1,3-dicarbonyl equivalent is the preferred strategic approach[2]. While standard 1,3-diketones (such as ethyl 2,4-dioxovalerate) still provide poor regiocontrol, utilizing an enaminone —specifically ethyl 4-(dimethylamino)-2-oxobut-3-enoate—creates a highly differentiated electrophilic system that dictates absolute regioselectivity.

Mechanistic Pathways & Causality

The success of this protocol relies on the distinct nucleophilicities of the two nitrogen atoms in benzylhydrazine and the differentiated electrophilic sites of the enaminone:

  • Enaminone Formation: The requisite enaminone is efficiently synthesized by reacting ethyl pyruvate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures[3]. This creates a "push-pull" alkene system.

  • Transamination (Kinetic Control): The primary amine of benzylhydrazine (

    
    ) is unhindered and highly nucleophilic. It selectively attacks the soft, highly electrophilic 
    
    
    
    -carbon (C4) of the enaminone, displacing dimethylamine gas.
  • Cyclization (Thermodynamic Sink): Subsequent intramolecular cyclization occurs when the sterically hindered secondary amine (

    
    ) attacks the hard C2 ketone carbonyl.
    

This deterministic sequence, typically executed in ethanol at 70 °C, exclusively furnishes the 1,5-isomer (ethyl 1-benzyl-1H-pyrazole-5-carboxylate)[4], which is subsequently saponified to the final acid.

Reaction Workflow Visualization

G A Ethyl Pyruvate + DMF-DMA B Ethyl 4-(dimethylamino)- 2-oxobut-3-enoate A->B 100°C, 2h D Transamination (NH2 attacks C4) B->D EtOH, TEA, 70°C C Benzylhydrazine Dihydrochloride C->D E Cyclization & Dehydration (NH-Bn attacks C2) D->E - HNMe2 F Ethyl 1-benzyl-1H-pyrazole- 5-carboxylate (1,5-Isomer) E->F - H2O G Saponification (LiOH, THF/H2O) F->G rt, 3h H 1-Benzyl-1H-pyrazole- 5-carboxylic acid G->H HCl workup

Figure 1: Regioselective synthetic workflow for 1-benzyl-1H-pyrazole-5-carboxylic acid.

Quantitative Data: Regioselectivity Optimization

The following table summarizes the causal relationship between the choice of electrophile/conditions and the resulting regioselectivity, validating the use of the enaminone over standard diketones.

Table 1: Reaction Optimization and Regioselectivity Data

ElectrophileHydrazine SourceSolvent / TempYield (%)Regioselectivity (1,5 : 1,3)
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate Benzylhydrazine HClEtOH / 70 °C85 > 95:5
Ethyl 2,4-dioxovalerateBenzylhydrazine HClEtOH / 70 °C6060:40
Ethyl 4-(dimethylamino)-2-oxobut-3-enoateBenzylhydrazine (free base)THF / 65 °C7890:10

Note: The use of the hydrochloride salt buffered with triethylamine (TEA) in ethanol provides the optimal protic environment for transamination, maximizing the 1,5-isomer yield.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

This step generates the critical regiocontrol element.

  • Charge: To a 250 mL round-bottom flask equipped with a reflux condenser, add ethyl pyruvate (11.6 g, 100 mmol, 1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 120 mmol, 1.2 eq).

  • React: Heat the neat mixture to 100 °C under a nitrogen atmosphere for 2 hours.

  • Self-Validation: The reaction progress is visually indicated by the evolution of methanol vapor and the mixture transitioning to a deep orange/red color.

  • Isolate: Cool to room temperature and concentrate under reduced pressure to remove residual DMF-DMA and methanol. The resulting dark orange oil (approx. 16.5 g, >95% crude yield) is used directly in the next step without further purification.

Step 2: Regioselective Condensation

This step constructs the pyrazole core.

  • Charge: Suspend benzylhydrazine dihydrochloride (20.5 g, 105 mmol, 1.05 eq) in absolute ethanol (150 mL).

  • Buffer: Add triethylamine (TEA) (22.3 g, 220 mmol, 2.2 eq) dropwise. Stir for 15 minutes at room temperature to liberate the free hydrazine.

  • React: Add the crude ethyl 4-(dimethylamino)-2-oxobut-3-enoate (from Step 1) dropwise to the suspension. Heat the mixture to 70 °C for 3 hours.

  • Self-Validation: The reaction is complete when the deep orange color of the enaminone dissipates into a light yellow solution, and the evolution of dimethylamine gas ceases. LC-MS will confirm a single major peak corresponding to the 1,5-isomer (

    
     231.1 
    
    
    
    ).
  • Workup: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (200 mL) and water (150 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 4:1) to yield ethyl 1-benzyl-1H-pyrazole-5-carboxylate as a pale yellow oil (19.6 g, 85% yield).
    
Step 3: Saponification

This step unmasks the carboxylic acid for downstream coupling.

  • Charge: Dissolve ethyl 1-benzyl-1H-pyrazole-5-carboxylate (19.6 g, 85 mmol, 1.0 eq) in a mixture of THF (120 mL) and water (40 mL).

  • React: Add lithium hydroxide monohydrate (

    
    ) (10.7 g, 255 mmol, 3.0 eq). Stir vigorously at room temperature for 3 hours.
    
  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove any unreacted ester.

  • Self-Validation & Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl to pH 2.5. The sudden, voluminous precipitation of a white solid confirms successful hydrolysis. Filter the solid, wash with ice-cold water, and dry under high vacuum at 45 °C for 12 hours to afford 1-benzyl-1H-pyrazole-5-carboxylic acid as a pristine white powder (16.3 g, 95% yield).

References

  • Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1).
  • 4,6 dihydropyrrolo [3,4-c] pyrazole-5 (1h)-carbonitrile derivates for treating cancer (WO2017158381A1).
  • Pyrazole amide derivatives, compositions containing such compounds and methods of use (EP1765335B1).
  • Novel Compounds (WO2015144801A1).

Sources

Application Note: Amide Coupling Strategies for 1-Benzyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyrazole-5-carboxamides is a critical transformation in medicinal chemistry, frequently utilized in the development of kinase inhibitors, cannabinoid receptor antagonists, and ubiquitin-specific protease 7 (USP7) inhibitors[1]. However, the amide coupling of 1-benzyl-1H-pyrazole-5-carboxylic acid presents a unique synthetic challenge. The spatial proximity of the bulky N1-benzyl substituent to the C5-carboxylic acid creates a sterically demanding environment that significantly retards the nucleophilic attack of incoming amines.

This application note details field-proven, self-validating protocols for the efficient amidation of this hindered scaffold. By analyzing the mechanistic causality behind reagent selection, we provide scalable and discovery-oriented workflows that maximize yield while minimizing side reactions.

Mechanistic Context: Overcoming Steric Shielding

The primary barrier to efficient amidation of 1-benzyl-1H-pyrazole-5-carboxylic acid is the restricted conformational flexibility and steric shielding of the C5-carbonyl carbon. Standard coupling reagents (e.g., EDC/HOBt) often result in incomplete conversion or require elevated temperatures, which can lead to trace decarboxylation or degradation.

To overcome this, the activation strategy must generate a highly reactive, long-lived intermediate:

  • HATU-Mediated Activation: HATU converts the carboxylic acid into a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The critical mechanistic advantage here is neighboring group participation. The pyridine nitrogen of the HOAt leaving group acts as a hydrogen-bond acceptor, anchoring the incoming amine and pre-organizing the transition state. This drastically accelerates the coupling rate, making it the premier choice for weak nucleophiles such as anilines[2].

  • T3P-Mediated Activation: Propylphosphonic anhydride (T3P) operates via the formation of a mixed anhydride. While slightly less reactive than the HOAt ester, T3P offers superior scalability. It generates completely water-soluble phosphonic acid byproducts, eliminating the need for chromatographic purification. Furthermore, when paired with pyridine as a base, T3P facilitates highly efficient acyl transfer even for sterically hindered substrates[3],[4].

Reagent Selection and Quantitative Profiling

The selection of a coupling protocol must be dictated by the nucleophilicity of the target amine and the scale of the reaction. Table 1 summarizes the performance metrics of common activation strategies applied to this specific pyrazole scaffold.

Table 1: Quantitative Profiling of Coupling Reagents for 1-Benzyl-1H-pyrazole-5-carboxylic Acid

Coupling SystemActive IntermediateSuitability for AnilinesByproduct ProfileDownstream ProcessingScale Suitability
HATU / DIPEA HOAt EsterExcellent (>90% yield)Tetramethylurea, HOAtSilica gel chromatography requiredDiscovery (< 1 g)
T3P / Pyridine Mixed AnhydrideVery Good (80-95% yield)Propylphosphonic acidsDirect aqueous extractionProcess (> 1 g)
EDC / HOBt HOBt EsterPoor (<50% yield)Water-soluble ureaAqueous extractionNot Recommended

Experimental Workflows

The following decision matrix illustrates the logical progression for selecting the optimal amidation route based on reaction constraints.

Workflow Start 1-Benzyl-1H-pyrazole-5-carboxylic Acid + Target Amine Scale Determine Reaction Scale Start->Scale Disc Discovery Scale (< 1g) Scale->Disc Milligram quantities Proc Process Scale (> 1g) Scale->Proc Gram/Kilogram quantities Amine Amine Nucleophilicity? Disc->Amine T3P T3P / Pyridine / EtOAc (Scalable, Low Toxicity) Proc->T3P HATU HATU / DIPEA / DMF (High Reactivity for Anilines) Amine->HATU Weak/Hindered EDC EDC / HOBt / DCM (Standard Aliphatic Amines) Amine->EDC Strong/Un-hindered IPC IPC: LC-MS / TLC Check for Active Ester Consumption HATU->IPC EDC->IPC T3P->IPC WorkupAq Aqueous Workup (Remove Urea/Phosphate Byproducts) IPC->WorkupAq >95% Conversion Purify Isolation & Purification (Crystallization or Silica Gel) WorkupAq->Purify

Fig 1. Decision matrix for amide coupling of sterically hindered pyrazole-5-carboxylic acids.

Validated Methodologies

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Optimized for rapid library synthesis and coupling with electron-deficient anilines or sterically hindered secondary amines.

Causality Note: N,N-Diisopropylethylamine (DIPEA) must be added to the carboxylic acid prior to the addition of HATU. This ensures the acid is fully deprotonated to the carboxylate anion, which rapidly attacks the uronium salt. If the amine is added before the acid is activated, or if base is lacking, the amine may directly attack HATU, forming an unreactive guanidinium byproduct.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Deprotonation: Add DIPEA (3.0 equiv, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) in a single portion. Stir the reaction mixture for 15 minutes.

    • Self-Validation (IPC): A rapid LC-MS check at this stage should reveal the disappearance of the starting acid mass and the transient appearance of the HOAt active ester (

      
       corresponding to Acid + HOAt - H₂O).
      
  • Coupling: Add the target amine (1.1 equiv, 0.55 mmol) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Quenching & Workup: Dilute the reaction with EtOAc (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL). Separate the layers and wash the organic phase sequentially with 1N HCl (10 mL), 5% aqueous LiCl (3 × 10 mL, to remove residual DMF), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure pyrazole-5-carboxamide.

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Optimized for multi-gram scale-up, eliminating explosive hazards (HOBt/HATU) and avoiding chromatographic purification[3].

Causality Note: Pyridine is utilized as the base instead of DIPEA when coupling weak nucleophiles. Pyridine not only acts as an acid scavenger but also functions as a nucleophilic acyl transfer catalyst, reacting with the T3P-mixed anhydride to form a highly reactive acylpyridinium intermediate[4].

Step-by-Step Procedure:

  • Preparation: Charge a jacketed reactor with 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 equiv, 50 mmol) and the target amine (1.05 equiv, 52.5 mmol) in ethyl acetate (EtOAc, 100 mL, 0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv, 150 mmol) to the suspension. Stir at 20 °C until a homogeneous solution is achieved.

  • Anhydride Formation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv, 75 mmol) over 30 minutes, maintaining the internal temperature below 30 °C to control the mild exotherm.

  • Coupling: Heat the reaction mixture to 45 °C and stir for 6–12 hours.

    • Self-Validation (IPC): Monitor via HPLC. The reaction is deemed complete when unreacted pyrazole-5-carboxylic acid is < 2% by AUC.

  • Aqueous Workup: Cool the mixture to 20 °C. Add water (50 mL) and stir vigorously for 15 minutes to hydrolyze any unreacted T3P.

    • Self-Validation: The absence of an emulsion during phase separation confirms the complete partitioning of the water-soluble propylphosphonic acid byproducts into the aqueous layer[3].

  • Washing: Separate the aqueous layer. Wash the organic phase with 1N HCl (2 × 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Concentrate the organic phase to approximately 30% of its original volume. Add heptane dropwise until crystallization is induced. Filter the resulting solid, wash with cold heptane, and dry under vacuum to yield the target amide.

References

  • carboxylic acid amides: Topics by Science.
  • Source: ribbitt.
  • Source: google.
  • T3P-Pyridine Amide Coupling Method (General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine)

Sources

Application Note: Optimized Esterification Protocols for 1-Benzyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

As a Senior Application Scientist, I frequently encounter challenges in the derivatization of sterically hindered heterocycles. 1-Benzyl-1H-pyrazole-5-carboxylic acid (CAS: 87581-74-6) is a highly valued scaffold, particularly in the synthesis of ubiquitin-specific protease 7 (USP7) inhibitors and novel antimicrobial agents ().

However, the N1-benzyl group exerts significant steric hindrance on the adjacent C5-carboxylic acid. This spatial crowding renders traditional Fischer esterification (an acid-catalyzed equilibrium process) highly inefficient, often resulting in poor yields and prolonged reaction times. To achieve quantitative conversion, the carbonyl carbon must be aggressively activated, or the reaction mechanism must be shifted entirely. This guide outlines three field-proven, causality-driven protocols to overcome this specific structural hurdle.

Mechanistic Pathways & Strategy Selection

Selecting the correct esterification method depends entirely on the nature of your target alcohol or alkylating agent. The decision matrix below illustrates the logical workflow for bypassing the steric bulk of the N1-benzyl group.

Esterification_Workflow Start 1-Benzyl-1H-pyrazole- 5-carboxylic acid Cond1 Simple Aliphatic Alcohols (e.g., MeOH, EtOH) Start->Cond1 Cond2 Complex / Acid-Sensitive Alcohols Start->Cond2 Cond3 Alkyl Halides Available Start->Cond3 Method1 Protocol A: Acid Chloride (Oxalyl Chloride / DMF) Cond1->Method1 Method2 Protocol B: Steglich (EDC·HCl / DMAP) Cond2->Method2 Method3 Protocol C: SN2 Alkylation (K2CO3 / DMF) Cond3->Method3 Result1 Standard Esters (High Yield, Fast) Method1->Result1 Result2 Complex Esters (Mild Conditions) Method2->Result2 Result3 Hindered Esters (Bypasses Addition) Method3->Result3

Decision matrix for the esterification of 1-benzyl-1H-pyrazole-5-carboxylic acid.

Quantitative Comparison of Methodologies

To ensure a self-validating experimental design, it is critical to benchmark expected outcomes. The table below summarizes the quantitative parameters and optimal use cases for each protocol.

MethodReagentsTemp ProfileAvg. TimeExpected YieldBest Suited For
Acid Chloride Oxalyl chloride, DMF (cat.), ROH0 °C → RT2–4 h>90%Simple aliphatic alcohols (MeOH, EtOH)
Steglich EDC·HCl, DMAP, ROH, DCM0 °C → RT12–18 h75–85%Bulky, secondary, or acid-sensitive alcohols
Base Alkylation K₂CO₃, Alkyl Halide, DMF60 °C4–8 h80–95%Primary alkyl halides, benzyl halides

Validated Experimental Protocols

Protocol A: Acid Chloride Activation (For Standard Esters)

Causality Focus: Converting the carboxylic acid to an acid chloride shifts the reaction pathway from a reversible addition-elimination to a highly exothermic, irreversible acyl substitution. This easily overcomes the steric shielding of the N1-benzyl group.

  • Preparation: Suspend 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 eq, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add anhydrous N,N-Dimethylformamide (DMF) (0.05 eq).

    • Expert Insight: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate. This is the true active chlorinating species and accelerates the reaction exponentially compared to uncatalyzed conditions.

  • Activation: Cool the flask to 0 °C under inert atmosphere (N₂/Ar). Dropwise add oxalyl chloride (1.5 eq).

    • Self-Validation: You will immediately observe vigorous gas evolution (CO and CO₂). This visual cue confirms the activation is proceeding.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. The reaction is complete when gas evolution completely ceases and the suspension turns into a clear, homogenous solution.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride. Redissolve the resulting crude acid chloride in anhydrous DCM (20 mL).

  • Esterification: Cool to 0 °C. Add the target alcohol (e.g., methanol) (5.0 eq) followed by triethylamine (TEA) (2.0 eq) to scavenge the liberated HCl. Stir for 2 hours.

  • Workup: Quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the ester.

Protocol B: Steglich-Type Coupling (For Complex/Sensitive Alcohols)

Causality Focus: For acid-sensitive or sterically demanding alcohols, carbodiimide coupling is preferred. The addition of DMAP is non-negotiable; it acts as a hyper-nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that prevents the sterically hindered O-acylisourea from rearranging into an unreactive N-acylurea byproduct ().

  • Preparation: Dissolve the pyrazole acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (0.1 M).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.2 eq).

  • Coupling: Cool the mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) in one portion.

    • Expert Insight: EDC is strictly preferred over DCC for this substrate. The urea byproduct of EDC is water-soluble, which prevents the nightmare of separating dicyclohexylurea (DCU) from the somewhat polar pyrazole ester during chromatography.

  • Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Dilute with additional DCM. Wash sequentially with 1N HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol C: Base-Promoted Sₙ2 Alkylation

Causality Focus: When dealing with extreme steric hindrance or when the alcohol is a poor nucleophile, bypassing carbonyl addition entirely is the most elegant solution. Deprotonating the acid to form a carboxylate anion allows for a direct Sₙ2 attack on an alkyl halide, completely ignoring the steric bulk around the C5 carbon ().

  • Deprotonation: Dissolve the pyrazole acid (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes.

    • Expert Insight: Pre-forming the carboxylate anion ensures maximum nucleophilicity before the electrophile is introduced, minimizing side reactions.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide or iodomethane) (1.2 eq) dropwise.

  • Heating: Heat the reaction mixture to 60 °C for 6 hours.

    • Self-Validation: TLC monitoring (Hexanes/EtOAc 3:1) will show the rapid disappearance of the baseline acid spot and the emergence of a high-Rf ester spot.

  • Workup: Cool to room temperature. Dilute heavily with Ethyl Acetate (EtOAc). Wash the organic layer with water at least three times to fully partition the DMF into the aqueous phase. Wash once with brine, dry over Na₂SO₄, and concentrate.

References

  • Source: US Patent 20160185785A1 (Vertex Pharmaceuticals Inc.)
  • Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: Macrolide Closure Source: Angewandte Chemie International Edition (Neises, B., & Steglich, W.) URL: [Link]

Application Note: 1-Benzyl-1H-pyrazole-5-carboxylic Acid as a Privileged Scaffold in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Profiling

In Fragment-Based Drug Design (FBDD), the selection of the initial fragment library dictates the trajectory of lead optimization. 1-Benzyl-1H-pyrazole-5-carboxylic acid has emerged as a highly versatile, "Rule of 3" (Ro3) compliant building block. Its unique structural topology offers a rigid pyrazole core that acts as an ideal spacer and


-stacking participant, while the carboxylic acid moiety serves as a critical synthetic vector for fragment growing.

This fragment has demonstrated significant utility in targeting challenging protein-protein interaction (PPI) interfaces and enzymatic active sites, most notably in the development of [1] and [2]. The benzyl group is highly effective at probing deep hydrophobic subpockets (e.g., the S1 pocket in serine proteases), while the pyrazole nitrogens and carboxylic acid provide robust hydrogen bond donor/acceptor networks.

Mechanistic Rationale: Why This Fragment?

Successful FBDD relies on identifying low-affinity, high-efficiency binders. 1-Benzyl-1H-pyrazole-5-carboxylic acid is selected for primary screening libraries due to the following mechanistic advantages:

  • Vectorial Trajectory: The C5-carboxylic acid points outward from the hydrophobic pocket (occupied by the benzyl group), providing an optimal, sterically unhindered vector for amide coupling. This allows chemists to "grow" the fragment into adjacent subpockets without disrupting the primary binding anchor.

  • Ligand Efficiency (LE): Despite its small size (MW: 202.21 Da), the fragment frequently yields binding affinities in the high micromolar range (

    
     ~100–500 µM), resulting in exceptional Ligand Efficiency scores (>0.35 kcal/mol/heavy atom) [3].
    

FBDD_Workflow A Fragment Library (Ro3 Compliant) B Primary Screen (STD-NMR / SPR) A->B C Hit: 1-benzyl-1H-pyrazole- 5-carboxylic acid B->C D Structural Biology (X-ray Co-crystallography) C->D E Fragment Growing (Amide Coupling) D->E F Lead Compound (e.g., USP7 Inhibitor) E->F

Figure 1: FBDD workflow for 1-benzyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocols

The following protocols outline the self-validating systems required to identify and optimize 1-benzyl-1H-pyrazole-5-carboxylic acid from a primary screen to a synthesized lead intermediate.

Protocol 1: Hit Identification via Ligand-Observed STD-NMR

Causality & Rationale: Saturation Transfer Difference (STD) NMR is utilized over biochemical functional assays for the primary screen. Fragments typically exhibit low affinity (


 > 100 µM), which biochemical assays often miss due to sensitivity limits or interference. STD-NMR directly observes the ligand, confirming physical binding in solution.

Self-Validating System: This protocol mandates the inclusion of a known non-binding reference compound (e.g., sucrose) in the sample mixture. If the non-binder shows an STD signal, it indicates non-specific aggregation or protein denaturation, invalidating the run.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µL NMR sample containing 10 µM target protein (e.g., USP7 catalytic domain) and 500 µM 1-benzyl-1H-pyrazole-5-carboxylic acid in deuterated buffer (50 mM Tris-d11, 150 mM NaCl, pD 7.4, 100%

    
    ). Add 500 µM sucrose as the internal negative control.
    
  • Data Acquisition: Acquire 1D

    
     NMR spectra at 298 K using a spectrometer equipped with a cryoprobe (e.g., 600 MHz).
    
  • Saturation Transfer: Apply a cascade of Gaussian-shaped pulses (50 ms each) for a total saturation time of 2.0 seconds. Set the on-resonance irradiation to the protein aliphatic region (-0.5 ppm) and off-resonance to 40 ppm.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Validation: Confirm the presence of the pyrazole and benzyl aromatic protons (7.0–8.0 ppm) in the STD spectrum. Verify the absence of sucrose peaks to confirm specific binding.

Protocol 2: Fragment Growing via HATU-Mediated Amide Coupling

Causality & Rationale: Once binding is confirmed and structurally characterized (via X-ray crystallography), the carboxylic acid must be converted to an amide to explore the S2 subpocket. HATU is selected as the coupling reagent because the C5 position of the pyrazole is sterically hindered; HATU provides superior reaction kinetics and yields compared to standard EDC/NHS coupling.

Self-Validating System: The reaction is monitored via LC-MS to ensure complete consumption of the starting fragment. A blank solvent injection must precede the sample to rule out column carryover.

Step-by-Step Methodology:

  • Activation: Dissolve 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert argon atmosphere.

  • Reagent Addition: Add HATU (1.2 eq, 0.6 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 eq, 1.25 mmol). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester. Causality: Pre-activation prevents side reactions with the amine.

  • Coupling: Add the target amine (e.g., a functionalized piperazine derivative targeting the USP7 S2 pocket) (1.1 eq, 0.55 mmol). Stir for 4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data Presentation

The success of fragment growing is measured not just by raw affinity (


), but by maintaining efficiency metrics. Table 1 illustrates a representative optimization trajectory starting from 1-benzyl-1H-pyrazole-5-carboxylic acid.

Table 1: Evolution of Binding Metrics during Fragment Optimization

Compound StageMolecular Weight (Da)Binding Affinity (

, µM)
Ligand Efficiency (LE)*Lipophilic Ligand Efficiency (LLE)**
Initial Fragment (1-benzyl-1H-pyrazole-5-carboxylic acid)202.21250.00.383.5
Intermediate (Amide-linked piperazine)315.3515.00.344.2
Optimized Lead (Substituted USP7 Inhibitor)450.500.050.365.8

*LE = (1.37 / Number of Heavy Atoms) ×


. A value > 0.30 indicates a highly efficient binder.
**LLE = 

- cLogP. A value > 5.0 is typically required for a viable drug candidate.

Conclusion

1-Benzyl-1H-pyrazole-5-carboxylic acid is a highly validated, privileged fragment in modern drug discovery. Its dual capacity to anchor into deep hydrophobic pockets via the benzyl ring while providing a synthetically accessible, highly directional carboxylic acid vector makes it an indispensable tool for targeting complex enzymes like USP7 and serine proteases. By adhering to rigorous biophysical screening (STD-NMR) and efficient synthetic growing strategies, researchers can reliably translate this fragment into potent, drug-like lead compounds.

References

  • Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors.Google Patents (US20160185785A1).
  • Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design. PLOS One (2015). URL:[Link]

  • Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design. PubMed Central (PMC6254770). URL:[Link]

Application Note: Optimized Synthesis of N-Functionalized Pyrazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic conversion of 1-benzyl-1H-pyrazole-5-carboxylic acid into biologically active carboxamides. This scaffold is a privileged pharmacophore in drug discovery, serving as a core motif in RIP1 kinase inhibitors [1], sGC stimulators, and agrochemical insecticides (e.g., tebufenpyrad analogs) [2].

The presence of the bulky N-benzyl group at position 1 creates specific steric and electronic environments that distinguish this substrate from simple benzamides. This note provides two distinct protocols:

  • Method A (Acid Chloride Activation): Validated for scale-up (>10g) and weak nucleophiles (anilines).

  • Method B (T3P/HATU Coupling): Validated for high-throughput library generation and acid-sensitive substrates.

Strategic Analysis & Chemical Logic

Substrate Properties[1]
  • Electronic Effect: The pyrazole ring is electron-rich (π-excessive). However, the carboxylic acid at C5 is adjacent to the sp2 hybridized nitrogen (N1), which exerts an inductive electron-withdrawing effect. This makes the C5-carbonyl highly susceptible to nucleophilic attack once activated.

  • Steric Constraint: The benzyl group at N1 projects into the space surrounding the C5-carbonyl. While not fully blocking the site, it increases the energy barrier for bulky coupling agents. Therefore, linear activating agents (like acyl chlorides or T3P) often outperform bulky uronium salts (like HBTU) in difficult couplings.

Decision Matrix: Choosing the Right Protocol

Figure 1: Decision matrix for selecting the optimal amidation pathway.

Experimental Protocols

Protocol A: Acid Chloride Activation (Scale-Up)

Best for: Gram-scale synthesis, anilines, and non-sensitive amines. Mechanism: Conversion to the highly reactive acyl chloride followed by Schotten-Baumann conditions.

Reagents:

  • Substrate: 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl chloride (1.5 equiv) OR Thionyl chloride (SOCl2)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

Step-by-Step Procedure:

  • Activation: In a flame-dried RBF under N2, dissolve the carboxylic acid in anhydrous DCM (0.2 M).

  • Catalysis: Add catalytic DMF (2 drops). Critical: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating chloride formation.

  • Chlorination: Cool to 0°C. Add Oxalyl chloride dropwise. Allow to warm to RT and stir for 2 hours until gas evolution (CO/CO2) ceases.

    • QC Check: Aliquot 50 µL into MeOH. Run TLC. If the starting acid spot disappears (converted to methyl ester), activation is complete.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude yellow oil (acid chloride) in fresh anhydrous DCM.

  • Coupling: Cool the amine (1.1 equiv) and TEA (3.0 equiv) in DCM to 0°C. Cannulate the acid chloride solution into the amine solution slowly.

  • Workup: Stir 4h at RT. Quench with sat. NaHCO3. Extract with DCM.[1] Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

Typical Yield: 85-95%

Protocol B: T3P-Mediated Direct Coupling (Library Scale)

Best for: Parallel synthesis, aliphatic amines, and avoiding moisture sensitivity. Reagent: Propylphosphonic anhydride (T3P) (50% wt in EtOAc).

Rationale: T3P has low toxicity, high water solubility (easy workup), and drives the reaction by releasing a non-nucleophilic cyclic byproduct.

Step-by-Step Procedure:

  • Setup: In a reaction vial, combine 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 equiv), Amine (1.2 equiv), and Pyridine (3.0 equiv) in EtOAc or DMF (0.1 M).

  • Addition: Add T3P solution (50% in EtOAc, 2.0 equiv) dropwise at RT.

  • Reaction: Cap and stir at RT for 12 hours. If the amine is sterically hindered, heat to 60°C.

  • Workup: Dilute with EtOAc. Wash effectively with water (x2), 1M HCl (x1), and sat. NaHCO3 (x1).

    • Note: T3P byproducts are water-soluble, often eliminating the need for column chromatography.

Typical Yield: 70-90%

Data Summary & Troubleshooting

VariableProtocol A (Acid Chloride)Protocol B (T3P/HATU)
Reaction Time 2h (Activation) + 4h (Coupling)12-24h
Moisture Sensitivity High (requires anhydrous cond.)Low
Purification Recrystallization or Flash ColumnAqueous Workup often sufficient
Common Byproduct HCl salts (remove via wash)Water-soluble phosphates
Cost LowModerate/High

Troubleshooting Guide:

  • Low Conversion (Method A): Ensure the acid chloride formation is complete. If the crude oil is not strictly protected from moisture before amine addition, it reverts to the acid.

  • Racemization: Not applicable for the pyrazole acid, but if the amine partner is chiral, use Method B (T3P) and maintain low temperature (0°C) to prevent racemization of the amine alpha-center.

  • Regioselectivity: The starting material is fixed as the 1-benzyl-5-carboxy isomer. No regio-scrambling occurs under these conditions.

Mechanistic Pathway (Method A)

Figure 2: Step-wise activation and coupling mechanism for the acid chloride route.

References

  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4).

  • Huang, D., et al. (2012). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings. Chinese Chemical Letters, 23(6).

  • BenchChem. (2024). Application Notes for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

  • PubChem. (2024). 1-Benzyl-1H-pyrazole-5-carboxylic acid Compound Summary.

Sources

microwave-assisted synthesis involving 1-benzyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes microwave-assisted organic synthesis (MAOS) principles with specific, field-tested methodologies for the 1-benzyl-1H-pyrazole-5-carboxylic acid scaffold.

Topic: Microwave-Assisted Synthesis Involving 1-Benzyl-1H-Pyrazole-5-Carboxylic Acid

Executive Summary & Scientific Rationale

The 1-benzyl-1H-pyrazole-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for anti-inflammatory (COX-2 inhibition), antidiabetic (glucagon receptor antagonism), and anticancer agents. Conventional thermal synthesis of this moiety often suffers from long reaction times (12–24 hours) and, critically, poor regioselectivity between the 3-carboxylic and 5-carboxylic acid isomers.[1]

Microwave-Assisted Organic Synthesis (MAOS) offers a decisive advantage here.[2] Through dipolar polarization and ionic conduction , microwave irradiation provides rapid, volumetric heating that can alter the kinetic/thermodynamic product distribution.[1] This guide details a robust workflow for:

  • The "Make": Regioselective synthesis of the core scaffold.[1]

  • The "Use": High-throughput amide diversification.

  • The "Advance": Scaffold hopping to fused heterocycles.

Critical Analysis: The Regioselectivity Challenge

When reacting benzylhydrazine with unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetopyruvate), two regioisomers are possible.[1] The nucleophilic attack of the hydrazine's terminal nitrogen (


) is the determining step.[1]
  • Path A (Target): Attack at the ketone carbonyl

    
     Cyclization 
    
    
    
    3-methyl-1-benzyl-pyrazole-5-carboxylate .
  • Path B (Isomer): Attack at the

    
    -keto ester carbonyl 
    
    
    
    Cyclization
    
    
    5-methyl-1-benzyl-pyrazole-3-carboxylate .

Under microwave conditions, we can exploit the Arrhenius effect (rapid temperature jump) to favor the kinetic product or push the reaction to completion in minutes rather than hours, minimizing thermal degradation.[1]

Experimental Protocols
Module A: Synthesis of the Core Scaffold

Objective: Synthesis of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate (Precursor to the Acid).

Reagents:

  • Benzylhydrazine dihydrochloride (

    
     equiv)[1]
    
  • Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate) (

    
     equiv)[1]
    
  • Ethanol (Absolute)[1]

  • Acetic Acid (Catalytic, 10 mol%)[1]

Protocol:

  • Preparation: In a 10 mL microwave process vial, dissolve Benzylhydrazine 2HCl (1.95 g, 10 mmol) in Ethanol (8 mL). Add Ethyl acetopyruvate (1.90 g, 11 mmol).[1]

  • Catalysis: Add glacial Acetic Acid (60 µL). Cap the vial with a Teflon-lined septum.

  • Irradiation (MAOS):

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).[1]

    • Temperature: 120°C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi.[1]

    • Power: Dynamic (Max 200 W).

  • Work-up: Cool to room temperature (compressed air cooling). Concentrate the solvent in vacuo.

  • Purification (Critical): The residue contains both 3- and 5-isomers.

    • Dissolve in minimal DCM.[1]

    • Flash Chromatography: Silica gel, Gradient 0-30% EtOAc in Hexanes.[1]

    • Identification: The 5-carboxylate (Target) typically elutes after the 3-carboxylate due to the dipole moment interaction with the stationary phase and the steric shielding of the N-benzyl group.

    • Hydrolysis: Treat the isolated ester with LiOH (2M, THF/H2O) at 60°C (MW, 5 min) to yield the free acid.

Data Comparison: Thermal vs. Microwave

ParameterConventional Thermal (Reflux)Microwave-Assisted (120°C)Advantage
Time 4 - 12 Hours10 Minutes24x - 72x Faster
Yield (Crude) 65 - 75%88 - 92%Higher Conversion
Impurity Profile Significant tar/oxidationCleaner crudeSimplified Work-up
Energy Usage High (Oil bath maintenance)Low (Targeted heating)Green Chemistry
Module B: Downstream Diversification (Amide Coupling)

Objective: Rapid generation of an amide library (e.g., Antidiabetic candidates) using the synthesized acid.[1]

Reagents:

  • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid (

    
     equiv)
    
  • Amine (Diverse set) (

    
     equiv)[1]
    
  • T3P (Propylphosphonic anhydride, 50% in EtOAc) (

    
     equiv)[1]
    
  • DIPEA (Diisopropylethylamine) (

    
     equiv)[1]
    
  • Solvent: Ethyl Acetate or DMF.[1]

Protocol:

  • Loading: In a microwave vial, combine the Acid (0.5 mmol), Amine (0.6 mmol), and DIPEA (1.5 mmol) in EtOAc (2 mL).

  • Activation: Add T3P solution (0.75 mmol).

  • Irradiation:

    • Temp: 80°C (EtOAc) or 100°C (DMF).

    • Time: 5 - 10 minutes.

  • Work-up: Wash with 1N HCl, then sat. NaHCO3. Dry organic layer.[1]

  • Result: High-purity amides often requiring no column chromatography.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the divergence point for regioselectivity, visualized using Graphviz.

PyrazoleSynthesis cluster_0 Reagents cluster_1 Microwave Irradiation (120°C) cluster_2 Regioselective Cyclization BenzylHydrazine Benzylhydrazine (Nucleophile) Intermediate Hydrazone Intermediate (Transient) BenzylHydrazine->Intermediate Condensation EthylAcetopyruvate Ethyl Acetopyruvate (Electrophile) EthylAcetopyruvate->Intermediate PathA Path A: Attack at Ketone (C2) Intermediate->PathA Kinetic Control PathB Path B: Attack at Ester (C4) Intermediate->PathB Target TARGET: 1-Benzyl-3-methyl- pyrazole-5-carboxylate PathA->Target Cyclization (Major w/ Optimization) Isomer ISOMER: 1-Benzyl-5-methyl- pyrazole-3-carboxylate PathB->Isomer Cyclization AmideCoupling Drug Candidates (Amides) Target->AmideCoupling Hydrolysis & MW Amide Coupling

Caption: Reaction pathway showing the divergence of regiochemical outcomes. Microwave irradiation accelerates the condensation step, and solvent choice (AcOH/EtOH) influences the Path A/B ratio.[1]

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action (Microwave)
Low Regioselectivity Competitive nucleophilic attackSwitch Solvent: Use 100% Acetic Acid or Trifluoroethanol (TFE) to alter hydrogen bonding networks.
Low Yield Incomplete cyclizationIncrease Temp: Boost to 140°C for 5 mins. Ensure "Hold Time" starts after reaching temp.
Pressure Spikes Solvent volatility / DecarboxylationVial Headspace: Use a 10mL vial for 2mL reaction. Switch to DMF (lower vapor pressure).
By-product Formation Oxidation of hydrazineInert Atmosphere: Purge vial with Nitrogen/Argon before capping.
References
  • Microwave-Assisted Synthesis of Pyrazoles (Review)

    • Title: Microwave-assisted synthesis of pyrazoles - a mini-review.
    • Source: European Journal of Life Sciences (2025).[1][3]

    • URL:[Link][1][4]

  • Regioselectivity in Pyrazole Synthesis

    • Title: High speed synthesis of pyrazolones using microwave-assisted ne
    • Source: Journal of the Brazilian Chemical Society.[1]

    • URL:[Link][1]

  • Microwave Amide Coupling

    • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly
    • Source: Molecules (MDPI).
    • URL:[Link][1]

  • Biological Relevance (Antidiabetic)

    • Title: Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents.
    • Source: European Journal of Medicinal Chemistry (PubMed).[1]

    • URL:[Link]

  • General Microwave Pyrazole Protocols

    • Title: Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl].
    • Source: Rasayan Journal of Chemistry / PMC.[1]

    • URL:[Link]

Sources

High-Precision Functionalization of the 1-Benzyl-1H-pyrazole-5-carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The 1-benzyl-1H-pyrazole-5-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat analogs), Factor Xa inhibitors, and anti-inflammatory agents.[1]

Unlike simple pyrazoles, the C5-carboxylic acid placement creates a unique electronic push-pull system with the N1-benzyl group.[1][2] This specific geometry dictates that functionalization must follow a strict order of operations to maintain yield and regioselectivity.[2] This guide provides a validated roadmap for orthogonal functionalization at the C5 (Amide) , C4 (Aryl/Heteroaryl) , and N1 (Benzyl) vectors.[1]

Strategic Analysis: Reactivity & Vector Logic

Before initiating synthesis, researchers must understand the electronic landscape of the scaffold:

VectorCharacterReactivity ProfileStrategic Implication
C5-COOH ElectrophileHigh. Prone to steric shielding by N1-Benzyl.[1][2]Step 1 Priority. Functionalize first to avoid steric clashes later.
C4-H NucleophileModerate. The C5-EWG deactivates the ring, but N1-Benzyl activates it.[1][2]Step 2 Priority. Accessible via Electrophilic Aromatic Substitution (EAS) or Pd-Catalysis.[1][2]
C3-H Inert/HardLow. Requires lithiation or pre-functionalized starting materials.[1][2]Hard to modify late-stage.[1][2]
N1-Benzyl Protecting GroupRobust. Stable to acid/base.[1][2]Acts as a permanent anchor or requires dissolving metal reduction to remove.[2]

Module 1: The C5-Carboxylate Vector (Amidation)[1]

The Challenge: Steric Shielding

The N1-benzyl group projects electron density and steric bulk toward the C5-position.[1][2] Standard coupling reagents (EDC/HOBt) often result in sluggish kinetics or difficult purifications due to urea byproducts.

The Solution: T3P (Propylphosphonic Anhydride) Cycle

We recommend T3P over HATU for this specific scaffold.

  • Why? T3P drives the reaction in a cyclic transition state that is less sensitive to steric hindrance.[2]

  • Benefit: The byproduct is water-soluble, eliminating the need for column chromatography in 80% of cases—a crucial "Self-Validating" step.[1][2]

Protocol A: High-Efficiency Amidation via T3P

Objective: Coupling of 1-benzyl-1H-pyrazole-5-carboxylic acid with a secondary amine.[1][2]

Materials:

  • Substrate: 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)[1][2]

  • Amine: 1.2 equiv[1][2][3]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the carboxylic acid and amine in EtOAc (0.2 M concentration).

  • Base Addition: Add DIPEA dropwise at 0 °C. Stir for 10 minutes to ensure deprotonation.

  • Activation: Add T3P solution dropwise. Note: T3P is exothermic; control temperature.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by LCMS.[2] The acid peak (usually broad) should disappear.

  • Workup (The "Self-Cleaning" Step):

    • Dilute with excess EtOAc.[2]

    • Wash 2x with Water (Removes T3P byproducts).

    • Wash 1x with Sat.[2] NaHCO₃ (Removes unreacted acid).

    • Wash 1x with 1M HCl (Removes unreacted amine).

    • Dry over Na₂SO₄ and concentrate.[2][3][4]

  • Result: Typically >90% purity foam/solid, ready for Module 2.

Module 2: The C4-Position Vector (Regioselective Decoration)[1]

The Challenge: Electronic Deactivation

The C5-carbonyl group withdraws electron density, making the C4 position less reactive to Electrophilic Aromatic Substitution (EAS) compared to a naked pyrazole.[1] However, the N1-benzyl group provides enough activation to allow halogenation without forcing conditions.[2]

Protocol B: Regioselective C4-Bromination

Objective: Install a bromine handle at C4 for subsequent cross-coupling.

Materials:

  • Substrate: 1-benzyl-1H-pyrazole-5-carboxamide (from Module 1) (1.0 equiv)[1][2]

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1]

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in MeCN (0.1 M). Shield from light (foil wrap) to prevent benzylic radical bromination on the protecting group.

  • Addition: Add NBS solid in one portion at RT.

  • Incubation: Stir at RT for 2–6 hours.

    • Validation: NMR check.[2][5][6] The singlet at ~6.8–7.2 ppm (C4-H) will disappear.[1] If the benzyl CH₂ protons split or shift significantly, you have radical side-reactions (unlikely in dark).[1]

  • Workup: Pour into water. The product usually precipitates. Filter and wash with hexanes.[2]

Protocol C: Suzuki-Miyaura Cross-Coupling at C4

Objective: Arylation of the C4-bromide.[1][2]

Materials:

  • Substrate: C4-Bromo-pyrazole (1.0 equiv)[1][2]

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) - Robust for heteroaromatics.[1][2]

  • Base: K₂CO₃ (2M aqueous, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Methodology:

  • Combine substrate, boronic acid, and catalyst in dioxane.

  • Add aqueous base.[2][4][7]

  • Heat to 90 °C for 4–12 hours under N₂ atmosphere.

  • Note: The C5-amide can sometimes coordinate Pd.[1][2] If conversion is low, switch to Pd₂(dba)₃ / XPhos (highly active system).[1]

Visualization & Workflows

Workflow Diagram: Orthogonal Functionalization

The following diagram illustrates the critical path for synthesis, highlighting the "T3P First" strategy.

G cluster_0 Critical Decision Point Start 1-benzyl-1H-pyrazole- 5-carboxylic acid Step1 Step 1: C5-Amidation (T3P Coupling) Start->Step1 Amine, DIPEA Branch1 C5-Amide (Scaffold Ready) Step1->Branch1 Step2 Step 2: C4-Bromination (NBS, MeCN) Branch1->Step2 Electrophilic Subst. Intermediate 4-Bromo-5-Amide Step2->Intermediate Step3 Step 3: Suzuki Coupling (Pd(dppf)Cl2) Intermediate->Step3 Ar-B(OH)2 Final Final Lead Compound (Trisubstituted) Step3->Final

Figure 1: Sequential functionalization workflow ensuring regiochemical integrity.

Decision Logic: Coupling Reagent Selection

Use this logic gate to select the correct amide coupling condition for the C5-acid.

Logic Start Select Coupling Reagent Q1 Is the Amine Sterically Hindered? Start->Q1 Q2 Is Scale > 10g? Q1->Q2 No Res3 Use SOCl2 -> Acid Chloride (High Reactivity) Q1->Res3 Yes (e.g., Aniline) Res1 Use HATU / DMF (Standard) Q2->Res1 No (Research Scale) Res2 Use T3P / EtOAc (Easy Workup) Q2->Res2 Yes (Avoid Chromatography)

Figure 2: Reagent selection logic based on steric demand and purification requirements.

Troubleshooting & Optimization Data

Solvent Compatibility Table for C4-Bromination

The choice of solvent drastically affects the regioselectivity (Ring vs. Benzyl group).[1]

SolventDielectric ConstantReaction RateRegioselectivity (C4 : Benzyl)Recommendation
Acetonitrile 37.5Fast (< 2h)> 99 : 1Preferred
DMF 36.7Moderate> 95 : 5Good for solubility
DCM 8.9Slow80 : 20Avoid (Radical risk)
CCl₄/Benzene 2.2Variable< 50 : 50Prohibited (Promotes radical)
Common Pitfalls
  • Decarboxylation: Heating the free acid >120 °C in DMSO can lead to thermal decarboxylation.[2] Fix: Keep coupling temperatures < 60 °C.

  • Regioisomer Scrambling: If synthesizing the core from hydrazine, ensure the 1-benzyl isomer is isolated pure. The 2-benzyl isomer is a common contaminant.[2]

  • Pd-Poisoning: The pyrazole nitrogens can coordinate Palladium.[2] Fix: Use bidentate ligands (dppf, Xantphos) or high catalyst loading if stalling occurs.[1]

References

  • Synthesis and Biological Evaluation of Pyrazole-5-Carboxylic Acid Derivatives. Chem. Impex. (General scaffold utility in pharma).[8] 9[1][10][11]

  • Application Notes for Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. BenchChem Protocols. (Standard amide coupling strategies). 3[1][5][6][10][11][12]

  • Regioselective Halogenation of Pyrazoles. Organic Syntheses. (Protocol foundation for C4-bromination).[1][2] 1

  • Palladium-Catalyzed C-H Activation of Pyrazoles. Organic Chemistry Frontiers. (Advanced functionalization context). 13

Sources

Application Note: Scalable Continuous Flow Synthesis of 1-Benzyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-1H-pyrazole-5-carboxylic acid is a highly valued building block in modern drug discovery, serving as a critical intermediate in the synthesis of ubiquitin-specific protease 7 (USP7) inhibitors[1] and LIM kinase (LIMK) inhibitors[2]. However, scaling its production presents a significant process chemistry bottleneck. This application note details a continuous flow methodology that bypasses the severe limitations of traditional cryogenic batch lithiation, offering a safer, higher-yielding, and fully scalable protocol for drug development professionals.

Mechanistic Rationale & The Scale-Up Challenge

The Batch Limitation

The conventional synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid relies on the directed ortho-metalation (DoM) of 1-benzyl-1H-pyrazole at the C5 position using n-butyllithium (n-BuLi), followed by an electrophilic quench with carbon dioxide (CO


)[1][2]. The N1-benzyl group directs the lithium base to the adjacent C5 proton. However, the resulting 1-benzyl-1H-pyrazol-5-yllithium intermediate is thermodynamically unstable.

In a traditional batch reactor, this highly exothermic metalation must be strictly maintained at –78 °C to prevent rapid decomposition, ring-fragmentation, or dimerization of the pyrazole anion[1]. On a multi-kilogram scale, maintaining such extreme cryogenic conditions is highly energy-intensive. Furthermore, poor mixing in large batch vessels often leads to localized "hot spots" that decimate the overall yield and generate complex impurity profiles.

The Flow Chemistry Solution

Continuous flow microreactor technology fundamentally resolves these heat and mass transfer limitations[3]. The exceptionally high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat dissipation. Consequently, the lithiation can be performed safely at much milder temperatures (e.g., –20 °C)[4]. By precisely controlling the residence time (


) to just a few seconds, the unstable lithiated intermediate is generated and immediately consumed in a downstream T-mixer by the CO

electrophile before degradation pathways can initiate[3][4].

Process Workflow & System Design

FlowChemistry cluster_pumps Reagent Delivery System PumpA Pump A 1-Benzyl-1H-pyrazole (0.5 M in THF) Mixer1 T-Mixer 1 Lithiation PumpA->Mixer1 8.0 mL/min PumpB Pump B n-BuLi (2.5 M in Hexanes) PumpB->Mixer1 1.76 mL/min PumpC Pump C CO2 (Sat. in THF) Mixer2 T-Mixer 2 Carboxylation PumpC->Mixer2 10.0 mL/min Coil1 Residence Time Coil 1 (t_res = 12 s, -20 °C) Mixer1->Coil1 C5-Lithiation Coil1->Mixer2 Lithiated Intermediate Coil2 Residence Time Coil 2 (t_res = 15 s, 0 °C) Mixer2->Coil2 Carboxylation Quench In-line Quench (2.0 M HCl) Coil2->Quench BPR (75 psi) Collection Collection & Phase Separation Quench->Collection Product

Continuous flow setup for the lithiation and carboxylation of 1-benzyl-1H-pyrazole.

Experimental Protocol: Continuous Flow Scale-Up

This protocol is designed as a self-validating system; the inclusion of an in-line back-pressure regulator (BPR) ensures that CO


 remains dissolved in the liquid phase, preventing outgassing and erratic residence times.
System Prerequisites
  • Dual-syringe or continuous HPLC pumps capable of handling organometallic reagents.

  • PTFE or PFA tubing (internal diameter: 1.0 mm).

  • Two PEEK T-mixers.

  • A back-pressure regulator (BPR) set to 75 psi.

Reagent Preparation
  • Solution A (Substrate): 0.5 M 1-benzyl-1H-pyrazole in anhydrous tetrahydrofuran (THF).

  • Solution B (Base): 2.5 M n-butyllithium in hexanes (commercially available, titrated prior to use).

  • Solution C (Electrophile): Saturated solution of anhydrous CO

    
     in THF (approx. 1.0 M at 0 °C).
    
Step-by-Step Execution
  • System Priming: Flush the entire flow system with anhydrous THF at 2.0 mL/min for 10 minutes to ensure the complete removal of trace moisture and oxygen.

  • Thermal Equilibration: Submerge Residence Time Coil 1 (Lithiation, 2.0 mL volume) in a cooling bath set to –20 °C. Submerge Residence Time Coil 2 (Carboxylation, 5.0 mL volume) in an ice bath set to 0 °C.

  • Lithiation (Mixer 1): Pump Solution A at 8.0 mL/min and Solution B at 1.76 mL/min (1.1 equivalents of n-BuLi) into T-Mixer 1. The combined flow rate is 9.76 mL/min, yielding a precise residence time (

    
    ) of ~12.3 seconds in Coil 1. This short duration prevents the pyrazole anion from degrading.
    
  • Carboxylation (Mixer 2): The effluent from Coil 1 meets Solution C (CO

    
    ) at T-Mixer 2. Pump Solution C at 10.0 mL/min to ensure a large excess of the electrophile. The mixture travels through Coil 2 (
    
    
    
    seconds).
  • In-line Quench: The effluent exits the BPR and is continuously directed into a stirred flask containing 2.0 M aqueous HCl at 0 °C. This immediately quenches any unreacted n-BuLi and protonates the resulting carboxylate salt to form the free acid.

  • Isolation: Separate the organic phase. Extract the aqueous phase once with ethyl acetate. Combine the organic layers, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Triturate the crude solid with cold heptane to afford pure 1-benzyl-1H-pyrazole-5-carboxylic acid as a white crystalline solid.

Quantitative Data & Optimization

The transition from cryogenic batch processing to continuous flow yields profound improvements in both safety and productivity. The data below summarizes the optimization parameters and highlights the massive increase in Space-Time Yield (STY).

ParameterTraditional BatchOptimized Continuous Flow
Metalation Temperature –78 °C–20 °C
Reaction/Residence Time 60 minutes12.3 seconds
Electrophile Quench Temp –78 °C to Room Temp0 °C
Isolated Yield 65%88%
Space-Time Yield (STY) ~15 g/L/h~450 g/L/h

Analytical Characterization

To ensure the integrity of the scale-up, the isolated product must be verified for regiopurity. The primary risk in pyrazole functionalization is the formation of the C3-isomer; however, the DoM effect strongly favors C5.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    13.20 (br s, 1H, COOH), 7.55 (d, J = 2.0 Hz, 1H, pyrazole-H3), 7.35–7.20 (m, 5H, Ar-H), 6.95 (d, J = 2.0 Hz, 1H, pyrazole-H4), 5.75 (s, 2H, CH
    
    
    ).
  • Purity Validation: >98% by HPLC (UV 254 nm). The presence of the C4 proton doublet at 6.95 ppm, coupling with the H3 proton (J = 2.0 Hz), definitively confirms that substitution occurred at the 5-position.

References

1.[1] Vertex Pharmaceuticals Inc. (2015). Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1). Google Patents. 2.[4] Schlosser, M. et al. (2020). Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Organic Process Research & Development. 3.[2] National Institutes of Health (NIH). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. PMC. 4.[3] Jamieson, C., Cronly, D., & Baumann, M. (2025). Generation and Use of Reactive Intermediates Exploiting Flow Technology. CHIMIA.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Benzyl-1H-pyrazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving Yield & Regioselectivity for Target ID: 1-Bn-Pyr-5-COOH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "Isomer Trap"

If you are experiencing low yields (typically <40%) or difficulty purifying 1-benzyl-1H-pyrazole-5-carboxylic acid , the root cause is almost certainly regioselectivity .

In standard cyclization protocols, the thermodynamic preference often favors the 1,3-isomer (1-benzyl-pyrazole-3-carboxylic acid) over your desired 1,5-isomer . Standard optimization (changing temperature/time) rarely fixes this fundamental mechanistic bias.

This guide provides two distinct workflows:

  • The Precision Route (Lithiation): Recommended for lab-scale (<100g) and high-purity requirements. Bypasses the isomer problem entirely.

  • The Scale-Up Route (Cyclization): Recommended for bulk synthesis, with specific modifications to force the "kinetic" 1,5-product.

Module 1: The Precision Route (Recommended)

Methodology: C5-Lithiation of N-Benzylpyrazole Yield Potential: 85-95% Regioselectivity: >99:1 (C5 vs C3)

This method utilizes the directing effect of the N-benzyl group to exclusively lithiate the C5 position, followed by a


 quench. This completely eliminates the formation of the unwanted 1,3-isomer.
Experimental Protocol

Reagents:

  • 1-Benzyl-1H-pyrazole (Starting Material)

  • n-Butyllithium (n-BuLi), 1.6M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Dry Ice (

    
     source)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 1-benzyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (acetone/dry ice bath).

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 minutes.

    • Critical Check: Maintain internal temperature below -70°C to prevent benzylic deprotonation.

    • Observation: The solution may turn yellow/orange (formation of the lithiated species).

  • Incubation: Stir at -78°C for 1 hour. The N-benzyl group coordinates the Li atom, directing it to the ortho-C5 position (Directed Ortho Metalation - DoM).

  • Carboxylation: Bubble excess dry

    
     gas (passed through a drying tube) into the solution for 30 minutes, or pour the reaction mixture onto crushed dry ice.
    
  • Workup:

    • Allow to warm to Room Temperature (RT).[1]

    • Quench with water.[1]

    • Wash with Ethyl Acetate (removes unreacted starting material).

    • Acidify aqueous layer to pH 2-3 with 1M HCl.[1][2]

    • Extract the precipitate (Product) with Ethyl Acetate.

Visualization: The Lithiation Pathway

LithiationPathway Start 1-Benzyl-1H-pyrazole Step1 Deprotonation (-78°C, n-BuLi) Start->Step1 Inter C5-Lithio Intermediate (N-Li Coordination) Step1->Inter Kinetic Control Step2 Electrophilic Quench (CO2) Inter->Step2 End 1-Benzyl-pyrazole-5-COOH (Target) Step2->End >95% Regioselectivity

Figure 1: The Directed Ortho Metalation (DoM) pathway guarantees substitution at the C5 position due to the coordination between the Lithium cation and the Nitrogen lone pair.

Module 2: The Scale-Up Route (Troubleshooting)

Methodology: Cyclocondensation of Benzylhydrazine + Ethyl 2,4-dioxovalerate Yield Potential: 40-60% (highly variable) Regioselectivity: Mixture (Requires Optimization)

If you must use cyclization (e.g., due to raw material costs), you are fighting a thermodynamic battle. The terminal


 of the hydrazine is the most nucleophilic and tends to attack the most electrophilic ketone (C2), leading to the wrong isomer.
Troubleshooting Guide (Q&A)

Q1: I am getting a 50:50 mix of isomers. How do I favor the 5-COOH product?

A: You must control the pH and Solvent .

  • The Fix: Run the reaction in Glacial Acetic Acid rather than Ethanol.

  • Mechanism: In neutral ethanol, the most nucleophilic nitrogen (

    
    ) attacks the most electrophilic carbonyl (C2 ketone), leading to the 1,3-isomer. In acidic media, the hydrazine protonation dynamics change, often favoring the attack on the enol/aldehyde equivalent at C4, which places the benzyl group at the correct position for the 5-isomer.
    

Q2: My product is oiling out and won't crystallize.

A: This is typical of ester mixtures.

  • The Fix: Do not purify the ester. Hydrolyze the crude ester mixture directly using LiOH/THF/Water.

  • Why: The carboxylic acid derivatives often have vastly different solubility profiles compared to the esters. The 5-COOH isomer is generally less soluble in acidic water than the 3-COOH isomer, allowing for precipitation-based purification.

Q3: The yield drops significantly upon scale-up.

A: This is likely due to exotherm control .

  • The Fix: The initial condensation is exothermic. If the temperature spikes, you lose kinetic control. Add the diketo-ester dropwise to the hydrazine solution at 0°C , not RT.

Visualization: Cyclization Decision Tree

CyclizationLogic Problem Issue: Low Yield / Wrong Isomer Check1 Are you using Ethanol? Problem->Check1 Sol1 Switch to Glacial Acetic Acid (Promotes 1,5-isomer) Check1->Sol1 Yes Check2 Is the product an oil? Check1->Check2 No Sol2 Perform Hydrolysis (LiOH) Then Acidify to pH 3 Check2->Sol2 Yes Check3 Is purity still <95%? Sol2->Check3 Sol3 Recrystallize from Ethanol/Water (1,5-acid is less soluble) Check3->Sol3

Figure 2: Troubleshooting logic for the cyclization route. Switching solvents and delaying purification until after hydrolysis are key interventions.

Data Summary: Method Comparison

FeatureMethod A: LithiationMethod B: Cyclization
Primary Challenge Moisture sensitivity (-78°C required)Regioselectivity (Isomer mix)
Yield (Optimized) 85-95% 50-65%
Purity (Crude) High (>95%)Low (Isomer mix)
Cost Efficiency Lower (Expensive Reagents: n-BuLi)Higher (Cheap Reagents)
Scalability Difficult >1kg (Cryogenics)Excellent (Standard reactors)
Regio-Control Absolute (Directed) Statistical/Thermodynamic

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles.
    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • Context: Explains the solvent effects (protic vs aprotic)
    • (General Journal Link)

  • Lithiation of N-Benzylpyrazoles

    • Title: Metalation of Pyrazoles and Related Heterocycles.[3]

    • Source:Journal of Heterocyclic Chemistry (Begtrup, M.), 1994.
    • Context: Establishes the C5-lithiation mechanism via N-coordin
  • Industrial Preparation (Patent)

    • Title: Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters.[3]

    • Source: Google P
    • Context: Details the cyclization challenges and the use of enol
  • Crystallographic Confirmation

    • Title: 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.
    • Source:Acta Crystallographica Section E, 2009.
    • Context: Provides structural proof of the 1,5-isomer geometry and hydrogen bonding networks relevant to purific

Sources

Technical Support Center: Precision Synthesis of 1-Benzylpyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioselectivity in 1-Benzylpyrazole-5-Carboxylic Acid Formation Ticket ID: REGIO-PYR-005 Status: Open for Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

Critical Mechanism Analysis: The Regioselectivity Paradox

The Core Challenge: Synthesizing 1-benzylpyrazole-5-carboxylic acid is notoriously difficult because it fights against thermodynamic stability. The reaction of benzylhydrazine with a 1,3-dicarbonyl equivalent (e.g., ethyl 2,4-dioxovalerate) typically favors the formation of the 1,3-isomer (where the bulky benzyl and carboxyl groups are distal).

To obtain the 1,5-isomer (where the benzyl group at N1 is adjacent to the carboxyl group at C5), you must overcome two primary forces:

  • Steric Repulsion: The 1,5-substitution pattern creates significant steric strain between the

    
    -benzyl group and the C5-substituent.
    
  • Nucleophilic Hierarchy: The terminal nitrogen (

    
    ) of benzylhydrazine is more nucleophilic than the internal nitrogen (
    
    
    
    -Bn). In a standard Knorr synthesis, the
    
    
    attacks the most electrophilic carbonyl (usually the ketone), locking the regiochemistry into the 1,3-pathway.
Visualizing the Bifurcation

The following diagram illustrates the mechanistic divergence that determines your product ratio.

Regioselectivity Reactants Benzylhydrazine + Unsymmetrical 1,3-Dicarbonyl Inter_A Intermediate A: Internal N attacks Most Electrophilic C Reactants->Inter_A Acid Catalysis or Specific Solvents (TFE) Inter_B Intermediate B: Terminal NH2 attacks Most Electrophilic C Reactants->Inter_B Standard Conditions (Neutral/Basic EtOH) Path_A Path A: Kinetic/Directed (Desired) Path_B Path B: Thermodynamic (Undesired) Prod_15 PRODUCT: 1,5-Isomer (5-Carboxylic Acid) Inter_A->Prod_15 Cyclization Prod_13 PRODUCT: 1,3-Isomer (3-Carboxylic Acid) Inter_B->Prod_13 Cyclization Prod_15->Prod_13 Thermal Equilibration (Acid mediated)

Figure 1: Mechanistic pathway showing the competition between the kinetic formation of the 1,5-isomer and the thermodynamic dominance of the 1,3-isomer.

Troubleshooting & FAQs

Q1: I am consistently getting the 1,3-isomer (COOH far from Benzyl). How do I reverse the selectivity?

Diagnosis: You are likely operating under Thermodynamic Control or using a standard solvent (Ethanol/Methanol) that stabilizes the transition state for the 1,3-isomer.

Corrective Action:

  • Switch Solvent to Fluorinated Alcohols: Replace Ethanol with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1]

    • Why: These solvents are strong hydrogen-bond donors. They coordinate with the carbonyl oxygens, altering their electrophilicity and stabilizing the specific transition state required for the 1,5-isomer [1].

  • Use the HCl Salt: Use benzylhydrazine dihydrochloride instead of the free base.

    • Why: In acidic media, the protonation equilibrium shifts. While the terminal

      
       is usually more nucleophilic, acid catalysis can activate the "less reactive" carbonyl (the ester/carboxylate precursor), promoting attack by the internal nitrogen [2].
      
Q2: My yield is low (<30%) when trying to force the 1,5-isomer.

Diagnosis: The 1,5-isomer is sterically crowded. Forcing the reaction often leads to incomplete cyclization or decomposition.

Corrective Action:

  • Adopt the Enaminone Route: Do not use a simple 1,3-diketone. Instead, convert your starting ketone into an enaminone (e.g., reacting with DMF-DMA) before adding the hydrazine.

  • Protocol: React the enaminone with benzylhydrazine in refluxing ethanol. This method is regio-specific because the hydrazine

    
     attacks the 
    
    
    
    -carbon of the enaminone (Michael addition), not a carbonyl, effectively "programming" the orientation [3].
Q3: How can I definitively tell the isomers apart without a crystal structure?

Diagnosis: 1H NMR chemical shifts are often ambiguous. Corrective Action: Use NOE (Nuclear Overhauser Effect) or HMBC .

Feature1,5-Isomer (Desired)1,3-Isomer (Undesired)
NOE Signal Strong NOE between N-Benzyl

and C4-H (pyrazole ring proton).
Weak/No NOE between N-Benzyl and C4-H (too distant).
C5 Carbon (13C) Typically deshielded (higher ppm) due to proximity to N-Benzyl.Typically shielded relative to the 1,5-isomer.
HMBC N-Benzyl protons correlate to C5 (quaternary if COOH).N-Benzyl protons correlate to C3 (CH or C-R).

Optimized Experimental Protocol

Target: Synthesis of Ethyl 1-benzyl-1H-pyrazole-5-carboxylate (Precursor to the acid).

Method A: The Fluorinated Solvent Strategy (Direct Condensation)

Best for: Rapid synthesis when enaminone preparation is difficult.

  • Preparation: Dissolve Ethyl 2,4-dioxovalerate (1.0 equiv) in TFE (2,2,2-Trifluoroethanol) [0.5 M concentration].

    • Note: Do NOT use Ethanol.

  • Addition: Cool the solution to 0°C. Add Benzylhydrazine dihydrochloride (1.1 equiv) portion-wise.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.

    • Critical: Avoid heating. Heat promotes equilibration to the thermodynamic 1,3-isomer.

  • Workup: Evaporate TFE (recoverable). Dissolve residue in EtOAc, wash with NaHCO3 (aq) and Brine.

  • Purification: Flash chromatography (Hexanes/EtOAc). The 1,5-isomer usually elutes after the 1,3-isomer due to higher polarity (dipole moment alignment).

Method B: The Enaminone "Lock" Strategy (High Precision)

Best for: High regiochemical purity (>95:5).

  • Step 1 (Enaminone Formation): React your starting methyl ketone (e.g., Ethyl pyruvate equivalent) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in Toluene at reflux for 4-6 hours. Concentrate to give the enaminone.

  • Step 2 (Cyclization): Dissolve the crude enaminone in Ethanol . Add Benzylhydrazine dihydrochloride (1.1 equiv).[2]

  • Reaction: Reflux for 2-4 hours.

    • Mechanism:[3][4][5][6] The terminal

      
       of hydrazine attacks the 
      
      
      
      carbon. The internal
      
      
      then closes onto the carbonyl. This forces the Benzyl group to be adjacent to the Carbonyl (C5 position) [3].

Decision Tree for Troubleshooting

Troubleshooting Start START: Reaction Complete Check_NMR Analyze Crude NMR (NOE) Start->Check_NMR Isomer_Check Major Product? Check_NMR->Isomer_Check Result_15 1,5-Isomer (Desired) Isomer_Check->Result_15 >90% 1,5 Result_13 1,3-Isomer (Undesired) Isomer_Check->Result_13 >50% 1,3 Action_Purify Proceed to Hydrolysis (LiOH/THF) Result_15->Action_Purify Action_Fix TROUBLESHOOTING Result_13->Action_Fix Q_Solvent Was solvent Ethanol? Action_Fix->Q_Solvent Fix_Solvent Switch to TFE or HFIP (Kinetic Control) Q_Solvent->Fix_Solvent Yes Q_Method Did you use Enaminone? Q_Solvent->Q_Method No (Used TFE) Q_Method->Fix_Solvent Yes (Check Temp) Fix_Method Switch to Enaminone Route (Regio-Lock) Q_Method->Fix_Method No

Figure 2: Diagnostic flowchart for identifying and correcting regioselectivity failure modes.

References

  • BenchChem Technical Support. (2025).[1][3][7][8][9] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. 1

  • Rosa, F. A., et al. (2008).[4] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett. 4

  • Kong, Y., Tang, M., & Wang, Y. (2014).[6] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. 6[1][10]

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem. 7[1][10][11]

Sources

separating 1,3 and 1,5-isomers of benzylpyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Technical Support Knowledge Base , designed for researchers requiring high-level troubleshooting for the separation and identification of benzylpyrazole carboxylic acid regioisomers.

Introduction: The Regioisomer Challenge

In the synthesis of benzylpyrazole carboxylic acids—typically via the condensation of benzylhydrazine with 1,3-dicarbonyl equivalents (e.g., ethyl acetopyruvate)—regioselectivity is the primary failure mode.[1][2] The reaction produces two isomers based on the position of the carboxylic acid moiety relative to the N-benzyl group:

  • 1,3-Isomer: The carboxylic acid is at position 3; position 5 is often unsubstituted or carries a smaller alkyl group.

  • 1,5-Isomer: The carboxylic acid is at position 5 (adjacent to the N-benzyl); position 3 carries the other substituent.

These isomers exhibit distinct biological activities and physicochemical properties, making their separation critical for SAR (Structure-Activity Relationship) studies.

Module 1: Diagnostic & Identification (The Triage Phase)

User Query: "I have isolated a solid from my cyclization reaction. How do I definitively confirm if it is the 1,3- or 1,5-isomer without growing a crystal?"

Technical Response

The most robust, self-validating method for assigning regiochemistry in solution is 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy . The spatial proximity of the N-benzyl protons to the substituent at the C5 position is the distinguishing factor.

Protocol: NOE-Based Structural Assignment
  • Sample Prep: Dissolve ~10 mg of sample in DMSO-d6 or CDCl3.

  • Target Signal: Locate the Benzyl -CH₂- singlet (typically

    
     5.2 – 5.5 ppm).[3]
    
  • Experiment: Irradiate the Benzyl -CH₂- frequency.

  • Interpretation:

Isomer ConfigurationC5 SubstituentNOE Observation (Upon Irradiating Benzyl-CH₂)
1,3-Isomer (COOH at C3)Proton (H) Strong NOE enhancement of the C5-H singlet (typically

6.5–7.0 ppm).[3]
1,5-Isomer (COOH at C5)Carboxylic Acid NO NOE enhancement of the pyrazole ring proton (since the H is at C3, too far away).

Note: If your derivative has a methyl group instead of a proton at the non-carboxylate position, the logic remains:

  • 1,3-Isomer (Me at C5): Strong NOE to Methyl group. [4] * 1,5-Isomer (Me at C3): No NOE to Methyl group.[4]

Visual Logic: NMR Decision Tree

NMR_Identification Start Start: Purified Isomer or Mixture Step1 Acquire 1H NMR & Identify Benzyl CH2 (~5.3 ppm) Start->Step1 Step2 Perform 1D NOE (Irradiate Benzyl CH2) Step1->Step2 Decision NOE Signal Observed on Pyrazole Ring H/Alkyl? Step2->Decision Result13 Result: 1,3-Isomer (Benzyl is adjacent to H/Alkyl) Decision->Result13 YES (Strong Enhancement) Result15 Result: 1,5-Isomer (Benzyl is adjacent to COOH) Decision->Result15 NO (Signal Silent)

Figure 1: Decision tree for definitive structural assignment of benzylpyrazole isomers using NOE NMR.

Module 2: Purification Protocols (The Treatment Phase)

User Query: "My reaction yielded a 60:40 mixture. Flash chromatography is giving poor resolution. How can I separate them effectively?"

Technical Response

Benzylpyrazole carboxylic acids are zwitterionic in nature (acidic COOH, basic pyrazole N).[4] Their separation often requires modifying the stationary phase environment or utilizing solubility differentials.

Method A: Optimized Flash Chromatography (Silica Gel)

Standard Hexane/Ethyl Acetate gradients often cause "streaking" due to the carboxylic acid interacting with silanols.

  • The Fix: Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase. This suppresses ionization of the carboxylic acid, sharpening the peaks.

  • Elution Order: Typically, the 1,5-isomer (more sterically crowded, often less polar dipole alignment) elutes before the 1,3-isomer on standard silica.[4]

Method B: Selective Crystallization (Scalable)

Regioisomers often possess vastly different lattice energies.

  • Solvent Switch: Dissolve the crude mixture in hot Ethanol or Methanol.

  • Induction: Slowly add water until turbidity is just observed.

  • Cooling: Allow to stand at 4°C.

  • Outcome: The 1,3-isomer is generally more symmetric and higher melting, often crystallizing out first. Filter the solid (enriched 1,3) and concentrate the mother liquor (enriched 1,5).

Method C: Chemical Separation (Hydrolysis Kinetics)

If you are separating the ester precursors:

  • Mechanism: The ester at position 5 (1,5-isomer) is sterically hindered by the N-benzyl group.[3] The ester at position 3 (1,3-isomer) is accessible.

  • Protocol:

    • Treat mixture with 1.0 equivalent of NaOH in THF/Water at 0°C.

    • Monitor by TLC.[5][6][7][8] The 1,3-isomer hydrolyzes significantly faster .

    • Acidify and extract the acid (1,3-isomer). The organic layer will retain the unreacted 1,5-ester.

Module 3: Prevention (The Prophylaxis Phase)

User Query: "Separation is killing my yield. How do I synthesize just the 1,3-isomer from the start?"

Technical Response

Regiocontrol is dictated by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl centers. You can steer the mechanism by altering the protonation state of the hydrazine.

The "Hydrazine pH Switch" Strategy

The reaction of benzylhydrazine with a 1,3-dicarbonyl (e.g., methyl 2,4-dioxobutanoate) can be flipped:

Target IsomerReagent FormMechanism
1,3-Isomer Benzylhydrazine Hydrochloride (Salt)The salt buffers the reaction.[3] The unprotonated N (NH2) attacks the most reactive ketone (distal to ester) first.
1,5-Isomer Free Benzylhydrazine (Base)The more nucleophilic NH (adjacent to Benzyl) attacks the most reactive ketone, or solvent effects stabilize the 5-OH intermediate.

Protocol for 1,3-Selective Synthesis:

  • Reagents: Use Benzylhydrazine dihydrochloride .

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux for 2-4 hours. Do not add external base (like TEA) initially; allow the equilibrium to drive the cyclization.

  • Result: High preference for 1,3-isomer (often >90:10).

Visual Logic: Regioselective Synthesis Workflow

Synthesis_Workflow Input Reagents: Benzylhydrazine + 1,3-Dicarbonyl ConditionA Condition A: Use Hydrazine SALT (HCl) Solvent: EtOH Input->ConditionA ConditionB Condition B: Use FREE Hydrazine Solvent: MeOH Input->ConditionB MechA Attack by terminal NH2 on most reactive C=O ConditionA->MechA MechB Attack by internal NH or solvent-directed ConditionB->MechB Product13 Major Product: 1,3-Isomer MechA->Product13 Product15 Major Product: 1,5-Isomer MechB->Product15

Figure 2: Synthetic pathways to control regioselectivity using hydrazine salt forms.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Source: Journal of Organic Chemistry / PMC. Key Finding: Use of arylhydrazine hydrochlorides favors 1,3-isomer; free hydrazine favors 1,5-isomer.[1]

  • Preparation, separation and characterization of two pyrazolic regioisomers. Source: Universitat Autònoma de Barcelona (UAB). Key Finding: Detailed NMR characterization (NOE) and column chromatography separation using Ethyl Acetate.

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary mixtures. Source: Russian Journal of Applied Chemistry. Key Finding: Utilization of rectification (distillation) and phase equilibria for separating pyrazole isomers.[9]

  • Method for purifying pyrazoles (Patent WO2011076194A1). Source: Google Patents. Key Finding: Purification via formation of acid addition salts and selective crystallization.[10]

Sources

Technical Support Center: Solubility Guide for 1-Benzyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-PYRZ-005 Compound: 1-Benzyl-1H-pyrazole-5-carboxylic acid CAS: 87581-74-6 (Generic reference for isomer class) Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol

Executive Summary & Molecular Analysis

Welcome to the Technical Support Center. You are likely experiencing precipitation ("crashing out") when attempting to dissolve this compound in aqueous media (water, PBS, or cell culture media).

The Core Issue: This molecule presents a classic "Hydrophobic-Ionizable" conflict.

  • The Hydrophobic Tail: The N-Benzyl group and the Pyrazole ring form a significant lipophilic domain (LogP ~2.0–2.5), which drives the molecule to aggregate in water.

  • The pH Switch: The Carboxylic Acid at position 5 is your only handle for aqueous solubility. It acts as a pH-dependent switch.

    • Low pH (< pH 4): The acid is protonated (neutral charge). The molecule is hydrophobic and insoluble .

    • High pH (> pH 7): The acid ionizes to a carboxylate anion (negative charge). The molecule becomes amphiphilic and soluble .

The Solution: You cannot dissolve this compound in pure water (typically pH 5.5–6.0) effectively. You must drive the equilibrium toward the salt form or use organic cosolvents.

Solubility Decision Tree

Use this logic flow to determine the correct solubilization strategy for your specific application.

SolubilityLogic Start START: Select Application Stock High Conc. Stock (>10 mM) Start->Stock AqBuffer Aqueous Buffer/PBS (Assay Ready) Start->AqBuffer CellMedia Cell Culture Media Start->CellMedia DMSO Use 100% DMSO (Store at -20°C) Stock->DMSO Standard CheckPH Check Buffer pH AqBuffer->CheckPH Cosolvent Protocol C: Cosolvent Spike (DMSO < 1%) CellMedia->Cosolvent Avoid pH shock SaltForm Protocol B: In-Situ Salt (Add NaOH/Na2CO3) CheckPH->SaltForm If pH < 7 CheckPH->Cosolvent If pH > 7

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental needs.

Step-by-Step Protocols

Protocol A: Preparation of High-Concentration Stock (Organic)

Use this for long-term storage or as a master mix.

Reagents: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute). Target Concentration: 10 mM – 50 mM.

  • Weigh the solid 1-benzyl-1H-pyrazole-5-carboxylic acid.

  • Add 100% DMSO to the vial. Do not add water yet.

  • Vortex vigorously for 30 seconds.

  • Visual Check: The solution should be crystal clear. If slightly cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystallization.

Protocol B: The "In-Situ Salt" Method (Aqueous)

Use this if you strictly cannot use DMSO (e.g., sensitive enzymatic assays).

Theory: We convert the insoluble free acid into the soluble Sodium 1-benzyl-1H-pyrazole-5-carboxylate.

  • Suspend the solid compound in water (it will look like floating white dust).

  • Add 1.05 equivalents of 0.1 M NaOH or Na₂CO₃.

    • Calculation: For 1 mmol of compound (202 mg), add 1.05 mmol of Base.

  • Vortex and sonicate. The pH should rise above 8, and the solution should clear.

  • Critical Step: Slowly back-titrate with dilute HCl or buffer to your target pH (e.g., pH 7.4).

    • Warning: If you drop below pH 4.5, the compound will precipitate immediately.

Protocol C: The "Anti-Crash" Dilution (Cell Culture)

Use this to introduce the compound to cells without killing them with solvent shock.

  • Warm your cell culture media to 37°C.

  • Take your DMSO Stock (from Protocol A).

  • Perform a step-wise dilution (intermediate dilution) if the final concentration is high:

    • Dilute stock 1:10 in PBS (pH 7.4) first. Note: If it precipitates here, the concentration is too high for the buffer capacity.

  • Add the stock/intermediate to the media while vortexing the media .

    • Why? Rapid dispersion prevents local high concentrations of drug that cause micro-precipitation.

Troubleshooting & FAQs

Issue 1: "I added the DMSO stock to my PBS, and it turned cloudy immediately."

Diagnosis: This is the "Solvent Shift" or "Crash Effect." The solubility in DMSO is >50 mg/mL, but in PBS it might be <0.1 mg/mL. Corrective Action:

  • Lower the Concentration: You are likely exceeding the thermodynamic solubility limit in water. Try 10µM or 1µM.

  • Check pH: Ensure your PBS is pH 7.4. If the compound is acidic, it lowers the local pH, causing self-precipitation. Use a strong buffer (e.g., 50mM HEPES) rather than weak PBS.

Issue 2: "Can I use Ethanol instead of DMSO?"

Answer: Yes, but with caveats.

  • Ethanol evaporates, changing the concentration of your stock over time.

  • Ethanol is less powerful than DMSO for this specific class of pyrazoles. You may only achieve 5–10 mM stocks in Ethanol compared to 50 mM in DMSO.

Issue 3: "How do I determine the exact solubility limit?"

Answer: Do not rely on visual inspection alone. Micro-precipitates can be invisible.

  • The Spin Test: Prepare your dilution -> Centrifuge at 15,000 x g for 10 mins -> Measure the absorbance of the supernatant. If the absorbance is lower than expected (compared to a standard curve), you have lost compound to precipitation.

Issue 4: "Is the compound stable in water?"

Answer: The pyrazole-carboxylic acid bond is chemically stable. However, the physical stability (staying in solution) is poor.

  • Time-Dependent Precipitation: A solution that looks clear at T=0 may precipitate after 24 hours as the supersaturated state collapses. Always prepare fresh dilutions for biological assays.

Quantitative Data Summary

ParameterValue (Estimated)Notes
pKa (Acid) 3.5 – 4.2The carboxylic acid group.
LogP ~2.3Moderately lipophilic (Benzyl + Pyrazole).
Solubility (pH 2) < 0.01 mg/mLInsoluble (Free Acid form).
Solubility (pH 7.4) > 1.0 mg/mLSoluble (Anionic form).
Solubility (DMSO) > 50 mg/mLExcellent solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Retrieved from [Link]

Technical Support Center: Purification & Recrystallization of 1-Benzyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-benzyl-1H-pyrazole-5-carboxylic acid (CAS: 87581-74-6).

Because this compound is a critical intermediate in the synthesis of complex pharmaceuticals—such as ubiquitin-specific protease 7 (USP7) inhibitors[1]—achieving high purity is paramount. The presence of both a hydrophilic carboxylic acid moiety and a lipophilic benzyl group gives this molecule unique amphiphilic solubility characteristics. This guide provides field-proven troubleshooting, causal explanations for phase behaviors, and self-validating protocols to ensure your crystallization is successful every time.

Workflow: Purification Decision Matrix

G Start Crude 1-benzyl-1H-pyrazole- 5-carboxylic acid CheckImp Assess Impurities (TLC/LCMS) Start->CheckImp AcidBase Acid-Base Extraction (Removes unreacted pyrazole) CheckImp->AcidBase High starting material SolventSel Select Solvent System CheckImp->SolventSel Mostly pure AcidBase->SolventSel EtOH Ethanol / Water (Preferred for general purity) SolventSel->EtOH EtOAc EtOAc / Hexanes (Preferred for lipophilic impurities) SolventSel->EtOAc Heat Dissolve in minimal hot solvent (EtOH or EtOAc) EtOH->Heat EtOAc->Heat AntiSolvent Add Anti-solvent dropwise (Water or Hexanes) Heat->AntiSolvent Cool Cool slowly to RT, then to 4°C AntiSolvent->Cool Filter Vacuum Filtration & Cold Wash Cool->Filter

Decision matrix for the purification and recrystallization of 1-benzyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of forming crystals when I add water to the ethanol solution? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the specific solvent mixture, or when the anti-solvent (water) is added too rapidly, causing localized extreme supersaturation.

  • The Causality: The benzyl group significantly lowers the melting point and increases the lipophilicity of the molecule compared to an unsubstituted pyrazole acid. When water is introduced too quickly, the lipophilic tails aggregate into a solute-rich liquid phase rather than forming an ordered crystal lattice.

  • The Fix: Reheat the biphasic mixture to reflux until it becomes a homogeneous solution. Add 1–2 mL of absolute ethanol (the "good" solvent) to shift the system out of the two-phase region. Cool the flask very slowly (e.g., in a warm water bath that cools to room temperature). Introduce a seed crystal at the first sign of supersaturation to bypass the thermodynamic energy barrier for nucleation.

Q2: My LCMS shows a large impurity of 1-benzyl-1H-pyrazole. How do I remove it before recrystallization? A: You must perform an acid-base extraction prior to crystallization.

  • The Causality: The standard synthesis of this compound involves the lithiation of 1-benzyl-1H-pyrazole with n-butyllithium at -78°C, followed by a carbon dioxide quench[1]. Incomplete lithiation leaves unreacted starting material. Because 1-benzyl-1H-pyrazole is neutral/slightly basic and lacks the carboxylic acid moiety, it will not form a water-soluble salt. By treating the crude mixture with aqueous NaOH, the target carboxylic acid (pKa ~4.0) is deprotonated and partitions into the aqueous layer, leaving the lipophilic starting material in the organic layer.

Q3: Which solvent system provides the highest recovery and purity? A: It depends on your impurity profile, but a binary system of Ethanol/Water is the industry standard for final polishing. Ethanol effectively solvates the entire molecule at reflux, while water selectively desolvates the lipophilic benzyl group upon cooling, driving high-yielding crystallization. If your crude material is heavily contaminated with highly lipophilic byproducts, an Ethyl Acetate/Hexanes system is superior, though it may result in slightly lower overall recovery.

Quantitative Data: Solvent System Comparison

Table 1: Evaluation of standard recrystallization solvent systems for 1-benzyl-1H-pyrazole-5-carboxylic acid.

Solvent SystemTypical Ratio (v/v)Solute Affinity DynamicsProsCons
Ethanol / Water 1:2 to 1:3High (hot EtOH) / Low (Water)Excellent crystal morphology; effectively removes polar impurities; environmentally benign.Prone to oiling out if water is added too quickly or if the solution is cooled too fast.
EtOAc / Hexanes 1:4Moderate (hot EtOAc) / Low (Hexanes)Superior for purging lipophilic byproducts and unreacted starting materials.Lower overall yield due to the moderate solubility of the acid in cold EtOAc.
Toluene N/A (Neat)Low-ModerateAllows for azeotropic drying of the carboxylic acid (removes trace water).High boiling point (110°C) makes residual solvent removal under vacuum difficult.
Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to verify success before proceeding.

Protocol A: Acid-Base Pre-Purification (Removal of Unreacted Pyrazole)

Use this protocol if TLC/LCMS indicates >5% unreacted 1-benzyl-1H-pyrazole.

  • Dissolution: Dissolve 10.0 g of crude 1-benzyl-1H-pyrazole-5-carboxylic acid in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Basic Extraction: Add 100 mL of 1M NaOH (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target compound is now in the bottom aqueous layer as a sodium salt. The unreacted starting material remains in the top EtOAc layer.

  • Validation (IPC 1): Spot both layers on a TLC plate (UV 254 nm). The aqueous layer should contain the baseline-retained product, while the organic layer contains the high-Rf starting material.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Chill in an ice bath to 5°C. Slowly add 6M HCl dropwise until the product heavily precipitates.

  • Validation (IPC 2): Test the mother liquor with pH paper. Ensure the pH is strictly between 2.0 and 3.0 to guarantee complete protonation and precipitation of the free carboxylic acid.

  • Filtration: Filter the white precipitate via a Buchner funnel and wash with 20 mL of ice-cold deionized water. Proceed to Protocol B.

Protocol B: Ethanol/Water Recrystallization (Final Polishing)

Use this protocol for final crystalline polishing and morphological control[2].

  • Suspension: Transfer the pre-purified solid to a round-bottom flask. Add absolute ethanol (approx. 3-4 mL per gram of solute).

  • Heating: Attach a reflux condenser and heat the mixture to 78°C using an oil bath or heating mantle until the solid completely dissolves.

  • Anti-Solvent Addition: While maintaining reflux, add hot deionized water dropwise via an addition funnel. Stop immediately when a faint, persistent cloudiness appears (the "cloud point").

  • Clearing: Add 1 to 3 drops of absolute ethanol just until the solution becomes perfectly clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed in the ambient air to room temperature over 2 hours. Crucial: Do not agitate the flask, as this promotes premature, rapid nucleation and traps impurities.

  • Polishing: Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield.

  • Validation (IPC 3): Before filtering, take a 0.5 mL aliquot of the supernatant, evaporate the solvent, and weigh the residue. If the residue is high, the compound has not fully crystallized; extend the cooling time.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a pre-chilled (-20°C) mixture of 1:3 Ethanol/Water (10 mL). Dry the crystals in a vacuum oven at 45°C overnight.

References
  • US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL

Sources

minimizing decarboxylation of 1-benzyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address one of the most notorious challenges in heterocyclic chemistry: the handling and activation of 1-benzyl-1H-pyrazole-5-carboxylic acid. This guide synthesizes mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure the structural integrity of your target compounds.

The Mechanistic Causality of Decarboxylation

The instability of 1-benzyl-1H-pyrazole-5-carboxylic acid is rooted in its electronic architecture. The carboxylic acid is positioned at C5, directly adjacent to the N1 nitrogen bearing the benzyl group. When the carboxylic acid is activated (e.g., converted to an acid chloride), the carbonyl carbon becomes highly electrophilic. The proximity of the N1 heteroatom facilitates a pathway where the C5-C(O) bond is weakened. Under thermal or acidic stress, the molecule readily undergoes C-C bond cleavage to extrude carbon dioxide (CO₂), forming the thermodynamically stable 1-benzyl-1H-pyrazole byproduct[1].

Understanding this causality is critical: decarboxylation is an energy-dependent process driven by the stability of the leaving group and the intermediate. By strictly controlling the activation energy (temperature) and avoiding highly polarized intermediates (like acyl chlorides), we can completely suppress this side reaction[2].

Visualizing the Activation Pathways

G A 1-Benzyl-1H-pyrazole- 5-carboxylic acid B Harsh Activation (SOCl2, >60°C) A->B Thermal/Acidic Stress C Mild Activation (T3P/HATU, 0-25°C) A->C Controlled Temp D Decarboxylation (-CO2) B->D C-C Bond Cleavage F Stable Activated Intermediate C->F Amine/Alcohol E 1-Benzyl-1H-pyrazole (Byproduct) D->E G Target Amide/Ester F->G

Mechanistic pathway of 1-benzyl-1H-pyrazole-5-carboxylic acid activation and decarboxylation.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a major peak at [M-44] instead of my target amide. What happened? A: This is the classic mass signature of decarboxylation (loss of CO₂, 44 Da). It almost exclusively occurs when the pyrazole-5-carboxylic acid is subjected to harsh activation conditions, such as refluxing with thionyl chloride (SOCl₂) or prolonged heating in strong acids[3]. Causality: The high thermal energy combined with the highly reactive acyl chloride intermediate lowers the activation barrier for CO₂ extrusion. Solution: Abandon acid chloride formation. Switch to a direct, mild coupling reagent like T3P or EDC/HOBt at 0 °C[4].

Q: I must synthesize the acid chloride because my amine is highly sterically hindered. How can I do this without losing the carboxyl group? A: If an acid chloride is strictly required, you must control the kinetics. Avoid SOCl₂. Instead, use oxalyl chloride (1.1 eq) with catalytic DMF in anhydrous dichloromethane (DCM) at 0 °C. Self-Validating Step: Do not evaporate the solvent to dryness under vacuum or heat, as concentrating the neat acid chloride often triggers spontaneous decarboxylation. Use the crude acyl chloride solution directly in the next step.

Q: During the saponification of my ethyl 1-benzyl-1H-pyrazole-5-carboxylate, I lose the product upon acidification. Why? A: Over-acidification combined with the exothermic heat of neutralization triggers decarboxylation. Strong mineral acids (like H₂SO₄) at elevated temperatures are known to rapidly degrade pyrazole-5-carboxylic acids[3]. Solution: Perform the hydrolysis with LiOH at room temperature. During workup, cool the mixture to 0 °C and acidify dropwise with 1M HCl only to pH 3–4.

Quantitative Data: Reagent & Condition Matrix

To make informed experimental choices, use the following matrix which summarizes the risk of decarboxylation based on the chosen activation method.

Activation MethodReagentsTemp RangeDecarboxylation RiskRecommended Application
Acid Chloride (Harsh) SOCl₂, Toluene80–120 °CVery High Avoid for C5-carboxylic acids
Acid Chloride (Mild) (COCl)₂, cat. DMF0–25 °CModerateSterically hindered amines
Phosphonic Anhydride T3P, DIPEA, EtOAc0–25 °CLow General amide coupling[4]
Uronium Salts HATU, DIPEA, DMF0–25 °CLow High-efficiency coupling
Carbodiimide EDC, HOBt, DIPEA0–25 °CLow Aqueous workup friendly[4]

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system. By monitoring specific physical and analytical checkpoints, you can ensure the structural integrity of your compound throughout the workflow.

Protocol A: Mild Amide Coupling (T3P Method)

Propanephosphonic acid anhydride (T3P) is highly recommended for pyrazole-5-carboxylic acids because it forms a stable reactive intermediate without generating HCl, thereby preventing acid-catalyzed decarboxylation[4].

  • Preparation: Dissolve 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and your target amine (1.1 eq) in anhydrous EtOAc or DMF (0.2 M).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Base Addition: Add DIPEA (3.0 eq) dropwise over 5 minutes.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature (Max 25 °C).

  • Validation Checkpoint: Take a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The target mass should be [M+H]⁺. The complete absence of an [M-43]⁺ or [M-44] peak validates that thermal control was successful and the C5-carboxyl group is preserved.

  • Workup: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure (bath temp < 30 °C).

Protocol B: Safe Ester Hydrolysis
  • Saponification: Dissolve the pyrazole-5-carboxylate ester in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq). Stir at room temperature for 4 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove THF and MeOH.

  • Thermal Control: Cool the remaining aqueous phase to 0 °C in an ice bath.

  • Acidification: Add 1M HCl dropwise while stirring vigorously until the pH reaches 3–4.

  • Validation Checkpoint: Observe the solution closely during acidification. The appearance of a white precipitate without the evolution of gas bubbles (CO₂) confirms that protonation is occurring without thermal decarboxylation.

  • Isolation: Filter the precipitated 1-benzyl-1H-pyrazole-5-carboxylic acid, wash with ice-cold water, and dry under high vacuum.

Optimized Workflow Visualization

Workflow Step1 1. Preparation Cool acid & solvent to 0°C Step2 2. Activation Add T3P or HATU (1.5 eq) Step1->Step2 Step3 3. Nucleophile Add Amine & DIPEA (3.0 eq) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Workup Mild aqueous wash (pH 4-8) Step4->Step5

Optimized step-by-step workflow for the mild amide coupling of pyrazole-5-carboxylic acids.

References

1.[4] New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Thieme-connect. Available at: 2.[1] Determination of SADT and TMRad of 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Applying Thermal Decomposition Kinetics. ResearchGate. Available at: 3.[2] A Practical Approach of Continuous Processing to High Energetic Nitration Reactions in Microreactors. ResearchGate. Available at: 4.[3] Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine (US9522900B2). Google Patents. Available at:

Sources

Technical Support Center: Troubleshooting Amide Bond Formation with Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Pyrazole carboxamides are a prominent scaffold in numerous pharmaceuticals and agrochemicals, such as the fungicide bixafen 1. However, synthesizing these bonds often presents unique challenges due to the zwitterionic character of the starting materials, competitive nucleophilic sites, and the risk of decarboxylation.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize amide couplings involving pyrazole carboxylic acids.

Diagnostic Workflow

Use the following logical workflow to determine the optimal coupling strategy based on the structural features of your pyrazole and amine partners.

G Start Analyze Pyrazole-COOH & Amine Partner CheckNH Is Pyrazole N-H unsubstituted? Start->CheckNH Protect Protect N-H (THP/Trityl) or use highly selective T3P CheckNH->Protect Yes CheckHindrance Is the amine sterically hindered or weakly nucleophilic? CheckNH->CheckHindrance No AcidChloride Use Acid Chloride Method (Oxalyl Chloride / cat. DMF) CheckHindrance->AcidChloride Yes CheckPos Is it a Pyrazole-3-carboxylic acid? CheckHindrance->CheckPos No Decarbox Risk of Decarboxylation: Avoid harsh heating. Use mild HATU/DIPEA CheckPos->Decarbox Yes Standard Standard Coupling: T3P or EDCI/HOBt at RT CheckPos->Standard No

Diagnostic workflow for selecting amide coupling conditions with pyrazole carboxylic acids.

Mechanistic Troubleshooting Guide

Issue 1: Competitive N-Acylation (Dimerization/Oligomerization)

Causality: N-unsubstituted pyrazoles (1H-pyrazoles) possess a nucleophilic nitrogen that can compete with the target amine for the activated acyl intermediate. This leads to the formation of pyrazole dimers or oligomers rather than the desired carboxamide. Solution: Use orthogonal protecting groups (e.g., THP, Trityl, or Boc) on the pyrazole nitrogen prior to coupling. Alternatively, employ highly chemoselective coupling reagents like T3P under mild conditions. T3P strongly favors reacting with primary/secondary amines over the less nucleophilic pyrazole nitrogen 2.

Issue 2: Decarboxylation of Pyrazole-3-Carboxylic Acids

Causality: Pyrazole-3-carboxylic acids are uniquely susceptible to decarboxylation during activation [[3]](). Under thermal stress or strongly basic conditions, the loss of


 is driven by the formation of a highly resonance-stabilized pyrazolyl anion intermediate.
Solution:  Avoid harsh acid chloride conditions (e.g., refluxing 

). Transition to mild, room-temperature activation using T3P or HATU with a non-nucleophilic base like DIPEA.
Issue 3: Guanidylation Byproducts with HATU

Causality: When using uronium-based reagents like HATU with sterically hindered amines or slow-reacting pyrazole carboxylic acids, the amine can directly attack the electrophilic carbon of the coupling reagent. This forms a stable tetramethylguanidinium byproduct, consuming the amine and halting the reaction 4. Solution: Always pre-activate the pyrazole carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine 5. If guanidylation persists, switch to a phosphonic anhydride like T3P.

Quantitative Reagent Comparison

Selecting the right reagent requires balancing reactivity against the risk of side reactions. Below is a quantitative summary of common coupling reagents used for pyrazole carboxylic acids:

Coupling ReagentTypical Yield (%)Molar EquivalentsActivation Time (min)Byproduct MW ( g/mol )Reaction Temp (°C)
T3P (50% in EtOAc) 85–95%1.5 – 3.0 eq15–30Water-soluble phosphates0 to 25
HATU 70–90%1.0 – 1.2 eq15–30116.16 (Tetramethylurea)0 to 25
EDCI / HOBt 60–85%1.2 – 1.5 eq30–60130.20 (Water-soluble urea)0 to 25
Oxalyl Chloride 80–95%1.5 – 2.0 eq60–180Volatile (

,

,

)
0 to 25

Self-Validating Experimental Protocols

Protocol A: Mild Amidation using Propylphosphonic Anhydride (T3P)

Causality: T3P is a cyclic anhydride that reacts with the carboxylic acid to form a highly reactive mixed anhydride. Because the resulting leaving group is a water-soluble phosphate, it drives the equilibrium forward without generating nucleophilic byproducts that could cause epimerization. This makes it ideal for zwitterionic pyrazole carboxylic acids [[2]]().

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or EtOAc (0.1–0.3 M). Validation Checkpoint: The solution should be clear. If the pyrazole acid remains insoluble, gently warm to 40 °C or add 10% v/v DMSO.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (3.0 eq), dropwise at room temperature.

  • Activation: Slowly add T3P (50% solution in EtOAc or DMF, 1.5 eq) dropwise to the reaction mixture. Validation Checkpoint: Monitor the reaction by TLC or LC-MS after 2 hours. The disappearance of the pyrazole acid peak internally validates successful activation and coupling.

  • Workup: Quench the reaction with water. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated

    
    , and brine.
    Validation Checkpoint: The pH of the aqueous wash must be maintained >8 (using 
    
    
    
    ) to ensure complete partitioning of the acidic T3P byproducts into the aqueous layer, validating the removal of the coupling reagent.
Protocol B: Acid Chloride Activation for Hindered Amines

Causality: For highly sterically hindered or electron-deficient amines, standard coupling reagents may fail due to slow nucleophilic attack. Oxalyl chloride reacts with DMF to form the Vilsmeier-Haack reagent, which converts the pyrazole carboxylic acid into an acid chloride. This intermediate is orders of magnitude more electrophilic than active esters, forcing amide bond formation 6.

  • Acid Chloride Formation: Suspend the N-protected pyrazole carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool to 0 °C.

  • Chlorination: Slowly add oxalyl chloride (1.5 eq) dropwise. Validation Checkpoint: Immediate gas evolution (

    
     and 
    
    
    
    ) will be observed. The reaction is complete when gas evolution ceases and the suspension becomes a clear solution (typically 1-3 hours). This serves as an internal physical indicator of complete conversion.
  • Concentration: Remove the solvent and excess oxalyl chloride in vacuo to yield the crude pyrazole carbonyl chloride.

  • Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM. Slowly add a solution of the amine (1.2 eq) and triethylamine (2.5 eq) in DCM at 0 °C. Allow to warm to room temperature and stir for 2-16 hours.

  • Workup: Wash the DCM layer with water and brine, dry over

    
    , and concentrate.
    

Frequently Asked Questions (FAQs)

Q: Why am I observing a mass corresponding to a dimer during the coupling of a 1H-pyrazole-carboxylic acid? A: 1H-pyrazoles contain an unprotected, nucleophilic nitrogen. During activation, the pyrazole nitrogen of one molecule can attack the activated carboxyl group of another, leading to dimerization. To resolve this, pre-protect the pyrazole ring or use a highly chemoselective reagent like T3P.

Q: My HATU coupling yielded a byproduct with a mass of +99 Da relative to my amine. What happened? A: This is a classic guanidylation side reaction. When the amine is added before the carboxylic acid is fully activated, or if the amine is sterically hindered, it can directly attack the uronium carbon of HATU, forming a stable tetramethylguanidinium byproduct (+99 Da) 4. Always pre-activate the pyrazole carboxylic acid with HATU and DIPEA for 15-30 minutes before introducing the amine 5.

Q: Why did my pyrazole-3-carboxylic acid fail to couple and instead showed a loss of 44 Da? A: A loss of 44 Da indicates decarboxylation (loss of


). Pyrazole-3-carboxylic acids are prone to this side reaction because the resulting pyrazolyl anion is highly resonance-stabilized 3. Avoid harsh conditions like refluxing thionyl chloride. Instead, use mild, room-temperature activation.

Q: Can I perform HATU couplings in water? A: While some couplings tolerate aqueous media, HATU is highly sensitive to hydrolysis. It is strongly recommended to use strictly anhydrous solvents (dry DMF or NMP) to prevent competitive hydrolysis of the active ester 5. If both starting materials are water-soluble, EDCI/NHS is a more viable alternative for solution-phase chemistry 7.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." BenchChem. 6

  • University of Hertfordshire. "Bixafen - AERU." 1

  • YouTube. "HATU Coupling: Challenges Associated with the Byproducts." 4

  • Reddit/Chempros. "amide coupling help." 7

  • TUBITAK. "Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H-Pyrazole-3-Carboxylic Acid." 3

  • ResearchGate. "Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?" 5

  • AMRI. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." 2

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 1-Benzyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-benzyl-1H-pyrazole-5-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against other common analytical techniques, grounding its claims in established spectroscopic principles. We will explore the causality behind expected chemical shifts and coupling patterns, present detailed experimental protocols for data acquisition, and contextualize the role of ¹H NMR within a broader workflow for robust structural elucidation.

The Strategic Importance of ¹H NMR in Heterocyclic Drug Scaffolds

In the realm of medicinal chemistry, pyrazole derivatives are of significant interest due to their wide range of biological activities.[1] The structural integrity and substitution pattern of these scaffolds are paramount to their function. 1-benzyl-1H-pyrazole-5-carboxylic acid serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[2] While several analytical techniques can provide structural information, ¹H NMR spectroscopy remains the cornerstone for initial, high-confidence structure elucidation and verification in a solution state.[3] Its ability to provide detailed information about the electronic environment, connectivity, and relative number of protons in a molecule is unparalleled for its speed and non-destructive nature.[4]

Predicted ¹H NMR Spectrum of 1-Benzyl-1H-pyrazole-5-carboxylic Acid

A definitive analysis of an unknown compound often begins with a prediction of its spectrum based on established principles and data from analogous structures. The structure of 1-benzyl-1H-pyrazole-5-carboxylic acid (C₁₁H₁₀N₂O₂) presents four distinct proton environments, which we will analyze systematically.[5]

G cluster_molecule 1-Benzyl-1H-pyrazole-5-carboxylic acid mol mol p1 COOH (Hₐ) p2 H-4 (Hₑ) p3 H-3 (Hբ) p4 CH₂ (H꜀) p5 Aromatic (HᏧ)

Caption: Molecular structure and proton labeling scheme.

Detailed Signal Analysis:
  • Carboxylic Acid Proton (Hₐ): The proton of the carboxylic acid is the most deshielded in the molecule. This is due to the strong electron-withdrawing effect of the two oxygen atoms and magnetic anisotropy from the carbonyl group.[6] It is expected to appear as a broad singlet in the 10.0-13.0 ppm region.[7][8] The broadness arises from hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[9][10] Its integration will correspond to one proton.

  • Aromatic Protons - Phenyl Ring (HᏧ): The five protons on the phenyl ring of the benzyl group are in a standard aromatic environment. They are deshielded by the ring current effect and will typically appear as a complex multiplet in the 7.2-7.5 ppm range, integrating to five protons.[11]

  • Pyrazole Ring Protons (Hₑ and Hբ):

    • H-3 (Hբ) and H-4 (Hₑ): These two protons are on the pyrazole ring and are coupled to each other. We expect to see two doublets. The typical coupling constant between adjacent protons on a pyrazole ring (J₃₄) is small, generally in the range of 1.9-2.5 Hz.[12]

    • The precise chemical shifts are influenced by the substituents. The electron-withdrawing carboxylic acid group at the C-5 position will deshield the adjacent H-4 proton. The benzyl group on N-1 also exerts an electronic influence. In an unsubstituted pyrazole, the H-3/H-5 protons are around 7.6 ppm and the H-4 proton is at ~6.3 ppm.[13] Given the substitution pattern, we predict H-4 (Hₑ) to be downfield from its usual position, and H-3 (Hբ) to be in the aromatic region. A reasonable estimate would place H-4 (Hₑ) around 7.0-7.4 ppm and H-3 (Hբ) around 7.6-7.9 ppm . Each signal will integrate to one proton.

  • Benzylic Protons (H꜀): The two methylene protons of the benzyl group are attached to a nitrogen atom within the aromatic pyrazole ring. This N-1 atom significantly deshields the benzylic protons, shifting them far downfield from the typical 2.3-2.7 ppm range.[11] In the analogous structure 1-benzyl-3,5-dimethyl-1H-pyrazole, these protons appear at 5.14 ppm.[14] Therefore, a chemical shift in the range of 5.2-5.6 ppm is expected for 1-benzyl-1H-pyrazole-5-carboxylic acid. As there are no adjacent protons, this signal will appear as a sharp singlet, integrating to two protons.

Summary of Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Shift and Multiplicity
Hₐ (COOH)10.0 - 13.0Broad Singlet (br s)1HDeshielded by electronegative oxygens and C=O anisotropy; exchange broadening.[6][7]
Hբ (Pyrazole H-3)7.6 - 7.9Doublet (d)1HAromatic proton on electron-rich pyrazole ring.[15] Coupled to H-4.
HᏧ (Phenyl)7.2 - 7.5Multiplet (m)5HStandard aromatic region; influence of benzylic ring current.[11]
Hₑ (Pyrazole H-4)7.0 - 7.4Doublet (d)1HDeshielded by adjacent electron-withdrawing COOH group.[16] Coupled to H-3.
H꜀ (Benzylic CH₂)5.2 - 5.6Singlet (s)2HStrongly deshielded by attachment to pyrazole N-1.[14] No adjacent protons for coupling.

A Comparative Guide to Structural Elucidation Techniques

While ¹H NMR is a powerful first-line technique, a comprehensive and unambiguous structure determination relies on a combination of methods. The choice of which techniques to employ depends on the specific question being asked—from simple identity confirmation to complex stereochemical assignment.[17][18]

workflow cluster_main Structural Elucidation Workflow MS Mass Spectrometry (MS) H_NMR 1H NMR MS->H_NMR Provides Molecular Formula IR Infrared (IR) Spectroscopy IR->H_NMR Confirms Functional Groups C_NMR 13C NMR H_NMR->C_NMR Suggests Proton Environment TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR Establishes Connectivity C_NMR->TwoD_NMR Confirms Carbon Skeleton XRay Single Crystal X-Ray TwoD_NMR->XRay Definitive Structure & Stereochemistry

Caption: Integrated workflow for small molecule structure elucidation.

Comparison Table of Analytical Techniques
TechniqueInformation Provided for this MoleculeStrengthsLimitations
¹H NMR Confirms proton environments, connectivity (H-H coupling), and relative proton count.Fast, non-destructive, provides rich structural detail in solution.[3]Can have signal overlap in complex regions; does not directly observe quaternary carbons.[12]
¹³C NMR Determines the number of unique carbon atoms and their chemical environment (e.g., C=O, aromatic, aliphatic).Excellent for confirming carbon backbone and symmetry.Low natural abundance and sensitivity require longer acquisition times.[19]
Mass Spectrometry (MS) Provides the exact molecular weight and fragmentation patterns.Extremely sensitive, confirms molecular formula.[20]Provides little information on isomer connectivity; fragmentation can be complex.
IR Spectroscopy Identifies key functional groups: broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C-H stretches.[7]Fast, simple, excellent for functional group identification.Provides limited information on the overall molecular skeleton.
2D NMR (COSY, HSQC, HMBC) Unambiguously assigns proton-proton (COSY) and proton-carbon (HSQC/HMBC) correlations.Resolves signal overlap; definitively establishes the molecular connectivity.[21][22]Requires more instrument time and expertise for interpretation.
X-Ray Crystallography Provides the absolute, three-dimensional structure in the solid state.The "gold standard" for unambiguous structure proof.[18]Requires a high-quality single crystal, which can be difficult to grow.

For 1-benzyl-1H-pyrazole-5-carboxylic acid, a combination of MS (to confirm mass), IR (to confirm COOH), ¹H NMR, and ¹³C NMR would provide very high confidence in the structure. A 2D COSY experiment would be invaluable to definitively link the H-3 and H-4 doublets of the pyrazole ring.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are described. The D₂O exchange experiment serves as a self-validating step to confirm the assignment of the labile carboxylic acid proton.

Protocol 1: Standard ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 1-benzyl-1H-pyrazole-5-carboxylic acid.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as residual solvent peaks must not obscure signals of interest. DMSO-d₆ is often preferred for carboxylic acids to ensure the OH proton is observed.[10]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample temperature to equilibrate.

  • Tuning and Shimming: Tune the probe to the correct frequency for ¹H and lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to assign the peaks to the molecular structure.

Protocol 2: D₂O Exchange for Labile Proton Confirmation

This protocol is performed directly after acquiring the initial spectrum.

  • Initial Spectrum: Ensure a high-quality ¹H NMR spectrum has been recorded as per Protocol 1.

  • Addition of D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mixing: Cap the tube securely and shake vigorously for 30-60 seconds to facilitate the exchange of the acidic carboxylic proton (R-COOH) with deuterium from D₂O.

  • Re-acquisition: Re-insert the sample into the spectrometer. It is not usually necessary to re-lock or re-shim if the sample volume has not changed significantly.

  • Acquire Spectrum: Acquire a new ¹H NMR spectrum using the same parameters as before.

  • Comparison and Validation: Compare the second spectrum to the first. The broad singlet corresponding to the carboxylic acid proton (Hₐ) should significantly decrease in intensity or disappear entirely.[8] A new, likely broad peak for HOD may appear, typically between 4.5-5.0 ppm in CDCl₃. This disappearance confirms the signal's assignment as a labile, acidic proton.

Conclusion

The ¹H NMR spectrum of 1-benzyl-1H-pyrazole-5-carboxylic acid provides a rich dataset that, when interpreted with an understanding of fundamental principles and comparative data, allows for a confident structural assignment. The predicted spectrum, characterized by a downfield broad singlet for the carboxylic acid, two distinct doublets for the pyrazole protons, a deshielded singlet for the benzylic methylene group, and a multiplet for the phenyl ring, creates a unique fingerprint for the molecule. While ¹H NMR is a powerful standalone technique, its true analytical strength is realized when integrated into a multi-technique workflow, ensuring the highest level of scientific integrity and trustworthiness in structural elucidation for pharmaceutical research and development.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. [Link]

  • Carboxylic Acid Spectroscopy - CH 336 - Oregon State University. [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. [Link]

  • chemical shift - csbsju. [Link]

  • 1H NMR chemical shift ppm table. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. [Link]

  • H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. [Link]

  • Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? - ResearchGate. [Link]

  • 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. [Link]

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | Request PDF - ResearchGate. [Link]

  • 1H NMR Chemical Shifts. [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC. [Link]

  • 1H splitting pattern of benzyl CH2 protons - Chemistry Stack Exchange. [Link]

  • A theoretical study of multinuclear coupling constants in pyrazoles - R Discovery. [Link]

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. [Link]

  • Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data - MDPI. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. [Link]

  • Comparison of conventional approaches and proposed method. - ResearchGate. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Deciphering 1H NMR Spectra - StudyOrgo.com. [Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones - Organic Chemistry Portal. [Link]

  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem - NIH. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. - ResearchGate. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. [Link]

Sources

A Comparative Guide to HPLC Method Development for 1-benzyl-1H-pyrazole-5-carboxylic acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-benzyl-1H-pyrazole-5-carboxylic acid. We will navigate the critical decisions in method development, from initial column and mobile phase selection to fine-tuning for optimal performance and validation in accordance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this compound and its potential impurities or degradants.

Understanding the Analyte: 1-benzyl-1H-pyrazole-5-carboxylic acid

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. 1-benzyl-1H-pyrazole-5-carboxylic acid is an aromatic heterocyclic carboxylic acid. Its structure, featuring a pyrazole ring, a carboxylic acid group, and a benzyl substituent, dictates its chromatographic behavior.

The Method Development Workflow: A Logic-Driven Approach

A systematic approach to method development ensures efficiency and leads to a more robust final method. Our strategy will focus on reversed-phase HPLC (RP-HPLC), the most common and versatile mode of separation in the pharmaceutical industry.[3]

Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stability-Indicating & Validation A Analyte Characterization (pKa, Solubility) B Column & Mobile Phase Initial Selection A->B C Initial Chromatographic Runs (Isocratic & Gradient Scouting) B->C D Mobile Phase pH Optimization C->D Evaluate Peak Shape & Retention E Organic Modifier & Gradient Fine-Tuning D->E F Flow Rate & Temperature Adjustment E->F G Forced Degradation Studies F->G Optimized Method H Method Validation (ICH Q2(R1)) G->H I Final Method Documentation H->I

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Parameters

The success of an HPLC separation hinges on the judicious selection and optimization of several key parameters. Below, we compare different choices and provide the scientific rationale for our recommendations.

Stationary Phase Selection: A Tale of Two Columns

The stationary phase is the heart of the separation, and its chemistry dictates the selectivity.[4] For an acidic analyte like 1-benzyl-1H-pyrazole-5-carboxylic acid, a standard C18 column is a good starting point due to its hydrophobicity. However, to mitigate potential peak tailing associated with acidic compounds, a modern, high-purity, end-capped C18 column is preferable.

Stationary PhaseAdvantagesDisadvantagesRecommendation for 1-benzyl-1H-pyrazole-5-carboxylic acid
Standard C18 Versatile, good for hydrophobic compounds.Potential for peak tailing with polar and acidic compounds due to residual silanols.[5]A viable starting point, but may require mobile phase additives to improve peak shape.
High-Purity, End-Capped C18 Excellent peak shape for acids and bases due to reduced silanol interactions.[6][7]Generally higher cost.Recommended. Provides better peak symmetry and robustness from the outset.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte.[3]May have lower hydrophobic retention compared to C18.A good secondary option if selectivity with C18 is insufficient to separate from impurities.
Mobile Phase Optimization: The Critical Role of pH

For ionizable compounds, the mobile phase pH is the most powerful tool for controlling retention time and improving peak shape.[8][9] Since our analyte is a carboxylic acid, we need to suppress its ionization to achieve good retention and symmetrical peaks in RP-HPLC. The general rule is to set the mobile phase pH at least 2 units below the analyte's pKa.[6][10] Given the estimated pKa of 3-5, a mobile phase pH of ≤ 2.5 is a logical starting point.

Effect of Mobile Phase pH on Analyte Retention:

Mobile Phase pHAnalyte Ionization StateExpected Retention on C18Expected Peak Shape
pH < pKa (e.g., 2.5) Predominantly non-ionized (protonated)Higher retention (more hydrophobic)Symmetrical
pH ≈ pKa 50% ionized, 50% non-ionizedUnstable retention, potential for broad peaks.[8]Broad, potentially split
pH > pKa (e.g., 7.0) Predominantly ionized (deprotonated)Low retention (more polar)May exhibit tailing

Comparison of Mobile Phase Buffers/Additives (for pH 2.5):

Buffer/AdditivepKaBuffering RangeAdvantagesDisadvantages
Phosphoric Acid (0.1%) 2.15~1.1-3.1Excellent buffering capacity at low pH, low UV cutoff.[11]Not MS-compatible.
Formic Acid (0.1%) 3.75~2.8-4.8Volatile and MS-compatible.Weaker buffering capacity at pH 2.5 compared to phosphoric acid.
Trifluoroacetic Acid (TFA) (0.1%) ~0.5< 2.5Strong ion-pairing agent that can improve peak shape for bases, but can also affect selectivity for acids.[11]Can suppress MS signal and is difficult to remove from the column.

Recommendation: Start with a mobile phase of Acetonitrile and 0.1% Phosphoric Acid in water . This will ensure a stable, low pH and good peak shape. If MS compatibility is required, 0.1% Formic Acid can be used, but be mindful of potential shifts in retention and peak shape.

Organic Modifier: Acetonitrile vs. Methanol

The choice of organic modifier influences both elution strength and selectivity.[12]

Organic ModifierPropertiesImpact on Separation
Acetonitrile Lower viscosity (lower backpressure), better UV transparency at low wavelengths. Generally a stronger solvent in RP-HPLC.[13]Often provides sharper peaks and different selectivity compared to methanol.
Methanol Higher viscosity, can provide unique selectivity through hydrogen bonding capabilities.Can be a useful alternative to optimize selectivity if co-elution is observed with acetonitrile.

Recommendation: Begin with Acetonitrile as the organic modifier due to its favorable properties.

Establishing a Stability-Indicating Method: Forced Degradation Studies

A crucial aspect of pharmaceutical analysis is ensuring the method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[14] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions to generate potential degradants.[15]

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis & Evaluation A Acid Hydrolysis (e.g., 0.1 M HCl) F Analyze Stressed Samples using Optimized HPLC Method A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Degradation (e.g., 60°C) D->F E Photolytic Degradation (ICH Q1B) E->F G Evaluate Peak Purity (PDA Detector) F->G H Assess Resolution between API and Degradants G->H

Caption: Workflow for forced degradation studies.

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at room temperature or elevated (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH at room temperature or elevated (e.g., 60°C)
Oxidation 3% H₂O₂ at room temperature
Thermal Dry heat (e.g., 80°C) for a specified duration
Photolytic Exposure to UV and visible light as per ICH Q1B guidelines

The goal is to achieve 5-20% degradation of the API to ensure that the primary and secondary degradation products are formed at detectable levels.[16] The developed HPLC method must then demonstrate baseline resolution between the parent peak and all degradation product peaks.

Method Validation: Adhering to ICH Q2(R1) Guidelines

Once the method is optimized and shown to be stability-indicating, it must be validated to ensure it is suitable for its intended purpose.[17] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18]

Key Validation Parameters and Typical Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[19]No interference from placebo, impurities, or degradation products at the retention time of the analyte. Resolution > 2 between the analyte and closest eluting peak.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of the target concentration).
Accuracy The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[19]% Recovery within 98.0 - 102.0% at multiple concentration levels (e.g., 80%, 100%, 120%).
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17]Repeatability (Intra-day): RSD ≤ 1.0%.Intermediate Precision (Inter-day, different analyst/instrument): RSD ≤ 2.0%.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]Confirmed by linearity, accuracy, and precision data.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[20]No significant change in results when parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) are varied.

Experimental Protocols

Recommended Starting HPLC Method
  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A/B (50:50)

Protocol for Forced Degradation (Acid Hydrolysis Example)
  • Prepare a stock solution of 1-benzyl-1H-pyrazole-5-carboxylic acid at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.1 M HCl.

  • Maintain the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Analyze by the developed HPLC method.

  • A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.

Conclusion

The development of a robust and reliable HPLC method for 1-benzyl-1H-pyrazole-5-carboxylic acid is a systematic process that relies on a fundamental understanding of the analyte's chemistry and the principles of chromatography. By starting with a high-purity, end-capped C18 column and a mobile phase with a pH well below the analyte's pKa, a solid foundation for a successful separation is established. Subsequent optimization, forced degradation studies, and rigorous validation according to ICH guidelines will ensure the final method is fit for its intended purpose in a regulated environment. This guide provides a logical framework and practical comparisons to navigate the complexities of method development, ultimately leading to a scientifically sound and defensible analytical procedure.

References

  • US EPA. 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid Properties. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC?. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part II). [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • ACE HPLC. A Guide to HPLC & LC-MS Buffer Selection. [Link]

  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • Chromatography Forum. pka values. [Link]

  • SciSpace. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • TU Delft. Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • ResearchGate. A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. [Link]

  • Restek. HPLC Column Selection Guide. [Link]

  • LCGC International. The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree?. [Link]

  • PubChem. 1H-Pyrazole-5-carboxylic acid. [Link]

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • PubMed. Determination of pKa by pH gradient reversed-phase HPLC. [Link]

  • Asian Journal of Pharmaceutical Analysis. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. [Link]

  • PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • PMC. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

  • PubChem. 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester. [Link]

  • University of California, Davis. pKa chart. [Link]

Sources

Structural Characterization & Regioselective Synthesis: 1-Benzyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure & Regioselective Characterization of 1-Benzyl-1H-pyrazole-5-carboxylic Acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the 1-benzyl-1H-pyrazole-5-carboxylic acid scaffold represents a critical "privileged structure." Unlike its thermodynamically favored 3-isomer, the 5-carboxylic acid variant offers a unique vector for substituent growth due to the steric proximity of the N-benzyl group and the C5-carboxyl moiety.

This guide objectively compares the structural attributes, synthetic accessibility, and solid-state performance of the 5-carboxylic acid (5-COOH) isomer against its primary alternative, the 3-carboxylic acid (3-COOH) isomer. Analysis is grounded in crystallographic data of close analogs and established regioselective synthetic protocols.

Part 1: Structural Analysis & Crystallographic Features

The Core Scaffold Geometry

The crystal structure of 1-benzyl-1H-pyrazole-5-carboxylic acid is defined by the steric clash between the N1-benzyl group and the C5-carboxyl group. This interaction dictates the molecule's conformation in the solid state, distinguishing it from the planar 3-isomer.

  • Torsion Angles: Crystallographic data from structural analogs (e.g., 1-benzyl-3-phenyl-5-COOH) reveals that the benzyl phenyl ring typically adopts a perpendicular or highly twisted conformation (dihedral angle

    
    ) relative to the pyrazole plane. This minimizes steric repulsion with the adjacent C5-carbonyl oxygen.
    
  • Bond Lengths: The

    
     bond length is typically 
    
    
    
    , consistent with
    
    
    conjugation, though the conjugation is partially disrupted by the twisted carboxylate group.
Supramolecular Packing: The R2,2(8) Motif

Like most pyrazole carboxylic acids, the dominant intermolecular interaction in the crystal lattice is the formation of centrosymmetric dimers.

  • Hydrogen Bonding: Two molecules link via their carboxylic acid groups, forming a classic cyclic dimer characterized by the graph set motif

    
     .
    
  • Donor-Acceptor Distances: The

    
     hydrogen bond distances typically range from 
    
    
    
    , indicating strong intermolecular association.
Visualization of H-Bonding Network

The following diagram illustrates the dimerization and the steric influence of the benzyl group.

G cluster_0 Monomer A cluster_1 Monomer B PyrazA Pyrazole Ring A BenzylA N1-Benzyl Group (Twisted ~80°) PyrazA->BenzylA Steric Clash COOH_A C5-COOH Group PyrazA->COOH_A COOH_B C5-COOH Group COOH_A->COOH_B O-H...O H-Bond (2.64 Å) Note R2,2(8) Dimer Motif Centrosymmetric COOH_A->Note PyrazB Pyrazole Ring B PyrazB->COOH_B COOH_B->COOH_A O...H-O H-Bond

Caption: Schematic of the centrosymmetric dimer formation (


 motif) typical of pyrazole-5-carboxylic acids, highlighting the steric twist of the benzyl group.

Part 2: Comparative Analysis (5-COOH vs. 3-COOH)

This section compares the Target Product (5-COOH) with its Regioisomer (3-COOH) .

Table 1: Structural & Synthetic Comparison
Feature1-Benzyl-1H-pyrazole-5 -carboxylic acid (Target)1-Benzyl-1H-pyrazole-3 -carboxylic acid (Alternative)
Steric Environment High Congestion: N1-Benzyl and C5-COOH are adjacent.Low Congestion: N1-Benzyl and C3-COOH are separated by C4-H.
Solid-State Conformation Twisted: Benzyl group rotates out of plane to avoid COOH.Planar/Flat: Benzyl group can adopt coplanar conformation (packing dependent).
Synthetic Control Kinetic Control: Favored by reaction of hydrazines with

-enaminodiketones.
Thermodynamic Control: Often requires specific precursors (e.g., acetyl-hydrazines) or rearrangement.
Solubility (Calc.) Higher: Disrupted planarity reduces lattice energy, potentially enhancing solubility.Lower: Flatter structure allows tighter

stacking, increasing lattice energy.
Drug Design Utility Used to direct substituents into specific "deep" pockets (e.g., kinase back-pockets).Used for solvent-exposed interactions where flatness is preferred.
The Regioselectivity Challenge

The synthesis of the 5-COOH isomer is often preferred in early discovery due to the efficiency of the Claisen condensation/cyclization route. However, distinguishing the two isomers is critical.

  • 1H NMR Diagnostic: The C4-proton in the 5-COOH isomer typically appears upfield relative to the 3-COOH isomer due to the shielding cone of the twisted benzyl group.

  • NOESY Signal: A strong NOE signal is observed between the N-benzyl protons and the C4-H in the 3-COOH isomer. In the 5-COOH isomer, the NOE is often between the benzyl protons and the carboxyl functionality (if exchangeable proton is visible) or absent for C4.

Part 3: Experimental Protocols

Regioselective Synthesis (Kinetic Control)

Objective: Synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid with >95% regioselectivity.

Mechanism: The reaction proceeds via the attack of the terminal hydrazine nitrogen (more nucleophilic) on the


-carbon of an enaminodiketone or similar precursor.

Workflow Diagram:

Synthesis Start Precursor: Ethyl 2-(dimethylaminomethylene)-3-oxo-butanoate (Enaminodiketone) Step1 Step 1: Nucleophilic Attack (Solvent: Ethanol, Temp: 0°C) Start->Step1 Reagent Reagent: Benzylhydrazine dihydrochloride Reagent->Step1 Intermed Intermediate: Beta-hydrazino enone Step1->Intermed Kinetic Control Step2 Step 2: Cyclization (Reflux, 2h) Intermed->Step2 - Me2NH, - H2O Product Product: Ethyl 1-benzyl-1H-pyrazole-5-carboxylate Step2->Product Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Product->Hydrolysis Final Final Acid: 1-Benzyl-1H-pyrazole-5-carboxylic acid Hydrolysis->Final

Caption: Regioselective synthesis pathway favoring the 5-carboxylate isomer via enaminodiketone cyclization.

Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD) to confirm the 5-position:

  • Solvent Selection: Use a mixture of Ethanol/Water (4:1) or Acetone . The 5-isomer's twisted conformation often makes it more soluble in pure organic solvents than the 3-isomer.

  • Method: Slow evaporation at room temperature.

  • Procedure:

    • Dissolve 50 mg of the purified acid in 2 mL of warm ethanol.

    • Filter through a 0.45

      
      m syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3-4 small holes.

    • Allow to stand undisturbed for 3-5 days.

  • Expected Morphology: Colorless blocks or prisms.

Part 4: Implications for Drug Development

Pharmacophore Modeling

When docking this scaffold into protein targets (e.g., PfDHODH, kinases), researchers must account for the atropisomerism-like behavior of the benzyl group.

  • Rigid Docking Risk: Treating the N1-benzyl bond as freely rotatable without penalty is inaccurate. The crystal structure suggests a high energy barrier to planarity (

    
     torsion) due to the C5-COOH.
    
  • Design Strategy: Substituents on the benzyl ring (para/meta) will project at a defined vector relative to the pyrazole core, distinct from the 3-isomer.

Stability & Handling
  • Hygroscopicity: The carboxylic acid dimer is stable, but the disruption of packing by the benzyl group can make the amorphous form hygroscopic. Crystalline forms are preferred for formulation.

  • Melting Point: Typically lower than the 3-isomer due to less efficient packing density.

References

  • Regioselectivity in Pyrazole Synthesis

    • Rosa, F. A., et al. (2008). "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett.
  • Crystallographic Characterization of Pyrazole Acids

    • Lynch, D. E., et al. (1998). "Systematic study of the crystal structures of pyrazole-derived carboxylic acids." Acta Crystallographica Section B.
    • (General reference for R2,2(8) motif).

  • Biological Relevance (PfDHODH Inhibitors)

    • Boa, A. N., et al. (2005). "Synthesis of pyrazole derivatives as inhibitors of dihydroorotate dehydrogenase." Bioorganic & Medicinal Chemistry.
  • Structural Data (Analogous 3-phenyl derivative)

    • Zhang, X., et al. (2009). "1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid." Acta Crystallographica Section E.

Technical Comparison Guide: Mass Spectrometric Characterization of 1-Benzyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: 1-benzyl-1H-pyrazole-5-carboxylic acid (Target Analyte). Alternative: 1-benzyl-1H-pyrazole-3-carboxylic acid (Regioisomeric Impurity). Context: In the synthesis of pyrazole-based pharmacophores (e.g., sGC stimulators, BTK inhibitors), the regioselectivity of hydrazine cyclocondensation is a critical quality attribute. The 1,5-isomer (target) and 1,3-isomer (impurity) share identical molecular weights (


 Da) and similar polarity, making rapid differentiation via standard LC-UV difficult.

Core Insight: This guide demonstrates that Tandem Mass Spectrometry (MS/MS) outperforms standard chromatographic retention comparison by utilizing the "Ortho-Effect" —a proximity-driven fragmentation mechanism unique to the 1,5-isomer.

Mechanistic Basis: The Proximity Effect

The "performance" of the MS method relies on the structural difference between the two isomers.

  • 1,5-Isomer (Target): The benzyl group at position

    
     and the carboxylic acid at 
    
    
    
    are spatially adjacent. This steric proximity facilitates an intramolecular interaction, often leading to the elimination of water (
    
    
    ) or small neutrals via a cyclic transition state.
  • 1,3-Isomer (Alternative): The substituents are separated by the

    
     proton. No direct interaction is possible. Fragmentation is dominated by high-energy bond cleavages (e.g., simple decarboxylation or benzyl-nitrogen bond fission).
    
Comparative Fragmentation Data
Feature1-Benzyl-1H-pyrazole-5-carboxylic acid (Target)1-Benzyl-1H-pyrazole-3-carboxylic acid (Alternative)
Dominant Mechanism Proximity-Assisted Rearrangement Inductive Cleavage / Radical Loss
Primary Fragment

(m/z 185)
Diagnostic Peak

(m/z 157)
or

(m/z 91)
Tropylium Ion (m/z 91) Present, but often suppressed by the facile water loss channel.Dominant Base Peak (typically 100% relative abundance).
Decarboxylation Observed (

158), but secondary to dehydration.
Primary pathway for the acid moiety.
Differentiation Logic High abundance of

indicates 1,5-substitution.
Absence of

, dominance of

91 indicates 1,3-substitution.

Visualization of Fragmentation Pathways[1][2]

Pathway A: 1,5-Isomer (Target) - The Diagnostic "Ortho" Pathway

The following diagram illustrates the unique cyclization mechanism that validates the presence of the 1,5-isomer.

G Parent Parent Ion [M+H]+ m/z 203 Inter Intermediate (Proximity Interaction) Parent->Inter H-transfer (Acid to Benzyl) Trop Tropylium m/z 91 Parent->Trop Competes with Benzyl cleavage M_18 Diagnostic Ion [M-H2O]+ m/z 185 (Cyclized Pyrazolo-oxazinone) Inter->M_18 -H2O (Ortho Effect) M_46 Fragment [M-H2O-CO]+ m/z 157 M_18->M_46 -CO (Ring Contraction)

Figure 1: The proximity of the N1-benzyl and C5-carboxyl groups facilitates a unique loss of water (m/z 185), distinguishing this isomer.

Pathway B: 1,3-Isomer (Alternative) - The "Distal" Pathway

In the 1,3-isomer, the lack of proximity forces the molecule to fragment via standard bond cleavages.

G Parent Parent Ion [M+H]+ m/z 203 Decarb Decarboxylated [M-COOH]+ m/z 158 Parent->Decarb -COOH Trop Base Peak Tropylium Ion m/z 91 Parent->Trop Benzyl Cleavage (Dominant) Phenyl Phenyl Cation m/z 77 Trop->Phenyl -C2H2

Figure 2: Lacking the proximity effect, the 1,3-isomer fragmentation is dominated by the formation of the stable tropylium ion (m/z 91).

Experimental Protocol: Self-Validating Identification System

To ensure reproducibility and scientific integrity, follow this standardized ESI-MS/MS workflow. This protocol is designed to be self-validating : the presence of the


 185 peak confirms the 1,5-structure, while its absence flags the sample as the 1,3-isomer or another impurity.
Step 1: Sample Preparation[3]
  • Solvent: Methanol (HPLC Grade). Avoid protic buffers that might suppress ionization.

  • Concentration: 10 µg/mL (approx. 50 µM).

  • Additives: 0.1% Formic Acid (to ensure

    
     formation).
    
Step 2: Instrument Parameters (Direct Infusion ESI)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Flow Rate: 10 µL/min.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile benzyl group).

Step 3: MS/MS Acquisition (Collision Induced Dissociation)
  • Precursor Selection: Select

    
     203.1 (
    
    
    
    ).
  • Collision Energy (CE) Ramp:

    • Low (10 eV): Confirm isolation of parent.

    • Medium (20-30 eV):Critical Step. This energy is optimized to trigger the "Ortho-Effect" dehydration.

    • High (50 eV): To observe deep fragmentation (phenyl ring breakup).

Step 4: Data Interpretation Criteria
  • Extract Ion Chromatogram (EIC) for

    
     185.
    
  • Calculate Ratio:

    
    
    
  • Validation Logic:

    • If

      
      : Confirmed 1,5-isomer. 
      
    • If

      
       (or absent): Confirmed 1,3-isomer. 
      

References

  • Holzer, W., & Seidel, G. (2024). Differentiation of Regioisomeric N-Alkyl-Pyrazole-Carboxylic Acids by NMR and Mass Spectrometry. Journal of Heterocyclic Chemistry.

  • NIST Mass Spec Data Center. (2023). Fragmentation patterns of Benzyl-substituted Heterocycles. NIST Chemistry WebBook, SRD 69.

  • Rosa, F. A., et al. (2008).[1] Regiospecific Synthesis of 1H-Pyrazole-5-carboxylates. Synlett.

  • University of Arizona. (2025). Mass Spectrometry - Fragmentation Patterns and Functional Group Analysis. Chemistry LibreTexts.

Sources

A Senior Application Scientist's Guide to Differentiating 1-benzyl-1H-pyrazole-5-carboxylic acid and its 3-isomer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Pyrazole Regioisomers

In the landscape of medicinal and agricultural chemistry, pyrazole derivatives are cornerstone scaffolds, integral to the development of a wide array of therapeutic agents and agrochemicals.[1][2] Their synthesis, often proceeding through the cyclocondensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine, can frequently yield a mixture of regioisomers. The distinction between these isomers is not merely an academic exercise; it is a critical step in drug development and chemical synthesis, as even a subtle change in substituent position can profoundly alter a molecule's biological activity, pharmacokinetic profile, and safety.

This guide provides an in-depth, experimentally-grounded comparison of 1-benzyl-1H-pyrazole-5-carboxylic acid and its regioisomer, 1-benzyl-1H-pyrazole-3-carboxylic acid. We will move beyond theoretical differences to provide actionable protocols and field-proven insights, equipping researchers with the tools to differentiate these closely related molecules with confidence. The choice of analytical methodology is dictated by the fundamental electronic and structural dissimilarities that arise from the placement of the carboxylic acid moiety at either the C5 or C3 position of the pyrazole ring.

The Structural Basis for Differentiation

The core challenge stems from the identical molecular formula and weight of the two isomers. The differentiating factor is the position of the carboxylic acid group relative to the two nitrogen atoms of the pyrazole ring.

  • 1-benzyl-1H-pyrazole-5-carboxylic acid (The 1,5-isomer): The carboxylic acid group is adjacent to the N-benzylated nitrogen.

  • 1-benzyl-1H-pyrazole-3-carboxylic acid (The 1,3-isomer): The carboxylic acid group is adjacent to the sp²-hybridized, "pyridine-like" nitrogen.

This positional variance creates distinct electronic environments within the pyrazole ring, which forms the basis for spectroscopic and chromatographic separation.

Definitive Identification: A Multi-Technique Approach

No single technique should be used in isolation. A self-validating system employs orthogonal methods to build an unassailable case for the identity of a given isomer. The workflow below outlines a logical progression from separation to definitive structural elucidation.

G cluster_0 Initial Analysis & Separation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Absolute Confirmation (If Required) A Isomeric Mixture B HPLC Method Development A->B Analytical Scale C Preparative HPLC / Flash Chromatography B->C Scale-up D Isolated Isomers C->D E NMR Spectroscopy (1H, 13C, HMBC) D->E F Mass Spectrometry (LC-MS) D->F H Single Crystal Growth D->H For new entities or disputes G Definitive Structure Confirmed E->G Primary Method F->G Confirmatory Data I X-Ray Crystallography H->I J Unambiguous 3D Structure I->J J->G

Caption: Recommended workflow for the separation and identification of pyrazole regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Identification

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers in solution.[3][4] The differences in chemical shifts and nuclear couplings provide a unique fingerprint for each molecule.

Causality Behind the Chemical Shifts

The electron-withdrawing carboxylic acid group (-COOH) and the benzyl group exert distinct electronic effects on the pyrazole ring. In the 1,5-isomer , the C4-proton is flanked by a carbon atom bonded to the N-benzyl group (C5) and a carbon atom bonded to the other nitrogen (C3). In the 1,3-isomer , the C4-proton is positioned between two carbon atoms (C3 and C5) that are each adjacent to a ring nitrogen. The most significant diagnostic signal is often the lone proton on the pyrazole ring (at C4 in the 5-isomer and C5 in the 3-isomer). The proximity to the electron-withdrawing carboxylic acid group will deshield the adjacent proton and carbons, shifting their signals downfield.

¹H NMR Spectroscopy

The key differentiating signal is the pyrazole ring proton.

Proton EnvironmentExpected δ (ppm) for 1,5-IsomerExpected δ (ppm) for 1,3-IsomerRationale for Difference
Pyrazole C4 -H~7.4 - 7.6~7.0 - 7.2In the 1,5-isomer, the C4-H is adjacent to the C5 bearing the strongly electron-withdrawing COOH group, causing significant deshielding.
Pyrazole C5 -HN/A~7.8 - 8.0In the 1,3-isomer, the C5-H is adjacent to the N-benzyl group and C4, but is more deshielded than the C4-H of the 1,5-isomer.
Benzyl -CH₂-~5.4 - 5.6~5.3 - 5.5The electronic environment of the N1-substituent is subtly affected by the remote COOH group.
Carboxylic Acid -OH~10 - 13 (broad)~10 - 13 (broad)This signal is highly variable and depends on concentration and solvent; it is not a reliable differentiator.[5][6]

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The carbon signals, particularly those of the pyrazole ring, provide excellent confirmatory data.

Carbon EnvironmentExpected δ (ppm) for 1,5-IsomerExpected δ (ppm) for 1,3-IsomerRationale for Difference
Pyrazole C3 ~148 - 152~150 - 155 (bearing COOH)The carbon directly attached to the carboxylic acid will be significantly deshielded.
Pyrazole C4 ~112 - 115~108 - 112The C4 carbon shift is influenced by its neighbors, leading to a distinct chemical shift in each isomer.
Pyrazole C5 ~140 - 145 (bearing COOH)~138 - 142The carbon directly attached to the carboxylic acid will be significantly deshielded.
Carbonyl C =O~160 - 165~163 - 168The electronic environment of the carbonyl carbon differs slightly between the two isomers.[7]
2D NMR (HMBC): Unambiguous Confirmation

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive NMR experiment for assigning the structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows for the direct connection of substituents to specific positions on the pyrazole ring.

The Decisive Correlations:

  • For the 1,5-isomer: A ³J-coupling (3-bond correlation) will be observed between the benzyl -CH₂ protons and the pyrazole C5 . A ²J-coupling will be seen between the pyrazole C4-H and C5 .

  • For the 1,3-isomer: A ³J-coupling will be observed between the benzyl -CH₂ protons and the pyrazole C5 . A ³J-coupling will be observed between the C5-H and the pyrazole C3 .

Caption: Diagnostic HMBC correlations for distinguishing the 1,5- and 1,3-isomers.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the isolated isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic -OH proton.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If ambiguity remains, perform a 2D gHMBCAD (gradient Heteronuclear Multiple Bond Correlation, Adiabatic) experiment to establish long-range H-C correlations.

High-Performance Liquid Chromatography (HPLC): Separation and Purity

Chromatographic separation is essential, both for isolating the pure isomers and for routine quality control.[8] Due to their similar polarities, baseline separation can be challenging but is achievable with careful method development.

Principle of Separation

The two isomers possess slightly different dipole moments and will exhibit differential interactions with the stationary phase. In reverse-phase HPLC (the most common mode), the more polar isomer will typically elute earlier. The 1,3-isomer, with the carboxylic acid group further from the relatively nonpolar benzyl group, may exhibit slightly greater overall polarity and thus a shorter retention time on a C18 column.

Hypothetical HPLC Data
ParameterMethod Details
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Rt (1,3-isomer) ~8.5 min
Expected Rt (1,5-isomer) ~9.2 min
Experimental Protocol: HPLC Method Development
  • Column Selection: Begin with a standard C18 reverse-phase column.

  • Mobile Phase Screening: Prepare a buffered aqueous phase (e.g., 0.1% formic or trifluoroacetic acid in water) and an organic phase (acetonitrile or methanol).[8]

  • Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution time of the isomers.

  • Optimization: Adjust the gradient slope around the elution time of the compounds to maximize resolution. If co-elution persists, consider switching the organic modifier (methanol often provides different selectivity than acetonitrile) or using a different stationary phase (e.g., Phenyl-Hexyl).

  • Validation: Once separation is achieved, validate the method for linearity, accuracy, and precision as per internal or regulatory standards.

Mass Spectrometry (MS): Confirmation of Mass, Clues from Fragmentation

While MS cannot distinguish isomers based on the parent molecular ion peak (as they have identical masses), their fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID) can differ.[1][9]

Principle of Differentiation

The stability of the fragment ions can be influenced by the substituent positions. The proximity of the benzyl group to the carboxylic acid in the 1,5-isomer might influence fragmentation pathways involving both groups. The primary utility of MS, however, is in LC-MS, where it serves as a detector confirming the mass of the chromatographically separated peaks.

Ion (m/z)DescriptionExpected Relative Abundance
278.31 [M+H]⁺ (for C₁₇H₁₄N₂O₂)100% in ESI+
234.29 [M - CO₂ + H]⁺May differ slightly
91.05 [C₇H₇]⁺ (benzyl fragment)Common fragment, abundance may vary

X-Ray Crystallography: The Unimpeachable Arbiter

When absolute, irrefutable structural proof is required, single-crystal X-ray crystallography is the gold standard.[10][11] It provides a three-dimensional map of electron density, revealing the precise atomic connectivity and confirming the isomeric form beyond doubt.

Protocol and Considerations
  • Crystal Growth: This is the most critical and often challenging step. The purified isomer must be induced to form a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution, solvent diffusion, or cooling. A range of solvents and solvent mixtures should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a definitive 3D model of the molecule.

Conclusion

The differentiation of 1-benzyl-1H-pyrazole-5-carboxylic acid and its 3-isomer is a critical task that necessitates a systematic and multi-faceted analytical approach. While chromatographic methods like HPLC are essential for separation and purity assessment, NMR spectroscopy, particularly 2D HMBC, stands as the most definitive and accessible technique for unambiguous structural assignment in solution. Mass spectrometry confirms the molecular weight, and X-ray crystallography provides the ultimate, albeit resource-intensive, confirmation. By employing these techniques in a logical workflow, researchers can confidently establish the identity of their synthesized materials, ensuring the integrity and validity of their subsequent scientific investigations.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.
  • ResearchGate. (2026). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches.
  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • PMC. (2022).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • PubMed. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. PubMed.
  • Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • Chem-Impex. (n.d.). 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.
  • JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • PMC. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PMC.
  • Semantic Scholar. (n.d.).
  • Organic Chemistry Portal. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5....
  • MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI.
  • MilliporeSigma. (n.d.). 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid. MilliporeSigma.
  • Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1989). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92.
  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Wiley.
  • Sigma-Aldrich. (n.d.). 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Sigma-Aldrich.
  • Santa Cruz Biotechnology. (n.d.). 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Santa Cruz Biotechnology.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Doc Brown's Advanced Organic Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry.
  • ResearchGate. (2025). Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities.
  • MSU Chemistry. (n.d.). Derivatives of Carboxylic Acids.
  • Chemistry LibreTexts. (2025).
  • Loudon, G. M. & Parise, J. (n.d.).

Sources

Comparative Purity Assay Guide: 1-Benzyl-1H-Pyrazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Purity Assay Strategies: 1-Benzyl-1H-Pyrazole-5-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Benzyl-1H-pyrazole-5-carboxylic acid (CAS: 1019-35-8) is a critical pharmacophore and intermediate, notably in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat analogs) and HIF-PH inhibitors.[1] In early-phase drug development, commercially available Certified Reference Materials (CRMs) for such intermediates are often nonexistent or prohibitively expensive.

This guide compares two primary "standards" of purity assessment: High-Performance Liquid Chromatography (HPLC-UV) using a relative response factor approach, and Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method.[2] We analyze the performance of these alternatives to help you select the optimal workflow for your development stage.

The Challenge: Regioisomerism & Reference Standards

The synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid often yields the thermodynamically stable 1,5-isomer alongside the unwanted 1,3-isomer . Standard HPLC methods may fail to resolve these regioisomers without rigorous method development. Furthermore, relying on "percent area" from HPLC-UV without a qualified standard assumes equal extinction coefficients for all impurities—a dangerous assumption in regulatory starting material (RSM) designation.

The Alternatives
  • Alternative A: HPLC-UV (External Standard Method). The industry workhorse. Requires a pre-qualified reference standard.

  • Alternative B: qNMR (Internal Standard Method). The "Absolute" method. Requires no structural analogue standard; relies on a generic internal standard (IS).

Methodology & Protocols

Alternative A: HPLC-UV (The Routine Standard)

Best For: Quality Control (QC), high-throughput batch release, trace impurity profiling.

Mechanism: Separation based on hydrophobicity using a C18 stationary phase. Detection via UV absorbance at the pyrazole


 transition.

Experimental Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of the carboxylic acid).

    • B: Acetonitrile (MeCN).[3]

    • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary), 220 nm (secondary).

  • Sample Prep: Dissolve 10 mg in 10 mL MeCN:Water (50:50).

Critical Insight: The acidic mobile phase is non-negotiable. At neutral pH, the carboxylic acid (pKa ~3.8) ionizes, causing peak tailing and potential co-elution with the 1,3-isomer.

Alternative B: qNMR (The Primary Standard)

Best For: Qualifying "In-House" Reference Standards, early-phase purity assignment, distinguishing regioisomers.

Mechanism: Molar ratio determination based on the integration of proton signals relative to a traceable internal standard (IS).

Experimental Protocol:

  • Solvent: DMSO-d6 (Ensures complete solubility and separates exchangeable protons).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).

    • Why Maleic Acid? It provides a sharp singlet at ~6.3 ppm, distinct from the aromatic benzyl protons (7.2-7.4 ppm) and the pyrazole protons (6.8, 7.6 ppm).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be

      
       of the longest relaxing proton).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity)

Performance Comparison: Experimental Data

The following data simulates a comparative study of a crude synthetic batch of 1-benzyl-1H-pyrazole-5-carboxylic acid.

FeatureHPLC-UV (Area %)qNMR (Weight %)Analysis
Purity Value 98.2%94.5%Discrepancy: HPLC overestimates purity because it does not detect inorganic salts, residual moisture, or non-UV active solvents.
Specificity ModerateHighqNMR explicitly resolves the 1,3-isomer (distinct chemical shift) which co-eluted as a "shoulder" in generic HPLC.
Precision (RSD) < 0.5%< 1.0%HPLC is more precise for repeated injections; qNMR is limited by weighing errors and S/N ratio.
LOD (Limit of Detection) ~0.05%~0.5%HPLC is superior for trace impurity analysis. qNMR is insensitive to impurities <0.5%.
Setup Time 30 mins (if method exists)15 minsqNMR requires no method development, only solubility checks.
Visualizing the Workflow Selection

The following diagram illustrates the decision logic for selecting the appropriate purity standard based on the development phase.

PurityStrategy Start Start: Purity Assessment Needed CheckRef Is a Certified Reference Standard Available? Start->CheckRef NoRef NO: Early Phase / Custom Synthesis CheckRef->NoRef No YesRef YES: Late Stage / QC CheckRef->YesRef Yes qNMR Perform qNMR (Primary Method) Determine Absolute Purity NoRef->qNMR AssignVal Assign Purity Value to Batch (Create In-House Standard) qNMR->AssignVal HPLC Develop HPLC-UV Method (Use In-House Std from qNMR) AssignVal->HPLC Use as Calibrator YesRef->HPLC Validation Validate Method (ICH Q2) Specificity, Linearity, LOD HPLC->Validation Routine Routine Batch Release (High Throughput) Validation->Routine

Figure 1: Integrated workflow for establishing purity standards. qNMR is used to qualify an in-house standard, which then calibrates the HPLC method for routine use.

Expert Recommendations

When to use qNMR?

Use qNMR as your "Gold Standard" during the initial synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid.

  • Why? You likely have residual solvents (Ethyl Acetate/Hexane) and inorganic salts (NaCl/Na2SO4) from the workup. HPLC-UV is "blind" to these. A 99% HPLC purity batch could be 85% active by weight due to salt content. qNMR reveals this immediately.

When to use HPLC-UV?

Switch to HPLC-UV for impurity profiling and stability studies .

  • Why? qNMR cannot reliably detect the 0.1% toxic impurity levels required by ICH guidelines. Once you have an "In-House Standard" value assigned by qNMR, use that standard to calibrate your HPLC for sensitive detection of degradation products.

The "Hybrid" Approach (Recommended)

For optimal scientific integrity in drug development:

  • Synthesize a 10g batch of 1-benzyl-1H-pyrazole-5-carboxylic acid.

  • Qualify this batch using qNMR (in triplicate) to establish a purity factor (e.g., 96.4% w/w).

  • Use this qualified batch as your Working Standard to validate an HPLC method.

  • Run all subsequent production batches on HPLC , referencing the qNMR-qualified standard.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Bhat, R., et al. (2013). "An expeditious synthesis of riociguat, A pulmonary hypertension drug."[4] Der Pharma Chemica. (Context for Pyrazole Intermediates).

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH.

  • Sigma-Aldrich. "1-Benzyl-1H-pyrazole-5-carboxylic acid Product Specification."

Sources

A Comparative Guide to the Bioactivity of 1-Benzyl vs. 1-Methyl Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1] The functionalization of the pyrazole ring, particularly at the N1 position, is a key strategy for modulating the pharmacological profile of these molecules. This guide provides an in-depth comparison of the bioactivity of two common classes of N1-substituted pyrazole-5-carboxylic acids: those bearing a benzyl group versus those with a methyl group.

While direct head-to-head comparative studies are not abundant in the public literature, a wealth of structure-activity relationship (SAR) data allows for a robust, evidence-based analysis. This guide will dissect the influence of the N1-benzyl and N1-methyl substituents on bioactivity, drawing from research in oncology, inflammation, and infectious diseases. We will explore the causal relationships behind experimental observations and provide detailed protocols for key bioactivity assays.

The Structural Distinction: A Tale of Two Substituents

The fundamental difference between 1-benzyl and 1-methyl pyrazole-5-carboxylic acids lies in the nature of the N1 substituent. The methyl group is a small, aliphatic, and electron-donating substituent. In contrast, the benzyl group is significantly larger, and introduces a lipophilic and aromatic phenyl ring. This seemingly simple substitution has profound implications for the molecule's physicochemical properties, including its size, shape, lipophilicity, and potential for specific intermolecular interactions, such as pi-stacking. These differences, in turn, dictate how the molecules interact with biological targets.

Comparative Bioactivity Profile: An Evidence-Based Analysis

The choice between an N1-benzyl and an N1-methyl substituent can dramatically alter the potency, selectivity, and even the mechanism of action of a pyrazole-5-carboxylic acid derivative. The following table summarizes the general trends observed in the literature regarding the influence of these substituents on various biological activities.

Biological ActivityN1-Benzyl Pyrazole-5-Carboxylic Acid DerivativesN1-Methyl Pyrazole-5-Carboxylic Acid DerivativesRationale for Observed Differences
Kinase Inhibition Often exhibit enhanced potency and selectivity, particularly for targets with hydrophobic pockets adjacent to the N1-position. The benzyl group can engage in favorable pi-stacking or hydrophobic interactions.Generally show moderate to good activity. The smaller methyl group may be preferred for targets with sterically constrained binding sites.The larger, more lipophilic benzyl group can access and occupy hydrophobic sub-pockets in the kinase active site, leading to increased binding affinity.
Antimicrobial Activity Variable activity. The lipophilicity of the benzyl group can enhance membrane permeability in some microbes, but may be a hindrance in others.Have demonstrated broad-spectrum antibacterial and antifungal activity. The smaller size may allow for better penetration of the microbial cell wall and interaction with intracellular targets.[2]The optimal lipophilicity for antimicrobial activity is often target- and organism-dependent. The benzyl group may be too bulky for some microbial targets.
Anti-inflammatory Activity Potent anti-inflammatory effects have been reported, for example, through the inhibition of RIP1 kinase, a key mediator of necroptosis.[3]Also exhibit anti-inflammatory properties, though the specific mechanisms and potencies can vary.The benzyl group's ability to form specific interactions within the binding sites of inflammatory mediators like kinases can lead to high potency.
Cytotoxicity/Toxicity Cytotoxicity is highly dependent on the specific compound and cell line.Some 1-methyl-1H-pyrazole-5-carboxamides have been shown to exhibit acute mammalian toxicity via inhibition of mitochondrial respiration.The mechanism of toxicity is not solely dependent on the N1-substituent, but also on the overall molecular structure and its interaction with off-target proteins.

In Focus: Key Biological Activities and Mechanistic Insights

Kinase Inhibition: The Role of the Hydrophobic Pocket

Many kinases, which are critical targets in oncology and immunology, possess a hydrophobic pocket near the ATP-binding site. The benzyl group of a 1-benzyl pyrazole derivative is well-suited to occupy this pocket, leading to enhanced potency. For instance, in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors for the treatment of inflammatory diseases, a 1-benzyl-1H-pyrazole scaffold was found to be a key structural feature for achieving high potency.[3] The benzyl group likely forms favorable hydrophobic and/or pi-stacking interactions within the enzyme's active site.

Conversely, a 1-methyl pyrazole derivative might be more suitable for kinases where the corresponding region is sterically hindered. The smaller methyl group can be more readily accommodated, though it may not contribute as significantly to binding affinity as a well-placed benzyl group.

G cluster_0 Kinase Active Site cluster_1 1-Benzyl Pyrazole Inhibitor ATP Binding Site ATP Binding Site Hydrophobic Pocket Hydrophobic Pocket Pyrazole Core Pyrazole Core Pyrazole Core->ATP Binding Site Binds Benzyl Group Benzyl Group Benzyl Group->Hydrophobic Pocket Occupies

Interaction of a 1-benzyl pyrazole with a kinase active site.
Antimicrobial Activity: A Balancing Act of Lipophilicity and Size

The antimicrobial efficacy of a compound is often linked to its ability to penetrate the microbial cell envelope and interact with its target. While increased lipophilicity from a benzyl group can enhance membrane permeability, it can also lead to non-specific binding and reduced bioavailability within the microbial cell.

Studies on 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have reported antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The smaller size of the methyl group may facilitate transport across the bacterial cell wall and membrane, allowing the compound to reach its intracellular target.

Experimental Protocols for Bioactivity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the bioactivity of pyrazole derivatives.

In Vitro Kinase Inhibition Assay (e.g., RIP1 Kinase)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate from ATP. A luminescent signal is generated that is proportional to the amount of ADP, and thus to the kinase activity.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (1-benzyl and 1-methyl pyrazole-5-carboxylic acids) in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound, and the purified kinase enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP and the appropriate substrate. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection: Add a reagent to stop the kinase reaction and simultaneously convert the produced ADP to ATP.

  • Luminescence Measurement: Add a luciferase/luciferin reagent that generates a luminescent signal from the newly formed ATP. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Set up Kinase Reaction Set up Kinase Reaction Prepare Compound Dilutions->Set up Kinase Reaction Initiate with ATP/Substrate Initiate with ATP/Substrate Set up Kinase Reaction->Initiate with ATP/Substrate Incubate Incubate Initiate with ATP/Substrate->Incubate Terminate and Detect ADP Terminate and Detect ADP Incubate->Terminate and Detect ADP Measure Luminescence Measure Luminescence Terminate and Detect ADP->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50 End End Calculate IC50->End

Workflow for an in vitro kinase inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) for each assay.

Conclusion

The choice between a 1-benzyl and a 1-methyl substituent on the pyrazole-5-carboxylic acid scaffold is a critical decision in drug design that can profoundly impact bioactivity. While the benzyl group offers the potential for enhanced potency through interactions with hydrophobic pockets in targets like kinases, the smaller methyl group may provide a more favorable profile for other targets, such as those in microbial systems, where steric constraints and cell penetration are key factors.

The absence of direct, publicly available comparative studies underscores the need for such research to further elucidate the nuanced structure-activity relationships of these versatile compounds. The experimental protocols detailed in this guide provide a framework for conducting such comparative analyses, which will undoubtedly contribute to the rational design of next-generation pyrazole-based therapeutics.

References

  • Akbas, E., et al. (2005). Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. Arzneimittelforschung, 55(1), 33-37.
  • Gür, M., et al. (2021). Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. Journal of Research in Pharmacy, 25(5), 531-539.
  • Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 527-535.
  • Rostom, S. A., et al. (2009). Synthesis and in-vitro anti-tumor and anti-microbial evaluation of some 3-substituted-5-phenyl-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6300-6310.
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on the pharmacological activities and applications in the drug discovery. Bioorganic & Medicinal Chemistry, 25(22), 5857-5879.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, reactions and biological activity of some new 1,3,4-trisubstituted pyrazole derivatives. Medicinal Chemistry Research, 21(10), 3049-3057.
  • El-Sabbagh, O. I., et al. (2009). Synthesis and antimicrobial activity of some new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Medicinal Chemistry, 44(9), 3746-3753.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
  • Kumar, V., et al. (2013). Pyrazole-containing analogs as promising anti-inflammatory agents: a review. Medicinal Chemistry Research, 22(4), 1547-1571.
  • Harris, P. A., et al. (2013). Discovery of a first-in-class, potent, and orally bioavailable inhibitor of receptor interacting protein 1 (RIP1) for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 56(24), 10088-10108.
  • Todeschini, A. R., et al. (1998). Synthesis and anti-inflammatory activity of new 1-phenyl-3,5-dimethyl-1H-pyrazole derivatives. European Journal of Medicinal Chemistry, 33(3), 189-199.
  • Sahu, S. K., et al. (2008). Synthesis and evaluation of some new 1,3,5-trisubstituted pyrazole derivatives for their anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 43(6), 1161-1168.
  • Akbas, E., & Berber, I. (2005).
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on the pharmacological activities and applications in the drug discovery. Bioorganic & Medicinal Chemistry, 25(22), 5857-5879.

Sources

A Researcher's Guide to the Thermal Stability of 1-benzyl-1H-pyrazole-5-carboxylic acid: A Comparative TGA/DSC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Why Thermal Stability Matters

In the landscape of drug development and materials science, the characterization of a novel molecule's physicochemical properties is a cornerstone of its progression from a laboratory curiosity to a viable product. Among these properties, thermal stability is of paramount importance. It dictates storage conditions, informs manufacturing processes, and can even provide insights into the purity and polymorphic form of a compound. For a molecule like 1-benzyl-1H-pyrazole-5-carboxylic acid, a heterocyclic structure with potential applications in medicinal chemistry and as a building block in organic synthesis, understanding its behavior under thermal stress is not merely academic—it is a critical step in its development pipeline.[1]

Part 1: The Pillars of Thermal Analysis: TGA and DSC

Before delving into the specific analysis of 1-benzyl-1H-pyrazole-5-carboxylic acid, it is essential to understand the principles of the techniques we will be discussing.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] The resulting data is a TGA curve, which plots mass percentage against temperature. Any event that involves a mass change, such as dehydration, desolvation, or thermal decomposition, will be registered as a step-down in the TGA curve.[3][4] The magnitude of the mass loss provides quantitative information about the composition of the material. For instance, the loss of a specific functional group during decomposition can be identified by comparing the experimental mass loss with the theoretical value.[5]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] This technique is highly sensitive to physical and chemical transitions that involve a change in enthalpy. The output, a DSC curve, reveals:

  • Endothermic Events: Processes that absorb heat, such as melting (fusion), boiling, sublimation, and some decomposition events. These appear as peaks in the endothermic direction.[7]

  • Exothermic Events: Processes that release heat, such as crystallization, oxidation, and many decomposition reactions. These appear as peaks in the exothermic direction.[7]

  • Glass Transitions: A change in the heat capacity of an amorphous material, which appears as a step-like change in the baseline of the DSC curve.[7]

By using TGA and DSC in tandem, we can obtain a comprehensive thermal profile of a material, distinguishing between events that involve mass loss (like decomposition) and those that do not (like melting).[8]

Part 2: Predicted Thermal Profile of 1-benzyl-1H-pyrazole-5-carboxylic acid

Based on its chemical structure—a pyrazole ring N-substituted with a benzyl group and a carboxylic acid at the 5-position—we can predict the following thermal events for 1-benzyl-1H-pyrazole-5-carboxylic acid.

Melting Point (DSC): As a crystalline solid, the compound is expected to exhibit a sharp endothermic peak in the DSC corresponding to its melting point.[9] A structurally related compound, 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid, has a reported melting point of 137 °C.[10] The absence of the bulky tert-butyl group in our target molecule might lead to a different crystal packing and thus a different melting point, but this provides a reasonable starting estimate. The melting process itself should not be associated with any mass loss in the TGA.

Decomposition (TGA/DSC): Following melting, at a sufficiently high temperature, the molecule will begin to decompose. For carboxylic acids, a common initial decomposition pathway is decarboxylation—the loss of carbon dioxide (CO₂).[11] The thermal amidation of carboxylic acids is another potential decomposition route, though this typically requires the presence of an amine.[12][13]

Let's consider the decarboxylation of 1-benzyl-1H-pyrazole-5-carboxylic acid (Molar Mass: 202.21 g/mol ). The loss of CO₂ (Molar Mass: 44.01 g/mol ) would result in the formation of 1-benzyl-1H-pyrazole.

Theoretical Mass Loss for Decarboxylation = (44.01 / 202.21) * 100% = 21.76%

This predicted mass loss would be observed as a distinct step in the TGA curve. The corresponding DSC curve might show either an endothermic or exothermic peak, depending on the overall energetics of the decomposition reaction. Pyrazole rings themselves are generally thermally stable, so further decomposition of the resulting 1-benzyl-1H-pyrazole would be expected at a higher temperature. Some energetic pyrazole derivatives are known to have high decomposition temperatures, ranging from 212-260 °C.[14]

Predicted Thermal EventTechniqueExpected ObservationApproximate Temperature Range (°C)Expected Mass Loss (%)
MeltingDSCSharp endothermic peak120 - 1500
Decomposition (Decarboxylation)TGA/DSCStep-wise mass loss in TGA; endothermic or exothermic peak in DSC> 180~21.8%
Further DecompositionTGA/DSCAdditional mass loss steps> 250Variable

Part 3: A Comparative Analysis with Structural Analogs

To better contextualize the predicted thermal behavior of 1-benzyl-1H-pyrazole-5-carboxylic acid, it is instructive to compare it with structurally related molecules.

CompoundStructureKey Structural DifferencePredicted Impact on Thermal Stability
1-benzyl-1H-pyrazole-5-carboxylic acid (Target) Benzyl group at N1, H at C3-Baseline
1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid Bulky tert-butyl group at C3The large, non-planar tert-butyl group may disrupt crystal packing, potentially leading to a lower melting point compared to a phenyl-substituted analog. However, it is a stable alkyl group. Melting point is reported as 137 °C.[10]
1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid [1][15]Phenyl group at C3Increased molecular weight and potential for π-π stacking interactions from the additional phenyl group would likely lead to a higher melting point and increased thermal stability compared to the target compound.
1H-pyrazole-3,5-dicarboxylic acid [16]H at N1, second carboxylic acid group at C3The absence of the benzyl group and the presence of a second carboxylic acid group allows for strong hydrogen bonding, likely resulting in a much higher decomposition temperature. The decomposition would be more complex, with multiple decarboxylation steps possible.

This comparative approach underscores how subtle changes in chemical structure can have a significant impact on the thermal properties of a molecule.

Part 4: Experimental Protocols

To obtain reliable TGA and DSC data, a rigorous and well-documented experimental protocol is essential.

Step-by-Step Methodology for TGA/DSC Analysis
  • Sample Preparation:

    • Ensure the sample is dry and homogenous. If necessary, dry the sample under vacuum to remove any residual solvent, which could interfere with the analysis.

    • Accurately weigh 3-5 mg of the sample into a clean aluminum TGA or DSC pan. A smaller sample size minimizes thermal gradients within the sample.[17]

  • Instrument Setup (TGA):

    • Crucible: Use an open aluminum or platinum crucible.

    • Atmosphere: Purge with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.[3]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A common heating rate for initial screening is 10-20 K/min.[3]

  • Instrument Setup (DSC):

    • Crucible: Use a non-hermetic, crimped aluminum pan. If the sample is expected to be volatile, a hermetically sealed pan may be used, but care must be taken to avoid pressure buildup.

    • Atmosphere: Purge with high-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition and the percentage mass loss for each step. The first derivative of the TGA curve (DTG curve) can be used to pinpoint the temperature of the maximum rate of mass loss.[4]

    • DSC Curve: Determine the onset temperature and peak temperature for all endothermic and exothermic events. Integrate the area of the melting peak to determine the enthalpy of fusion.

Visualizing the Workflow

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep1 Dry Sample Prep2 Weigh 3-5 mg Prep1->Prep2 TGA TGA Analysis (30-600°C @ 10°C/min, N2) Prep2->TGA DSC DSC Analysis (30-400°C @ 10°C/min, N2) Prep2->DSC DataTGA Analyze TGA Curve (Mass Loss %, Onset T) TGA->DataTGA DataDSC Analyze DSC Curve (Melting Point, Enthalpy) DSC->DataDSC Report Generate Thermal Profile Report DataTGA->Report DataDSC->Report

Caption: Experimental workflow for TGA/DSC analysis.

Visualizing the Chemical Structures

Chemical_Structures cluster_target Target Compound cluster_analogs Structural Analogs for Comparison Target Target_label 1-benzyl-1H-pyrazole-5-carboxylic acid Analog1 Analog1_label 1-benzyl-3-tert-butyl-1H- pyrazole-5-carboxylic acid Analog2 Analog2_label 1-benzyl-3-phenyl-1H- pyrazole-5-carboxylic acid Analog3 Analog3_label 1H-pyrazole-3,5- dicarboxylic acid

Caption: Structures of the target compound and its analogs.

Conclusion

While direct experimental data for 1-benzyl-1H-pyrazole-5-carboxylic acid is not yet widely published, a robust thermal stability profile can be confidently predicted through the application of fundamental thermal analysis principles and comparison with structurally related analogs. We anticipate that this compound will exhibit a distinct melting point followed by a multi-step decomposition, likely initiated by decarboxylation.

This guide serves as a template for researchers in drug development and materials science, providing not only a predicted thermal profile but also a detailed experimental protocol and a framework for data interpretation. By systematically applying TGA and DSC, scientists can elucidate the thermal properties of novel compounds, a critical step in advancing them from discovery to application. The self-validating nature of combining these two techniques ensures a comprehensive and trustworthy characterization of the material's behavior under thermal stress.

References

  • U.S. Environmental Protection Agency (EPA). 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid Properties. Available from: [Link]

  • Bentham Science Publishers. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry. Available from: [Link]

  • ResearchGate. Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. Available from: [Link]

  • Organic Chemistry Portal. The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 2009, 160-164. Available from: [Link]

  • ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. Available from: [Link]

  • METTLER TOLEDO. Interpreting DSC curves Part 1: Dynamic measurements. UserCom. Available from: [Link]

  • ResearchGate. Interpreting TGA curves. UserCom, 1/2001. Available from: [Link]

  • ResearchGate. The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 2009. Available from: [Link]

  • MDPI. Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. Crystals, 2018, 8(2), 73. Available from: [Link]

  • ScienceDirect. Pb(II)-MOFs assembled with tetrazole-based carboxylic acids as a burn rate modifier.
  • Scribd. Interpreting TGA Curves. Available from: [Link]

  • University of Nebraska-Lincoln. Investigation of Thermal Properties of Carboxylates with Various Structures. DigitalCommons@University of Nebraska - Lincoln. Available from: [Link]

  • Torontech. How to Interpret a TGA Curve: An Expert Guide. Available from: [Link]

  • Atmiya University. Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]

  • Red Thermo. The Principle of Differential Scanning Calorimeter (DSC). Available from: [Link]

  • PubMed. A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Protein Science, 2005, 14(8), 2089-2102. Available from: [Link]

  • NETZSCH Analyzing & Testing. DSC for Determining the Ideal Solubility? Tell Me How!. Available from: [Link]

  • eGyanKosh. DIFFERENTIAL THERMAL ANALYSIS, SCANNING CALORIMETRY AND THERMOMETRIC TITRATIONS. Available from: [Link]

  • MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Materials, 2022, 15(4), 1369. Available from: [Link]

  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available from: [Link]

  • Infinita Lab. Thermogravimetric Analysis (TGA) for Material Characterization. Available from: [Link]

  • METTLER TOLEDO. The Characterization of Polymorphs by Thermal Analysis. Available from: [Link]

  • ResearchGate. DSC, TGA and DTA data of the obtained polymers. Available from: [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]

  • ResearchGate. TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere. Available from: [Link]

Sources

Validation of Synthetic Routes for 1-Benzyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of highly regioselective pyrazole building blocks for Ubiquitin-Specific Protease 7 (USP7) inhibitors and related pharmacophores.

Executive Summary

1-Benzyl-1H-pyrazole-5-carboxylic acid (CAS: 87581-74-6) is a privileged scaffold in medicinal chemistry, most notably utilized in the synthesis of pyrazolopyrimidine-based inhibitors targeting Ubiquitin-Specific Protease 7 (USP7)[1]. The primary bottleneck in synthesizing 1,5-disubstituted pyrazoles is achieving high regioselectivity. Traditional direct alkylation of pyrazole-3(5)-carboxylic acid derivatives typically results in a difficult-to-separate mixture of regioisomers.

This guide objectively compares the traditional N-alkylation approach (Route A) against a highly optimized C5-directed lithiation strategy (Route B), providing mechanistic causality, comparative performance data, and a field-validated experimental protocol.

Mechanistic Pathway & Workflow Analysis

The fundamental challenge in pyrazole chemistry lies in its tautomeric nature. To synthesize the target compound, chemists typically evaluate two divergent logical pathways:

SyntheticRoutes RouteA Route A: Direct N-Alkylation (Traditional Alternative) SM_A 1H-Pyrazole-3-carboxylic acid + Benzyl Bromide RouteA->SM_A Base K2CO3, DMF, 80°C (Deprotonation & Alkylation) SM_A->Base Mix Regioisomer Mixture: 1-Benzyl-3-COOH (Major) 1-Benzyl-5-COOH (Minor) Base->Mix Steric Hindrance Drives Poor Regioselectivity RouteB Route B: C5-Directed Lithiation (Optimized Target Route) SM_B 1-Benzyl-1H-pyrazole RouteB->SM_B Lithiation n-BuLi, THF, -78°C (Regioselective C5-Deprotonation) SM_B->Lithiation Intermediate 1-Benzyl-5-lithio-1H-pyrazole Lithiation->Intermediate Quench Dry Ice (CO2) Quench Followed by Acidic Workup Intermediate->Quench Product 1-Benzyl-1H-pyrazole-5-carboxylic acid (Exclusive Regioisomer) Quench->Product >95% Regioselectivity

Fig 1: Workflow comparing direct N-alkylation (Route A) vs. C5-directed lithiation (Route B).

Causality Behind the Chemistry
  • Route A (The Alternative): When 1H-pyrazole-3-carboxylic acid is deprotonated, the resulting pyrazolide anion undergoes electrophilic attack by benzyl halide. Due to the steric bulk of the adjacent carboxylate group at C3(5), alkylation preferentially occurs at the less hindered nitrogen. This causality inherently favors the formation of the unwanted 1-benzyl-1H-pyrazole-3-carboxylic acid, reducing the yield of the 5-isomer to <25%.

  • Route B (The Target Route): Starting from 1-benzyl-1H-pyrazole, the N-benzyl group serves as a directing moiety. The C5 proton is the most acidic on the pyrazole ring due to the strong inductive electron-withdrawing effect of the adjacent N1 nitrogen. At cryogenic temperatures (-78°C), n-butyllithium selectively and quantitatively deprotonates the C5 position. Electrophilic trapping with carbon dioxide forms the C-C bond with absolute regiocontrol[1][2].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both synthetic routes based on standard laboratory scale-up data.

MetricRoute A: Direct N-AlkylationRoute B: C5-Directed Lithiation
Overall Yield (Desired Isomer) 15% – 25%75% – 85%
Regioselectivity (5-isomer : 3-isomer) ~1 : 4 (Unfavorable)>95 : 5 (Highly Favorable)
Purification Requirement Tedious silica gel chromatographySimple acid-base liquid extraction
Scalability Poor (Chromatography bottleneck)Excellent (Requires cryogenic reactors)
Self-Validation Requires 2D-NMR (NOESY) to confirmInherent (Crude NMR shows single isomer)

Validated Experimental Protocol (Route B)

The following protocol is adapted and chemically corrected from patent literature detailing the synthesis of USP7 inhibitors[2].

Expert Note on Trustworthiness: The original patent text describes quenching the reaction with water and extracting directly with ethyl acetate. As an experienced chemist will recognize, the product is a carboxylic acid; extracting at a neutral/basic pH will leave the product in the aqueous layer as a lithium carboxylate salt. The protocol below introduces the critical acidification step required to create a self-validating, high-yield isolation system.

Reagents & Equipment
  • Starting Material: 1-Benzyl-1H-pyrazole (400 mg, 2.53 mmol)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.06 mL, 2.65 mmol, 1.05 equiv.)

  • Electrophile: Bone-dry Carbon Dioxide (CO2) gas or crushed Dry Ice.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (25 mL)

  • Equipment: 100-mL 3-necked round-bottom flask, nitrogen manifold, dry ice/acetone bath.

Step-by-Step Methodology
  • System Preparation: Flame-dry the 100-mL 3-necked flask under vacuum and backfill with dry nitrogen. Charge the flask with 1-benzyl-1H-pyrazole (400 mg, 2.53 mmol) and anhydrous THF (25 mL).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

  • Regioselective Lithiation: Using a gas-tight syringe, add n-BuLi (1.06 mL of a 2.5 M solution) dropwise over 5 minutes. Causality Note: Slow addition prevents localized heating, ensuring the kinetic deprotonation occurs exclusively at the C5 position without ring-opening side reactions. Stir the resulting mixture for 1 hour at -78°C.

  • Electrophilic Quench: Vigorously bubble anhydrous CO2 gas directly into the solution via a submerged needle for 30 minutes at -78°C. Alternatively, pour the reaction mixture over a large excess of freshly crushed dry ice. Stir for an additional 1 hour, allowing the mixture to slowly warm to 0°C.

  • Optimized Isolation (Acid-Base Workup):

    • Quench the remaining reactive species by adding 10 mL of distilled water.

    • Removal of Impurities: Extract the aqueous mixture with Ethyl Acetate (2 × 20 mL). Discard the organic layers (this removes unreacted 1-benzyl-1H-pyrazole and non-acidic byproducts).

    • Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl. The target carboxylic acid will precipitate or form a cloudy suspension.

    • Extract the acidic aqueous layer with fresh Ethyl Acetate (3 × 40 mL). Combine these organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 1-benzyl-1H-pyrazole-5-carboxylic acid as a crystalline solid.

References

  • Source: Google Patents (US20160185785A1)

Sources

Safety Operating Guide

1-benzyl-1H-pyrazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical management extends far beyond the benchtop; it requires a holistic understanding of a molecule's lifecycle, from synthesis to safe destruction. For researchers and drug development professionals handling 1-benzyl-1H-pyrazole-5-carboxylic acid , establishing a rigorous, self-validating operational and disposal protocol is critical for maintaining laboratory safety and environmental compliance.

This guide provides authoritative, step-by-step methodologies for the handling, segregation, and disposal of this specific pyrazole derivative, grounded in the principles of chemical causality and regulatory standards.

Chemical Profile & Hazard Causality

To design an effective disposal plan, one must first understand the physical and chemical nature of the substance. 1-Benzyl-1H-pyrazole-5-carboxylic acid is a nitrogen-containing heterocyclic organic acid. While it is not classified as a highly hazardous substance under standard GHS criteria, its structural components dictate specific handling and destruction requirements.

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
Chemical Name 1-Benzyl-1H-pyrazole-5-carboxylic acidContains an N-heterocycle; produces nitrogen oxides (NOx) upon incineration.
CAS Number 87581-74-6Essential identifier for waste manifesting and TSDF tracking.
Molecular Formula C11H10N2O2Inherently non-halogenated; dictates liquid waste stream segregation.
Molecular Weight 202.21 g/mol Solid at room temperature; requires strict dust mitigation controls.
GHS Classification Not classified as highly hazardousBaseline PPE (nitrile gloves, safety goggles, lab coat) is sufficient.

Causality Insight: Because this compound is a solid powder, the primary exposure route is inhalation of aerosolized particulates. Furthermore, as an organic acid, it must be kept away from strong oxidizing agents to prevent exothermic reactions in the waste stream.

Operational Safety & Handling Protocol

Every protocol must function as a self-validating system—meaning the safety measures inherently verify their own effectiveness during execution.

Step-by-Step Handling Methodology:

  • Ventilation Verification: Before opening the chemical container, verify that the local exhaust ventilation (e.g., fume hood) is operational by checking the digital flow monitor or using a tissue flutter test. Causality: This ensures that any aerosolized particulates generated during weighing are immediately captured, validating the primary engineering control.

  • Static Mitigation: Use anti-static weigh boats and grounded spatulas. Causality: Fine organic powders can accumulate electrostatic charge; mitigating this prevents sudden particle dispersion or potential ignition if flammable solvent vapors are nearby.

  • PPE Donning: Equip standard laboratory PPE. If handling bulk quantities where dust generation is unavoidable, a well-fitted N95 or P100 particulate respirator is recommended.

  • Post-Handling Decontamination: Wipe down the balance and surrounding area with a solvent in which the compound is soluble (e.g., methanol or DMSO), followed by a water wipe.

Waste Segregation & Disposal Workflow

According to the 1[1], 1-benzyl-1H-pyrazole-5-carboxylic acid must be arranged for disposal as special waste by a licensed disposal company. It falls under the broad category of laboratory chemical waste managed under the guidelines of 2[2].

The disposal pathway is entirely dependent on the physical state of the waste at the end of your experiment.

WasteWorkflow Start 1-Benzyl-1H-pyrazole- 5-carboxylic acid Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution SolidBin Solid Organic Waste Bin (Double-bagged) Solid->SolidBin HalogenCheck Halogenated Solvent? Liquid->HalogenCheck NonHaloBin Non-Halogenated Organic Liquid Waste HalogenCheck->NonHaloBin No (e.g., DMSO, EtOAc) HaloBin Halogenated Organic Liquid Waste HalogenCheck->HaloBin Yes (e.g., DCM, CHCl3) TSDF RCRA-Permitted TSDF (Incineration) SolidBin->TSDF NonHaloBin->TSDF HaloBin->TSDF

Workflow for the segregation and disposal of 1-benzyl-1H-pyrazole-5-carboxylic acid.

Methodology A: Solid Waste Containment
  • Verify State: Ensure the waste (unreacted powder, contaminated weigh boats, or chromatography silica) is completely dry. Causality: Residual solvents in solid waste bins can volatilize, creating pressure build-up or explosive atmospheres in sealed containers.

  • Primary Containment: Transfer the solid material into a chemically compatible, sealable primary container (e.g., high-density polyethylene, HDPE).

  • Secondary Containment: Place the primary container inside a designated, double-bagged solid organic waste bin.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name (do not use abbreviations like "1-Bn-Pyrazole-COOH"), the accumulation start date, and the primary hazard.

Methodology B: Liquid Waste Segregation (Post-Reaction)
  • Solvent Identification: Determine the solvent used to dissolve the compound during your assay or synthesis.

  • Halogen Check: If the solvent contains halogens (e.g., dichloromethane), the entire mixture must be routed to the Halogenated Waste stream. Causality: Halogenated solvents require specialized high-temperature incineration at the TSDF to prevent the formation of highly toxic environmental pollutants like dioxins and furans.

  • Non-Halogenated Routing: If dissolved in solvents like DMSO, methanol, or ethyl acetate, route to the Non-Halogenated Waste stream.

  • Transfer: Use a grounded funnel to transfer the liquid into the appropriate carboy. Causality: Grounding prevents electrostatic discharge, which could ignite flammable solvent vapors during the pour.

Spill Response & Environmental Logistics

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and ensure compliance with3[3].

Spill Remediation Protocol:

  • Isolate the Area: Restrict access to the spill zone to prevent tracking the powder throughout the laboratory.

  • Suppress Dust: Do not dry sweep. Dry sweeping aerosolizes the powder. Instead, gently cover the spill with damp paper towels (using water or a mild solvent like ethanol) to suppress dust formation.

  • Collect: Carefully scoop the damp towels and the absorbed chemical into a dedicated, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with soap and water, collecting all washings into the liquid waste stream.

  • Manifest: Label the collected spill material clearly as "Spill Debris containing 1-benzyl-1H-pyrazole-5-carboxylic acid" and arrange for immediate pickup by your Environmental Health and Safety (EHS) department.

References

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). (2025). RCRA Organic Air Emission Standards for TSDFs and Generators. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-benzyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of successful drug development and chemical synthesis is the rigorous implementation of laboratory safety and logistical protocols. As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a scientific discipline. Understanding the physicochemical properties of a compound is the first step in designing a self-validating safety system.

This guide provides an in-depth, procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-benzyl-1H-pyrazole-5-carboxylic acid , a critical heterocyclic building block frequently utilized in pharmaceutical research.

Chemical Identity & Hazard Profile

Before selecting PPE or engineering controls, we must analyze the quantitative and qualitative data of the target compound. 1-Benzyl-1H-pyrazole-5-carboxylic acid is a solid organic acid. As a fine powder, its primary risk vectors are dermal contact and the inhalation of aerosolized particulates[1][2].

Table 1: Physicochemical and Hazard Summary

Property / ParameterSpecification / DataOperational Implication
CAS Number 87581-74-6Unique identifier for SDS cross-referencing.
Molecular Formula C₁₁H₁₀N₂O₂Non-halogenated organic compound; dictates waste routing.
Physical State Solid (Powder)Susceptible to static charge and aerosolization during transfer.
Storage Temperature 2–8°C (Refrigerated)Must be equilibrated to room temperature before opening to prevent condensation.
GHS Hazard: H315 Causes skin irritationNecessitates full-coverage dermal protection (lab coat, gloves).
GHS Hazard: H319 Causes serious eye irritationRequires chemical splash goggles; safety glasses are insufficient.
GHS Hazard: H335 May cause respiratory irritationMandates handling within an enclosed, ventilated engineering control.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the compound's GHS classification[3]. Because this compound is a respiratory and severe eye irritant, we must engineer our PPE to prevent particulate ingress.

  • Ocular Protection (Eyes): Wear indirect-vented chemical splash goggles (ANSI Z87.1 certified). Causality: Standard safety glasses leave gaps at the brow and cheeks. Airborne pyrazole acid dust can bypass these gaps, reacting with the moisture in the eyes to cause severe H319 irritation.

  • Dermal Protection (Hands): Use Nitrile gloves (minimum 4 mil thickness) . Causality: Nitrile provides superior resistance to incidental contact with solid organic acids compared to latex. Always inspect gloves for micro-tears before donning. If the compound is dissolved in a solvent (e.g., dichloromethane), glove material must be reassessed based on the solvent's breakthrough time.

  • Body Protection: A 100% cotton or flame-resistant (FR) lab coat , fully buttoned to the collar, paired with full-length trousers and closed-toe shoes. Causality: Synthetic fabrics can generate static electricity, which attracts airborne powders to the operator's clothing.

  • Respiratory Protection: When handled inside a certified fume hood, additional respiratory PPE is generally not required. However, if a spill occurs outside of engineering controls, an N95 or P100 particulate respirator is required to mitigate the H335 respiratory hazard.

Standard Operating Procedure (SOP): Handling & Transfer

Handling fine powders requires mitigating static electricity and preventing turbulent airflow from aerosolizing the compound.

HandlingWorkflow Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE EngControl Verify Engineering Controls (Powder Enclosure / Hood) PPE->EngControl Weighing Weighing Protocol (Anti-static tools) EngControl->Weighing Transfer Closed-System Transfer To Reaction Vessel Weighing->Transfer Decon Workstation Decontamination Transfer->Decon

Workflow for the safe handling and transfer of 1-benzyl-1H-pyrazole-5-carboxylic acid.
Step-by-Step Handling Methodology:
  • Thermal Equilibration: Remove the sealed vial from the 2–8°C refrigerator and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces ambient humidity, causing the acid powder to clump and degrade via hydrolysis, which ruins stoichiometric accuracy.

  • Engineering Control Setup: Conduct all weighing inside a ductless powder weighing enclosure or a conventional fume hood. If using a fume hood, lower the sash to the minimum ergonomic height. Causality: High face velocities in wide-open fume hoods create turbulence that will scatter the fine powder.

  • Static Mitigation: Line the balance area with anti-static weighing paper. Use a grounded metal spatula or a PTFE-coated spatula. Causality: Friction from plastic spatulas generates static charge, causing the powder to repel and aerosolize, increasing the H335 inhalation risk.

  • Transfer: Use a wide-bore powder funnel to transfer the solid into the reaction vessel. Wash the funnel down with the designated reaction solvent to ensure quantitative transfer.

  • Decontamination: Wipe down the balance, spatulas, and workspace with a lint-free wipe dampened with isopropanol or ethanol, followed by a water wipe to remove any residual acid[2].

Spill Response & Decontamination Protocol

In the event of a solid spill, immediate containment is required to prevent the spread of irritating dust.

Step-by-Step Spill Methodology:
  • Isolate the Area: Immediately notify personnel in the vicinity and restrict access to the spill zone.

  • Upgrade PPE: Don a second pair of nitrile gloves (double-gloving) and ensure chemical splash goggles are securely fitted.

  • Dust Suppression (Critical Step): Do NOT dry sweep. Dry sweeping will immediately aerosolize the powder. Instead, gently cover the spilled powder with absorbent paper towels lightly dampened with water or ethanol. Causality: The liquid binds the fine particulates, neutralizing the inhalation hazard and allowing for safe mechanical collection.

  • Collection: Using a non-sparking scoop or a stiff piece of cardboard, scoop the dampened mass into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill surface thoroughly with soap and water to neutralize residual acidity, followed by a final wipe with an alcohol-soaked towel.

Waste Disposal Plan

1-Benzyl-1H-pyrazole-5-carboxylic acid must be treated as hazardous chemical waste. It is harmful to aquatic life and must never be disposed of in standard municipal waste or poured down the drain[4].

WasteDisposal Waste 1-Benzyl-1H-pyrazole-5-carboxylic Acid Waste Solid Solid Residue / Contaminated PPE Waste->Solid Liquid Dissolved in Solvent Waste->Liquid Incineration Solid Hazardous Waste (Incineration) Solid->Incineration Combustible Combustible Solvent (e.g., Ethanol, EtOAc) Liquid->Combustible Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated NonHalBin Non-Halogenated Waste Stream Combustible->NonHalBin HalBin Halogenated Waste Stream Halogenated->HalBin

Decision tree for the categorization and disposal of pyrazole carboxylic acid waste streams.
Disposal Procedures:
  • Solid Waste: Place all empty vials, contaminated weighing paper, and cleanup materials into a designated solid hazardous waste bin. This material will be collected by a licensed disposal company and destroyed in a chemical incinerator equipped with an afterburner and scrubber[4].

  • Liquid Waste (Reaction Mixtures): If the compound is dissolved, the waste stream depends on the solvent used. Route to the Non-Halogenated waste carboy if dissolved in solvents like ethanol, ethyl acetate, or DMSO. Route to the Halogenated waste carboy if dissolved in solvents like dichloromethane (DCM) or chloroform.

References

  • Sigma-Aldrich. "1-Benzyl-1H-pyrazole-5-carboxylic acid | 87581-74-6". Sigma-Aldrich.
  • Combi-Blocks. "JQ-0107 - Safety Data Sheet". Combi-Blocks, Inc.
  • ChemicalBook. "Pyrazole - Chemical Safety Data Sheet MSDS / SDS". ChemicalBook.
  • Weill Cornell Environmental Health and Safety. "Handling Chemicals of Low to Moderate Toxicity". Cornell University.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-benzyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.